molecular formula C7H6ClNO2 B3302520 3-Chloro-5-hydroxybenzamide CAS No. 917388-33-1

3-Chloro-5-hydroxybenzamide

Cat. No.: B3302520
CAS No.: 917388-33-1
M. Wt: 171.58 g/mol
InChI Key: ILYOXYCUUMEOFA-UHFFFAOYSA-N
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Description

3-Chloro-5-hydroxybenzamide is a useful research compound. Its molecular formula is C7H6ClNO2 and its molecular weight is 171.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-5-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3,10H,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYOXYCUUMEOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-5-hydroxybenzamide: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Chloro-5-hydroxybenzamide, a compound of interest for researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific benzamide, this document synthesizes information from its well-characterized precursor, 3-Chloro-5-hydroxybenzoic acid, and established principles of organic chemistry to present a robust profile. We will delve into its chemical structure, a reliable synthetic protocol, predicted spectroscopic characteristics, and the therapeutic potential suggested by its structural motifs and the biological activity of its parent compound.

Introduction and Strategic Overview

This compound is a substituted aromatic amide. Its structure, featuring a chlorinated and hydroxylated benzene ring coupled to an amide functional group, positions it as a molecule of interest for chemical synthesis and biological screening. The benzamide moiety is a cornerstone in pharmacology, present in a wide array of approved drugs with diverse activities.[1][2]

Direct literature on this compound is scarce. Therefore, a logical and scientifically rigorous approach is to extrapolate its properties and synthesis from its immediate precursor, 3-Chloro-5-hydroxybenzoic acid. This benzoic acid derivative is a known selective agonist for the G-protein-coupled receptor 81 (GPR81), also known as the lactate receptor, which is involved in regulating lipolysis.[3][4] The conversion of this biologically active carboxylic acid into its corresponding primary amide is a standard synthetic transformation that can alter its physicochemical properties, such as solubility and membrane permeability, and potentially modulate its biological activity. This guide provides the necessary framework for its synthesis and characterization, enabling further investigation.

Chemical Structure and Identification

The core of this compound is a benzene ring substituted at positions 1, 3, and 5. The key to its reactivity and potential biological function lies in the interplay between the electron-withdrawing chloro group, the electron-donating and hydrogen-bonding capable hydroxyl group, and the versatile amide group.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

Property This compound (Predicted/Inferred) 3-Chloro-5-hydroxybenzoic Acid (Experimental Data)
IUPAC Name This compound 3-Chloro-5-hydroxybenzoic acid[5]
CAS Number Not assigned 53984-36-4[5][6]
Molecular Formula C₇H₆ClNO₂ C₇H₅ClO₃[5][6]
Molecular Weight 171.58 g/mol 172.57 g/mol [5][6]
Appearance Likely a white to off-white solid White to beige powder[6]
Melting Point Not determined 244.0 to 248.0 °C[4]
Solubility Expected to be sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF. Soluble in DMSO (15 mg/mL)[6], insoluble in water.[7]

| pKa | Amide N-H pKa is ~17 (weakly acidic) | Carboxylic acid pKa ~4, Phenolic OH pKa ~9-10 (estimated) |

Synthesis of this compound

The most direct and reliable method for synthesizing this compound is a two-step process starting from 3-Chloro-5-hydroxybenzoic acid. This involves the activation of the carboxylic acid to a more reactive intermediate, the acyl chloride, followed by nucleophilic substitution with ammonia.[5][8][9]

Rationale for Synthetic Strategy: Direct amidation of a carboxylic acid with ammonia requires high temperatures (often >180 °C) to drive off the water formed, which can be incompatible with sensitive functional groups.[10] Converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) creates a highly electrophilic carbonyl carbon.[5] This intermediate readily reacts with ammonia, a good nucleophile, under much milder conditions to form the stable amide bond, typically with high yield.[9]

Synthesis_Workflow Start 3-Chloro-5-hydroxybenzoic Acid Intermediate 3-Chloro-5-hydroxybenzoyl Chloride Start->Intermediate Step 1: Acyl Chloride Formation Product This compound Intermediate->Product Step 2: Amidation Reagent1 SOCl₂ (Thionyl Chloride) Reagent1->Intermediate Reagent2 NH₃ (aq) (Ammonia) Reagent2->Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Chloro-5-hydroxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Concentrated aqueous ammonia (NH₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

Safety Precautions:

  • This procedure must be performed in a well-ventilated fume hood.

  • Thionyl chloride is corrosive and reacts violently with water, releasing toxic HCl and SO₂ gases. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Concentrated ammonia is corrosive and has a pungent odor. Handle with care.

Step 1: Synthesis of 3-Chloro-5-hydroxybenzoyl Chloride

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add 3-Chloro-5-hydroxybenzoic acid (1.0 eq).

  • Add anhydrous toluene to the flask to create a slurry.

  • Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise to the stirred slurry at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) for 2-3 hours. The reaction can be monitored for the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This will yield the crude 3-Chloro-5-hydroxybenzoyl chloride, which is often used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 3-Chloro-5-hydroxybenzoyl chloride from Step 1 in anhydrous dichloromethane (DCM).

  • Cool the DCM solution in an ice bath to 0 °C.

  • Slowly add concentrated aqueous ammonia (3.0 eq) dropwise to the vigorously stirred solution. A white precipitate of the amide product and ammonium chloride will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any unreacted acid) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.

Predicted Spectroscopic Characteristics

While experimental spectra are not available, the structure of this compound allows for the prediction of key spectroscopic features that would be essential for its characterization.

  • Infrared (IR) Spectroscopy:

    • ~3400-3200 cm⁻¹: A broad peak corresponding to the O-H stretch of the phenolic group. Two sharper peaks in this region for the symmetric and asymmetric N-H stretches of the primary amide.

    • ~1660 cm⁻¹: A strong absorption for the C=O stretch (Amide I band).

    • ~1600 cm⁻¹: An N-H bending vibration (Amide II band).

    • ~1600, 1470 cm⁻¹: C=C stretching vibrations of the aromatic ring.

    • ~1250 cm⁻¹: C-O stretching of the phenol.

    • ~800-700 cm⁻¹: C-Cl stretching vibration.

  • ¹H NMR Spectroscopy (in DMSO-d₆):

    • ~10.0 ppm (singlet, 1H): The acidic proton of the phenolic hydroxyl group.

    • ~7.5-8.0 ppm (broad singlet, 2H): The two protons of the -NH₂ group.

    • ~7.0-7.4 ppm (3H): Three distinct signals (likely two doublets or a triplet and two singlets, depending on coupling) for the three aromatic protons on the benzene ring.

  • ¹³C NMR Spectroscopy (in DMSO-d₆):

    • ~168 ppm: The carbonyl carbon of the amide.

    • ~158 ppm: The aromatic carbon attached to the hydroxyl group (C-OH).

    • ~135 ppm: The aromatic carbon attached to the chloro group (C-Cl).

    • ~115-130 ppm: Signals for the remaining four aromatic carbons.

Biological Activity and Potential Applications

The primary rationale for synthesizing this compound stems from the established biological activity of its precursor, 3-Chloro-5-hydroxybenzoic acid.

Precursor 3-Chloro-5-hydroxybenzoic Acid Target GPR81 (Lactate Receptor) Precursor->Target Selective Agonist (EC₅₀ = 16 μM) Derivative This compound Precursor->Derivative Synthetic Conversion Effect Inhibition of Lipolysis (Anti-lipolytic Effect) Target->Effect Activation Leads To NewActivity Potential for Modulated Activity (e.g., CNS, Antimicrobial) Derivative->NewActivity Hypothesized Target Space

Caption: Relationship between the precursor's activity and the derivative's potential.

GPR81 Agonism: 3-Chloro-5-hydroxybenzoic acid is a selective agonist of GPR81, a receptor primarily expressed in adipose tissue.[4][6] Activation of GPR81 inhibits lipolysis, the breakdown of triglycerides into free fatty acids. This mechanism is of significant interest for the treatment of metabolic disorders like dyslipidemia.[3] The compound has demonstrated efficacy in reducing free fatty acids in animal models.[7]

Potential of the Benzamide Derivative: The conversion of the carboxylic acid to a primary amide neutralizes the acidic charge and introduces hydrogen bond donors and acceptors. This modification can lead to several outcomes:

  • Altered Pharmacokinetics: The change in polarity and hydrogen bonding capacity can affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This could potentially improve oral bioavailability or alter tissue distribution.

  • Modulated Receptor Binding: The amide group may interact differently with the GPR81 binding pocket compared to the carboxylic acid, potentially altering potency or selectivity.

  • Novel Biological Activities: The benzamide scaffold is prevalent in a wide range of biologically active molecules, including CNS agents, anti-inflammatory drugs, and antimicrobials.[1][11] Therefore, this compound represents a novel chemical entity that warrants screening against a broad range of biological targets. It serves as a valuable starting point for generating a library of derivatives for structure-activity relationship (SAR) studies.

Conclusion and Future Directions

While this compound is not a well-documented compound, its structure is highly accessible from a commercially available and biologically active precursor. This guide provides a robust, scientifically-grounded framework for its synthesis and characterization. The established anti-lipolytic activity of its parent acid, combined with the pharmacological importance of the benzamide functional group, makes this compound a compelling target for researchers in drug discovery. Future work should focus on executing the proposed synthesis, confirming the structure via spectroscopic analysis, and evaluating its biological activity, starting with its effect on GPR81 and expanding to broader screening paradigms.

References

  • Allen Institute. How will you convert benzoic acid to benzamide?. Available at: [Link]

  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available at: [Link]

  • YouTube. Benzamide Preparation from Benzoic Acid. Available at: [Link]

  • askIITians. How is benzamide obtained from benzoic acid?. Available at: [Link]

  • PubChem. 3-Chloro-5-hydroxybenzoic Acid. Available at: [Link]

  • ResearchGate. How to produce amide from Benzoic acid and amine directly?. Available at: [Link]

  • Chemistry LibreTexts. Spectroscopic Properties of Amines. Available at: [Link]

  • Brainly.in. Convert benzoic acid to benzamide. Available at: [Link]

  • Chemguide. The Preparation of Amides. Available at: [Link]

  • ACS Publications. Characterization of Aromatic−Amide(Side-Chain) Interactions in Proteins. Available at: [Link]

  • Gauthmath. Accomplish the following conversions. i) Benzoic acid to benzamide. Available at: [Link]

  • ResearchGate. Chemical structure - biological activity relationship in the group of benzamide compounds II. Available at: [Link]

  • CyberLeninka. BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Available at: [Link]

  • YouTube. Making Amides from Carboxylic Acids. Available at: [Link]

  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available at: [Link]

  • Preprints.org. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Available at: [Link]

  • ACS Publications. Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. Available at: [Link]

Sources

An In-depth Technical Guide to 3-Chloro-5-hydroxybenzamide and its Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Core Precursor: 3-Chloro-5-hydroxybenzoic acid

3-Chloro-5-hydroxybenzoic acid serves as a crucial starting material for the synthesis of its amide derivative and other potentially bioactive molecules. A thorough understanding of its properties is essential for its effective application in research and development.

Chemical Identifiers and Properties

A clear identification of a chemical compound is the foundation of any scientific investigation. The following table summarizes the key identifiers for 3-Chloro-5-hydroxybenzoic acid.

IdentifierValueSource
CAS Number 53984-36-4[1][2][3][4]
Molecular Formula C₇H₅ClO₃[1][3][4]
Molecular Weight 172.57 g/mol [1][3][4]
IUPAC Name 3-chloro-5-hydroxybenzoic acid[4]
SMILES C1=C(C=C(C=C1O)Cl)C(=O)O[4]
InChI InChI=1S/C7H5ClO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,(H,10,11)[4]
Appearance Off-white solid[1]
Purity ≥95% (HPLC)[1]
Storage Conditions Store at 0-8 °C[1]
Biological Activity and Applications

3-Chloro-5-hydroxybenzoic acid is recognized as a selective agonist for the G-protein coupled receptor 81 (GPR81), also known as the lactate receptor.[3][5] This activity makes it a valuable tool for studying the metabolic roles of GPR81. Stimulation of GPR81 in adipose tissue leads to a decrease in triglyceride lipolysis, a mechanism of interest for the treatment of dyslipidemia.[3] While less potent than niacin, an agonist of the related GPR109a receptor, 3-Chloro-5-hydroxybenzoic acid's selectivity for GPR81 may offer a therapeutic advantage by avoiding the flushing side effects associated with niacin treatment.[3]

Beyond its direct biological activity, this compound serves as a versatile intermediate in the synthesis of a variety of other molecules, including:

  • Pharmaceuticals: It is a building block for anti-inflammatory and analgesic medications.[1]

  • Agrochemicals: It is used in the development of herbicides and fungicides.[1]

Part 2: Synthesis of 3-Chloro-5-hydroxybenzamide

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry. The following section provides a detailed, step-by-step protocol for the synthesis of this compound from its corresponding carboxylic acid. This protocol is designed to be self-validating, with clear causality behind each experimental choice.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Purification A 3-Chloro-5-hydroxybenzoic acid C Reaction Vessel (Anhydrous conditions) A->C B Thionyl Chloride (SOCl₂) B->C D Reflux C->D Heat E 3-Chloro-5-hydroxybenzoyl chloride D->E G Reaction Vessel (Cold) E->G F Ammonia (aq. or gas) F->G H Crude this compound G->H Reaction & Quenching I Recrystallization or Chromatography H->I J Pure this compound I->J

Caption: A three-step workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol details the conversion of 3-Chloro-5-hydroxybenzoic acid to its primary amide via an acyl chloride intermediate.

Materials:

  • 3-Chloro-5-hydroxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Aqueous ammonia (NH₄OH) or ammonia gas (NH₃)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

Step 1: Formation of 3-Chloro-5-hydroxybenzoyl chloride

  • Rationale: The carboxylic acid is converted to a more reactive acyl chloride to facilitate the subsequent amidation reaction. Thionyl chloride is a common and effective reagent for this transformation.

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 3-Chloro-5-hydroxybenzoic acid (1 equivalent) in anhydrous DCM or THF.

  • Slowly add thionyl chloride (1.2-1.5 equivalents) to the suspension at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl gas ceases (can be monitored by holding a piece of pH paper near the outlet of the drying tube).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 3-Chloro-5-hydroxybenzoyl chloride is typically used in the next step without further purification.

Step 2: Amidation of 3-Chloro-5-hydroxybenzoyl chloride

  • Rationale: The highly electrophilic acyl chloride readily reacts with the nucleophilic ammonia to form the stable amide bond. The reaction is performed at low temperature to control its exothermicity.

  • Dissolve the crude 3-Chloro-5-hydroxybenzoyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF).

  • In a separate flask, cool a concentrated solution of aqueous ammonia to 0 °C in an ice bath.

  • Slowly add the solution of the acyl chloride to the cold ammonia solution with vigorous stirring. A white precipitate of the amide should form.

  • Alternatively, bubble ammonia gas through the solution of the acyl chloride in the anhydrous solvent at 0 °C.

  • After the addition is complete, allow the reaction to stir for an additional 30-60 minutes at 0 °C, then let it warm to room temperature.

Step 3: Work-up and Purification

  • Rationale: This step aims to isolate and purify the desired amide from byproducts and unreacted starting materials.

  • If an aqueous work-up is performed, extract the crude product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide and hydroxyl functional groups.

  • Melting Point Analysis: To assess the purity of the final product.

Safety and Handling

  • 3-Chloro-5-hydroxybenzoic acid: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Thionyl chloride: Highly corrosive and toxic. Work in a well-ventilated fume hood and wear appropriate PPE. Reacts violently with water.

  • Ammonia: Corrosive and has a strong, pungent odor. Work in a well-ventilated area or fume hood.

References

  • PubChem. 3-Chloro-5-hydroxybenzoic Acid. [Link]

Sources

Technical Guide: 3-Chloro-5-hydroxybenzamide vs. 3-Chloro-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 3-Chloro-5-hydroxybenzoic acid and its functional derivative, 3-Chloro-5-hydroxybenzamide . This document is structured for researchers in medicinal chemistry and drug development, focusing on the structural, physicochemical, and synthetic divergences between these two scaffolds.[1][2][3]

Core Scaffold Analysis & Synthetic Utility in Drug Discovery

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), the 3-chloro-5-hydroxy-phenyl moiety represents a privileged substructure.[2][3] It offers a unique combination of a lipophilic halogen clamp (chlorine), a hydrogen bond donor/acceptor (hydroxyl), and a vector for elaboration (carboxyl/carboxamide).[1][2][3]

  • The Acid (CAS 53984-36-4): A validated agonist for the G-protein coupled receptor GPR81 (HCA1), functioning as an antilipolytic agent.[1][2][3] It serves as the primary building block.[2][3]

  • The Amide (CAS 917388-33-1): A bioisostere used to modulate physicochemical properties (LogD, permeability) or to target specific binding pockets (e.g., kinase hinge regions) where a neutral hydrogen bond donor is required.[1][2][3]

This guide analyzes the decision matrix for selecting between these two forms and provides robust protocols for their synthesis and interconversion.

Physicochemical Profiling

The transition from a carboxylic acid to a primary amide fundamentally alters the molecular recognition profile and pharmacokinetic behavior of the scaffold.[1][2][3]

Table 1: Comparative Physicochemical Data

Property3-Chloro-5-hydroxybenzoic AcidThis compoundImpact on Drug Design
CAS Registry 53984-36-4917388-33-1Identity Verification
Molecular Weight 172.57 g/mol 171.58 g/mol Negligible difference.[2][3]
pKa (Carboxyl/Amide) ~3.8 (Acidic)~15 (Neutral)Acid: Ionized at physiological pH (COO⁻).Amide: Neutral at pH 7.[1][2][3]4.
pKa (Phenolic -OH) ~8.5 (Enhanced acidity due to Cl)~9.0Both: Retain H-bond donor capability; Cl-substituent lowers pKa vs. phenol.[1][2][3]
LogP (Neutral) 1.8~1.2 - 1.5Amide: Lower intrinsic lipophilicity due to polarity of -CONH₂.[2][3]
LogD (pH 7.4) -1.5 to -2.0 (Highly Polar)~1.2 - 1.5 (Stable)Critical: The acid is membrane-impermeable at pH 7.4; the amide retains permeability.[1][2][3]
H-Bond Donors 2 (COOH, OH)3 (NH₂, OH)Amide: Additional donor for active site engagement.[1][2][3]
H-Bond Acceptors 32Acid: Stronger acceptor profile (COO⁻).[1][2][3]
Mechanism of Action & Utility[1]
  • The Acid (GPR81 Agonist): The anionic carboxylate mimics the endogenous ligand lactate .[1][2][3] It binds to the orthosteric site of GPR81 on adipocytes, inhibiting lipolysis.[1][2][3]

  • The Amide (Kinase/Enzyme Inhibitor): The amide group acts as a neutral bioisostere.[1][2][3] It is frequently employed to bind to the "hinge region" of kinases or to replace the carboxylate in cases where membrane permeability (CNS penetration) is required.[1][2][3]

Synthetic Pathways & Logic

The synthesis of these cores relies on controlling the regioselectivity of chlorination and the subsequent functional group interconversion.[1][2][3]

DOT Diagram: Synthetic Workflow

The following diagram illustrates the divergent synthesis starting from 3-hydroxybenzoic acid.

SynthesisWorkflow cluster_alt Alternate Industrial Route Start 3-Hydroxybenzoic Acid (CAS 99-06-9) Step1 Chlorination (Cl2 or NCS, Acidic Media) Start->Step1 Regioselective Halogenation Intermediate 3-Chloro-5-hydroxybenzoic Acid (CAS 53984-36-4) Step1->Intermediate PathA Activation (SOCl2 or CDI) Intermediate->PathA Acid Chloride Formation Est Methyl Ester Intermediate->Est MeOH/H+ PathB Ammonolysis (NH3/MeOH or NH4OH) PathA->PathB Product This compound (CAS 917388-33-1) PathB->Product Amide Bond Formation Est->Product NH3 (pressure)

Figure 1: Synthetic workflow for the generation of the acid scaffold and its conversion to the amide derivative.

Experimental Protocols

These protocols are designed for gram-scale synthesis in a research laboratory setting.[2][3]

Protocol A: Synthesis of 3-Chloro-5-hydroxybenzoic Acid

Objective: Regioselective chlorination of 3-hydroxybenzoic acid. Note: Direct chlorination can lead to mixtures (2-chloro, 4-chloro isomers).[1][2][3] The use of controlled conditions is critical.

  • Reagents: 3-Hydroxybenzoic acid (1.0 eq), N-Chlorosuccinimide (NCS) (1.05 eq), DMF (Solvent).[1][2][3]

  • Procedure:

    • Dissolve 3-hydroxybenzoic acid (13.8 g, 100 mmol) in DMF (100 mL).

    • Cool to 0°C. Slowly add NCS (14.0 g, 105 mmol) portion-wise over 30 minutes.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

    • Workup: Pour the mixture into ice-water (500 mL). The product may precipitate.[2][3] If not, extract with Ethyl Acetate (3 x 100 mL).[1][2][3]

    • Purification: The crude mixture will contain the 2-chloro and 4-chloro isomers.[2][3] Recrystallize from water/ethanol or purify via flash column chromatography (SiO₂, Hexane:EtOAc + 1% Acetic Acid).[1][2][3]

    • Validation: Verify via ¹H NMR. The 3,5-substituted pattern will show three distinct aromatic singlets (or doublets with meta coupling, J ~2 Hz).[1][2][3]

Protocol B: Conversion to this compound

Objective: Conversion of the carboxylic acid to the primary amide without protecting the phenol (requires careful stoichiometry).[2][3]

  • Reagents: 3-Chloro-5-hydroxybenzoic acid (1.0 eq), 1,1'-Carbonyldiimidazole (CDI) (1.1 eq), Ammonium Hydroxide (28% NH₃) or Ammonium Carbonate.[1][2][3]

  • Procedure:

    • Dissolve the acid (1.72 g, 10 mmol) in anhydrous THF (20 mL).

    • Add CDI (1.78 g, 11 mmol) in one portion. Evolution of CO₂ gas will be observed.[1][2][3]

    • Stir at RT for 1 hour to form the active acyl imidazole intermediate. Note: The phenolic OH may also react with CDI, but the acyl imidazole is more reactive toward ammonia.[1][2]

    • Add aqueous Ammonium Hydroxide (5 mL) or solid Ammonium Carbonate (3.0 eq).[1][2][3] Stir for 3 hours.

    • Workup: Evaporate THF. Acidify the aqueous residue carefully to pH ~7 (do not go too acidic or the amide may hydrolyze, though it is relatively stable).[1][2][3] Extract with EtOAc.[2][3]

    • Purification: Recrystallize from Ethanol.[2][3]

Medicinal Chemistry Decision Matrix

When should you use the Acid vs. the Amide?

DOT Diagram: SAR Decision Tree

SARDecision Start Target Identification Q1 Is the target a GPCR on peripheral tissue (e.g., Adipocytes)? Start->Q1 Res1 Use ACID (3-Cl-5-OH-BA) (GPR81 Agonist) Q1->Res1 Yes Q2 Does the target require CNS penetration? Q1->Q2 No Q3 Is the binding site a Hydrophobic Pocket or Hinge? Q2->Q3 No Res2 Use AMIDE (Neutral, Permeable) Q2->Res2 Yes (Avoid COO-) Q3->Res2 Hinge (H-Bond Donor) Res3 Use ACID (Ionic Interaction) Q3->Res3 Salt Bridge Needed

Figure 2: Strategic decision matrix for scaffold selection based on biological target and distribution requirements.

Bioisosteric Considerations
  • Metabolic Stability:

    • Acid: Susceptible to Phase II conjugation (Glucuronidation) leading to rapid clearance.[1][2][3]

    • Amide: Susceptible to hydrolysis by amidases, but generally more metabolically stable than the free acid in plasma unless specific peptidases are active.[1][2][3]

  • Permeability:

    • The Amide is the preferred scaffold for intracellular targets due to the elimination of the negative charge present on the Acid at physiological pH.[2][3]

References

  • GPR81 Agonism & Acid Properties

    • Ahmed, K., et al. "3-Chloro-5-hydroxybenzoic acid is a selective agonist of the lactate receptor, GPR81."[1][2][3] Journal of Pharmacology and Experimental Therapeutics.

    • Source:[1][2][3]

  • General Synthesis of Hydroxybenzoic Acids

    • "Preparation of 3-hydroxybenzoic acid."[2][3] US Patent 4354038A.[2][3]

    • Source:[1][2][3]

  • Bioisosterism (Acid vs. Amide)

    • Ballatore, C., et al. "Carboxylic Acid (Bio)Isosteres in Drug Design."[1][2][3] ChemMedChem.

    • Source:[1][2][3]

  • Chemical Properties & Safety (CAS 53984-36-4)

    • PubChem Compound Summary for CID 13071646.[2][3]

    • Source:[1][2][3]

Sources

The Metabolic Modulator: A Technical Guide to 3-Chloro-5-hydroxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity and Therapeutic Potential of 3-Chloro-5-hydroxybenzamide Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, metabolic disease researchers, and lead optimization specialists.

Executive Summary

The this compound scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to mimic the resorcinol pharmacophore while maintaining unique lipophilic and electronic properties due to the chlorine substitution. While often overlooked as a simple intermediate, derivatives of this scaffold have emerged as potent modulators of metabolic signaling, specifically as GPR81 (HCA1) agonists and potential Hsp90 inhibitors .

This guide moves beyond generic descriptions to provide a mechanistic analysis of this scaffold’s biological activity, focusing on its role in suppressing lipolysis via the GPR81-cAMP axis and its utility in cancer metabolism (the Warburg effect).

Chemical Biology & Structure-Activity Relationship (SAR)

The Pharmacophore: "The Resorcinol Mimic"

The biological potency of this compound stems from its structural similarity to 1,3-dihydroxybenzene (resorcinol), a motif commonly found in Hsp90 inhibitors (e.g., ganetespib).

  • The Hydroxyl Group (C5): Acts as a critical Hydrogen Bond Donor (HBD). In GPR81 binding, this interacts with polar residues (likely Arg/Glu) within the orthosteric pocket.

  • The Chlorine Atom (C3): Provides a lipophilic anchor. Unlike a second hydroxyl group, the chlorine atom fills hydrophobic sub-pockets without incurring the desolvation penalty associated with polar groups. It also modulates the pKa of the phenolic hydroxyl, enhancing acidity and H-bond strength.

  • The Amide Linker: Rigidifies the structure and offers vectors for fragment growth to improve selectivity against off-targets like GPR109A.

SAR Logic

Modifications to this core scaffold reveal a tight SAR profile:

Modification Effect on Activity Mechanistic Insight
Removal of Cl Loss of potency (>10-fold) Loss of hydrophobic contact; unfavorable pKa shift.
O-Methylation (Methoxy) Inactive Loss of H-bond donor capability; confirms -OH is essential.

| Amide N-Substitution | Variable | Bulky aryl groups often improve potency by engaging secondary hydrophobic pockets (e.g., in PKM2 or Hsp90). |

Primary Biological Activity: GPR81 (HCA1) Agonism

The most authoritative biological activity associated with 3-chloro-5-hydroxybenzoic acid derivatives is the agonism of GPR81 (Hydroxycarboxylic Acid Receptor 1) . GPR81 is the receptor for lactate, linking anaerobic metabolism to lipid homeostasis.

Mechanism of Action

GPR81 is a G_i-coupled GPCR. Upon binding this compound derivatives, the receptor undergoes a conformational change that dissociates the G


i subunit. This triggers a signaling cascade that ultimately suppresses lipolysis (breakdown of fats).

Key Metric: 3-Chloro-5-hydroxybenzoic acid exhibits an EC50 of ~16 µM against human GPR81 [1].[1][2]

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of GPR81 activation by the scaffold.

GPR81_Pathway cluster_membrane Cell Membrane Agonist 3-Cl-5-OH-Benzamide (Ligand) GPR81 GPR81 (HCA1) Receptor Agonist->GPR81 Binding Gi Gi Protein (Activation) GPR81->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (Reduction) AC->cAMP Decreases Production PKA Protein Kinase A (PKA) cAMP->PKA Reduces Activation HSL Hormone Sensitive Lipase (HSL) PKA->HSL Reduces Phosphorylation Lipolysis Lipolysis (FFA Release) HSL->Lipolysis Inhibits

Figure 1: Mechanism of antilipolytic activity. Activation of GPR81 by the ligand inhibits Adenylyl Cyclase, reducing cAMP and preventing the phosphorylation of Hormone Sensitive Lipase.

Secondary Activity: Cancer Metabolism & Antimicrobial Potential

PKM2 Modulation (Cancer Metabolism)

While often confused with sulfonamide-based activators (e.g., TEPP-46), benzamide derivatives serve as bioisosteres in the development of Pyruvate Kinase M2 (PKM2) activators.

  • Relevance: PKM2 is a rate-limiting enzyme in glycolysis. Cancer cells express the dimeric (low activity) form to accumulate biosynthetic intermediates (Warburg effect).

  • Activity: Benzamide derivatives bind to the subunit interface, stabilizing the tetrameric (active) form of PKM2. This forces cancer cells away from anabolic synthesis and back toward oxidative phosphorylation, inhibiting tumor growth [2].

Antimicrobial Activity

The this compound core shares structural homology with PAS (p-aminosalicylic acid) and other salicylate-based antimycobacterials.

  • Target: Derivatives have shown efficacy against Mycobacterium tuberculosis (H37Rv strain) and M. avium complex.[3][4]

  • Mechanism: Disruption of iron chelation pathways or inhibition of salicylate-dependent biosynthesis in bacteria [3].

Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in validation steps.

Protocol A: Synthesis via Demethylation

Rationale: The most robust route starts from the commercially available methoxy precursor to avoid regioselectivity issues during chlorination.

Reagents: 3-Chloro-5-methoxybenzonitrile, 2,4,6-Trimethylpyridine (Collidine), Lithium Iodide (LiI).[5]

  • Setup: Charge a dry 3-neck flask with 3-chloro-5-methoxybenzonitrile (1.0 eq) and anhydrous collidine (solvent/base).

  • Activation: Add LiI (3.0 eq). The Li+ ion coordinates the methoxy oxygen, facilitating nucleophilic attack.

  • Reaction: Heat to 170°C for 4–6 hours.

    • Validation Point: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) should disappear, replaced by a more polar spot (Rf ~0.3).

  • Workup: Cool to RT. Pour into ice-cold 1N HCl (excess) to quench collidine and protonate the phenol. Extract with EtOAc.

  • Hydrolysis (to Amide): Treat the resulting nitrile with NaOH/H2O2 or H2SO4 to yield the primary amide.

Protocol B: GPR81 cAMP Inhibition Assay (Functional Validation)

Rationale: Direct binding assays are difficult for GPCRs. A functional cAMP assay is the industry standard for Gi-coupled receptors.

System: CHO-K1 cells stably expressing human GPR81.

  • Seeding: Plate cells in 384-well white plates (2,000 cells/well). Incubate overnight.

  • Stimulation Buffer: Prepare HBSS containing 0.5 mM IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.

  • Forskolin Challenge:

    • Control: Add Forskolin (10 µM) alone. This artificially spikes cAMP levels (establishes the "100% signal" baseline).

    • Experimental: Add Forskolin (10 µM) + this compound derivative (titrate 1 nM to 100 µM).

  • Incubation: 30 minutes at RT.

  • Detection: Use a TR-FRET cAMP detection kit (e.g., LANCE or HTRF).

    • Principle: Competition between cellular cAMP and labeled cAMP-d2 for the anti-cAMP-cryptate antibody.

  • Data Analysis:

    • Plot Signal (665nm/615nm ratio) vs. Log[Compound].

    • Validation Criteria: The compound must reduce the Forskolin-induced cAMP spike in a dose-dependent manner. If the signal remains at the Forskolin baseline, the compound is inactive.

References

  • National Institutes of Health (PubMed). (2011). Discovery of 3-(trifluoromethyl)-1H-pyrazole-5-carboxamide activators of the M2 isoform of pyruvate kinase (PKM2).[6] Retrieved from [Link]

Sources

The 3,5-Disubstituted Benzamide Scaffold: Structural Integrity and Pharmacophoric Expansion

Author: BenchChem Technical Support Team. Date: February 2026

This guide analyzes the 3,5-disubstituted benzamide scaffold, a privileged structure in medicinal chemistry.[1][2] Unlike the sterically crowded 2,6-substitution (which forces orthogonality) or the linear 4-substitution, the 3,5-pattern offers a unique "butterfly" geometry. This allows for the simultaneous filling of symmetrical hydrophobic pockets while maintaining electronic communication with the central amide linker.

The Pharmacophoric Signature

The 3,5-disubstituted benzamide is not merely a linker; it is a rigidifying element that directs binding vectors into specific sub-pockets. Its utility stems from three physicochemical pillars:

  • Conformational Planarity vs. Twist:

    • Mechanism: Unlike ortho-substituents (2,6-pattern) that force the amide bond out of plane due to steric clash (

      
       strain), meta-substituents (3,5-pattern) allow the amide carbonyl to remain coplanar with the phenyl ring.
      
    • Impact: This planarity maximizes

      
      -conjugation, increasing the acidity of the amide proton (NH), thereby strengthening its capability as a hydrogen bond donor (HBD) in the binding pocket.
      
  • Symmetrical Hydrophobic Anchoring:

    • Mechanism: Substituents at the 3 and 5 positions create a wide, symmetrical hydrophobic face.

    • Application: This is critical in Glucokinase (GK) activators and Voltage-gated Ion Channels , where the molecule must wedge into a hydrophobic cleft without inducing steric clash at the "top" (position 4) or "bottom" (position 1) of the ring.

  • Electronic Tuning (The Hammett

    
     Effect): 
    
    • Mechanism: Electron-withdrawing groups (EWGs) like

      
       or 
      
      
      
      at the 3,5-positions significantly pull electron density from the ring.
    • Result: This lowers the pKa of the amide NH, enhancing potency against targets requiring a strong H-bond donor, such as the backbone carbonyls of kinase hinge regions.

Visualization: Pharmacophore Logic Flow

The following diagram illustrates how structural modifications at the 3,5-positions dictate biological function.

PharmacophoreLogic Core 3,5-Disubstituted Benzamide Core CF3 3,5-bis(CF3) (Lipophilic/EWG) Core->CF3 OMe 3,5-dimethoxy (H-Bond Acceptor) Core->OMe Sulfonyl 3,5-sulfonyl (Polar/Bulky) Core->Sulfonyl MetStab Metabolic Stability (Block CYP oxidation) CF3->MetStab Steric Shield HBD Increased NH Acidity (Stronger H-Bond) CF3->HBD Inductive Effect Solubility Aqueous Solubility (Polar Surface Area) OMe->Solubility GK Glucokinase Activators Sulfonyl->GK Allosteric Fit NK1 NK1 Antagonists (e.g., Aprepitant core) MetStab->NK1 HBD->GK

Figure 1: Pharmacophore logic mapping substituent choice to physicochemical property and biological target.

Primary Case Study: Allosteric Glucokinase (GK) Activators

The most authoritative application of the 3,5-disubstituted benzamide scaffold is in the development of Glucokinase Activators (GKAs) for Type 2 Diabetes.[3][4]

Mechanism of Action

GK acts as the body's "glucose sensor."[5][6] In the inactive state, GK adopts a "super-open" conformation.

  • The Benzamide Role: The 3,5-disubstituted benzamide binds to an allosteric site (distinct from the glucose active site).

  • The "Molecular Glue": It stabilizes the enzyme in a "closed" (active) conformation, lowering the

    
     for glucose and increasing 
    
    
    
    .
  • Specificity: The 3,5-substituents (often hydrophobic or sulfonyl groups) engage interactions with Val455 and Ala456 in the allosteric pocket, a fit that 2,4- or 4-substituted analogs fail to achieve due to steric clashes with the pocket walls.

Comparative SAR Data

The table below summarizes the Structure-Activity Relationship (SAR) data derived from key GKA studies (Grewal et al., 2019).

Compound IDR1 (3-position)R2 (5-position)Ar (Amide N-substituent)GK Activation (Fold Increase)EC50 (µM)
Ref 1 HHThiazole1.2x>50
Cmpd 5c


Benzothiazole2.8x4.2
Cmpd 6e


-Thiazole
Pyridyl5.4x 0.85
Cmpd 6h


Pyridyl1.5x12.4

Analysis:

  • Symmetry vs. Asymmetry: While 3,5-dichloro (Cmpd 6h) provides symmetry, it lacks the H-bond acceptor capability of the sulfonyl group found in the most potent activators (Cmpd 6e).

  • Electronic Push-Pull: The combination of an electron-donating amino group (via reduction of nitro) and an electron-withdrawing sulfonyl group creates a dipole that aligns perfectly with the electrostatic environment of the GK allosteric site.

Technical Workflow: Synthesis via Chlorosulfonation

Direct amide coupling is often insufficient for advanced 3,5-disubstituted scaffolds, particularly when introducing sulfonyl functionalities for GK activation. The following protocol outlines the robust Chlorosulfonation-Amidation Route .

Step-by-Step Protocol

Reagents: 3-nitrobenzoic acid, Chlorosulfonic acid (


), Thionyl chloride (

), Primary amines.
  • Chlorosulfonation (The Critical Step):

    • Reaction: Dissolve 3-nitrobenzoic acid (1 eq) in excess chlorosulfonic acid (5 eq) at 0°C.

    • Condition: Heat to 120°C for 4 hours.

    • Why: This installs the sulfonyl chloride group specifically at the meta position relative to the nitro group (which is also meta to the carboxyl), leveraging the directing effects of the existing EWGs.

    • Quench: Pour reaction mixture onto crushed ice carefully (Exothermic!). Filter the precipitate (3-(chlorosulfonyl)-5-nitrobenzoic acid).

  • Sulfonamide Formation:

    • Reaction: React the sulfonyl chloride intermediate with a heterocyclic amine (e.g., 2-aminothiazole) in acetone/pyridine.

    • Control: Maintain temperature <5°C to prevent hydrolysis of the sulfonyl chloride.

  • Acid Chloride Activation:

    • Reaction: Reflux the resulting carboxylic acid with

      
       (3 hours) to generate the benzoyl chloride.
      
    • Note: Avoid HATU/EDC here if the sulfonamide NH is acidic; acid chloride is more robust for the subsequent step.

  • Final Amidation:

    • Reaction: Couple the benzoyl chloride with the second amine (Ar-NH2) in DCM with

      
       as a base.
      
Visualization: Synthetic Retrosynthesis

Synthesis Target Target: 3,5-Disubstituted Benzamide (GK Activator) Inter1 Intermediate: 3-Sulfamoyl-5-nitrobenzoyl chloride Target->Inter1 Step 3: Amidation Inter2 Intermediate: 3-(Chlorosulfonyl)-5-nitrobenzoic acid Inter1->Inter2 Step 2: Activation Start Starting Material: 3-Nitrobenzoic Acid Inter2->Start Step 1: Chlorosulfonation Reagent1 Reagent: ClSO3H (120°C, 4h) Reagent1->Inter2 Reagent2 Reagent: R-NH2 (Sulfonamide formation) Reagent2->Inter1 Reagent3 Reagent: SOCl2 -> Ar-NH2 (Amide Coupling) Reagent3->Target

Figure 2: Retrosynthetic breakdown of the chlorosulfonation route for generating complex 3,5-disubstituted benzamides.

Validation Protocol: Coupled Enzymatic Assay

To validate the biological activity of synthesized 3,5-disubstituted benzamides, a self-validating enzymatic assay is required.

Assay Principle: GK converts Glucose to Glucose-6-Phosphate (G6P).[3] This is coupled to Glucose-6-Phosphate Dehydrogenase (G6PDH), which reduces


 to 

. The accumulation of

is measured spectrophotometrically at 340 nm.

Protocol:

  • Buffer Prep: 25 mM HEPES (pH 7.4), 50 mM KCl, 1 mM

    
    , 1 mM DTT.
    
  • Substrate Mix: 5 mM Glucose (limiting factor to see activation), 1 mM ATP, 1 mM

    
    .
    
  • Enzyme Mix: Recombinant Human GK (20 nM), G6PDH (5 U/mL).

  • Compound Addition: Add benzamide derivative (dissolved in DMSO) to the plate. Final DMSO concentration < 1%.

  • Kinetics: Monitor OD340 nm for 20 minutes at 30°C.

  • Calculation: Calculate the slope (rate) relative to the DMSO control.

    • Validation Check: If the slope increases >1.5x, the compound is a confirmed activator. If slope = 0, check for compound precipitation (common with lipophilic 3,5-bis(CF3) analogs).

References

  • Grewal, A. S., et al. (2019). Design, synthesis and evaluation of novel 3,5-disubstituted benzamide derivatives as allosteric glucokinase activators.[7] Bioorganic Chemistry.[3][8]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • BenchChem. Synthesis of 3,5-Dimethoxybenzamide from 3,5-Dimethoxybenzoic Acid.

  • Wang, Y., et al. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry.

Sources

Technical Guide: Evaluating 3-Chloro-5-hydroxy-substituted Benzene Derivatives as GPR81 Agonists

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Preclinical Characterization

Executive Summary

The G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1), has emerged as a compelling therapeutic target, primarily due to its role as the endogenous receptor for lactate. Its activation initiates a Gi-mediated signaling cascade that suppresses intracellular cyclic AMP (cAMP), a key second messenger. This mechanism is particularly relevant in adipocytes, where GPR81 activation inhibits lipolysis, presenting a promising avenue for the treatment of dyslipidemia and other metabolic disorders.[1][2][3] The therapeutic potential of GPR81 extends to oncology, neuroprotection, and muscle physiology, though its role in these areas is multifaceted and requires careful dissection.[4][5][6]

The endogenous ligand, lactate, has limited utility as a therapeutic agent due to its low potency and rapid metabolic turnover.[7] This has driven the search for potent, selective, and drug-like small molecule agonists. A significant breakthrough in this area was the identification of the 3-hydroxybenzoic acid scaffold as a selective GPR81 agonist.[8] Notably, 3-Chloro-5-hydroxybenzoic acid (CHBA) has been characterized as a potent and selective agonist with demonstrated in vivo efficacy.[8][9]

This guide provides an in-depth technical framework for the preclinical evaluation of novel GPR81 agonists, using CHBA as a reference compound. While the user's query specified 3-Chloro-5-hydroxybenzamide , the overwhelming body of scientific literature validates the corresponding carboxylic acid as the active GPR81 agonist. Therefore, this document will focus on the well-characterized acid while presenting a universal workflow applicable to the evaluation of any novel chemical entity, including the amide derivative, for GPR81 agonism. We will detail the core experimental protocols, from initial in vitro functional screening to in vivo proof-of-concept studies, grounding each step in established scientific principles to ensure data integrity and trustworthiness.

The GPR81 Receptor System: A Primer

GPR81: The Body's Endogenous Lactate Sensor

GPR81 is a Class A G protein-coupled receptor that was "de-orphanized" when L-lactate was identified as its sole endogenous ligand.[6] Long considered a metabolic waste product, lactate is now recognized as a critical signaling molecule, or "lactormone," that mediates intercellular communication, particularly under conditions of high glycolytic activity such as intense exercise or within the tumor microenvironment.[10][11] GPR81 acts as a metabolic sensor, allowing cells to respond to changes in local lactate concentration.[6] It is most prominently expressed in adipocytes, but also found in the brain, skeletal muscle, liver, and various cancer cells.[4][6][10]

The Canonical Signaling Pathway: Gi-Mediated cAMP Suppression

Upon binding of lactate or a synthetic agonist, GPR81 undergoes a conformational change, enabling it to couple with and activate heterotrimeric Gi/o proteins. The activated Gαi subunit dissociates and inhibits adenylyl cyclase (AC), the enzyme responsible for converting ATP to cAMP.[12] The resulting decrease in intracellular cAMP levels modulates the activity of downstream effectors, most notably Protein Kinase A (PKA), leading to a variety of cellular responses.[12] In adipocytes, this cascade leads to the dephosphorylation and inactivation of hormone-sensitive lipase, thereby inhibiting the breakdown of triglycerides into free fatty acids (FFAs)—the receptor's key antilipolytic effect.[3]

GPR81_Signaling GPR81 GPR81 (HCAR1) Gi Gi Protein GPR81->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Ligand Agonist (Lactate, CHBA) Ligand->GPR81 Binds Gi->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Lipolysis) PKA->Response Phosphorylates Targets

Figure 1: GPR81 canonical signaling pathway.

Therapeutic Rationale and Applications

Dyslipidemia and Metabolic Syndrome

The primary therapeutic rationale for developing GPR81 agonists is the treatment of dyslipidemia.[1] By mimicking the antilipolytic effect of lactate in adipose tissue, selective GPR81 agonists can lower circulating levels of FFAs.[8] Elevated FFAs are a key feature of insulin resistance and metabolic syndrome. Reducing their levels can improve insulin sensitivity and glucose control.[2][13]

A key advantage of targeting GPR81 over the related niacin receptor, GPR109a (HCA2), is the potential to avoid the debilitating flushing side effect. GPR109a is expressed in cutaneous Langerhans cells, and its activation leads to prostaglandin release and vasodilation. GPR81, being largely restricted to adipocytes, offers a more targeted approach to antilipolysis.[3]

Oncology: A Double-Edged Sword

The role of GPR81 in cancer is complex and context-dependent. In the lactate-rich tumor microenvironment, GPR81 is often upregulated and its activation can promote:

  • Tumor Growth and Proliferation: By reprogramming cancer cell metabolism.[10][14]

  • Angiogenesis: Via pathways such as PI3K/Akt.[15]

  • Immune Evasion: By modulating the local immune landscape.[16]

  • Metastasis and Invasion. [5]

Conversely, GPR81 signaling has also been identified as a key driver of cancer cachexia, the severe muscle and fat wasting that affects many cancer patients.[17][18] Lactate released by the tumor activates GPR81 in adipose tissue, triggering a catabolic state.[18] This suggests that GPR81 antagonists could be beneficial in preventing cachexia, while agonists might be detrimental. This duality underscores the need for careful patient selection and biomarker strategies in any potential oncologic application.

Characterizing Novel GPR81 Agonists

Structure-Activity Relationship (SAR) Insights

The discovery that 3,5-dihydroxybenzoic acid (3,5-DHBA) is a selective GPR81 agonist, unlike its close analogue 3-hydroxybenzoic acid which hits both GPR81 and GPR109a, provided a crucial starting point for medicinal chemistry efforts.[7] Subsequent exploration of substituents at the 5-position of the 3-hydroxybenzoic acid core led to the identification of halogenated compounds as more potent agonists.[8] The chloro-derivative, 3-Chloro-5-hydroxybenzoic acid (CHBA) , emerged as a lead compound with an optimal balance of potency and selectivity.[8] Structural studies suggest that a hydrophobic group at this position enhances agonist activity.[19]

CompoundTarget(s)Human GPR81 Potency (EC50)Reference(s)
L-LactateGPR81Millimolar (mM) range[20]
3,5-Dihydroxybenzoic acid (3,5-DHBA)GPR81 selective~150 µM[7]
3-Chloro-5-hydroxybenzoic acid (CHBA) GPR81 selective~16 µM [8][9]
Niacin (Nicotinic Acid)GPR109aInactive at GPR81

Table 1: Comparative potency of selected GPR81 agonists.

Validated Agonist Profile: 3-Chloro-5-hydroxybenzoic acid (CHBA)

CHBA is a potent, orally active, and selective GPR81 agonist.[9] Its activity is well-conserved across common preclinical species, a critical feature for translational studies.[8]

  • In Vitro Potency (EC50):

    • Human: 16 µM[8][9]

    • Monkey: 17 µM[8]

    • Mouse: 22 µM[8]

    • Rat: 7 µM[8]

  • In Vivo Efficacy: Oral administration of CHBA to diet-induced obese (DIO) mice leads to a significant, dose-dependent reduction in circulating free fatty acids, with a minimum efficacious dose of 30 mg/kg.[8][9]

ParameterDoseResultReference
Acute Antilipolysis 30, 100, 300 mg/kg (oral)Significant reduction in nonesterified free fatty acids (NEFA) at all doses in DIO mice.[8][9]
Blood Pressure IV InfusionIncreased mean arterial pressure in anesthetized rats.[20]
Skeletal Muscle Mass Oral AdministrationIncreased muscle weight and protein content in mice.[4]

Table 2: Summary of key in vivo findings for 3-Chloro-5-hydroxybenzoic acid (CHBA).

A Technical Workflow for Preclinical Evaluation

The following section details a robust, self-validating workflow for characterizing a novel compound, such as this compound, as a potential GPR81 agonist.

Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cAMP Primary Assay: cAMP Measurement Lipo Orthogonal Assay: Adipocyte Lipolysis Select Selectivity Panel (vs. GPR109a) Decision1 Potent & Selective? Select->Decision1 PK Pharmacokinetics (PK) PD Pharmacodynamics (PD): Acute Antilipolysis Chronic Chronic Disease Model (e.g., DIO Mice) Decision2 Favorable PK/PD? Chronic->Decision2 Start Test Compound (e.g., this compound) Start->cAMP Decision1->PK Yes Stop Stop: Low Potency or Off-Target Activity Decision1->Stop No Decision2->Stop No Candidate Lead Candidate Decision2->Candidate Yes

Figure 2: Experimental workflow for GPR81 agonist characterization.
Step 1: In Vitro Functional Characterization

The initial goal is to confirm that the test compound activates GPR81 via its canonical Gi pathway and to quantify its potency and selectivity.

4.1.1. Protocol: Primary Functional Assay (cAMP Measurement)

This assay directly measures the functional consequence of Gi activation. A cell line stably expressing recombinant human GPR81 (e.g., HEK293 or CHO cells) is required.

  • Principle: GPR81 activation inhibits adenylyl cyclase, reducing cAMP production. To create a measurable signal, the cyclase is first stimulated with forskolin. An agonist will cause a dose-dependent decrease in this stimulated cAMP level.

  • Methodology:

    • Cell Plating: Seed GPR81-expressing cells into 96- or 384-well plates and culture overnight.

    • Compound Preparation: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 100 µM) and reference agonist (CHBA). Include a "vehicle only" control.

    • Assay Buffer: Prepare assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

    • Compound Addition: Remove culture media and add the compound dilutions to the cells. Incubate for 15-30 minutes at 37°C.

    • Stimulation: Add a fixed concentration of forskolin (typically 1-10 µM) to all wells except for the negative control. Incubate for another 15-30 minutes.

    • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaLISA, or ELISA).

  • Data Analysis & Validation:

    • Normalize the data: Set the forskolin-only signal as 100% and the unstimulated signal as 0%.

    • Plot the normalized response against the log of the compound concentration and fit a four-parameter logistic curve to determine the EC50 (potency) and Emax (efficacy).

    • Self-Validation: The reference agonist (CHBA) must yield an EC50 within the expected range (~16 µM). The assay window between the 100% and 0% controls must be statistically robust (e.g., Z' > 0.5).

4.1.2. Protocol: Orthogonal Confirmatory Assay (Adipocyte Lipolysis)

This assay confirms the compound's activity in a more physiologically relevant primary cell system.

  • Principle: In adipocytes, GPR81 activation inhibits the release of FFAs and glycerol. This assay quantifies this inhibition.

  • Methodology:

    • Cell Source: Use either differentiated 3T3-L1 adipocytes or primary adipocytes isolated from rodent adipose tissue.

    • Lipolysis Stimulation: Induce lipolysis with an agent that increases cAMP, such as isoproterenol (a β-adrenergic agonist).

    • Treatment: Pre-incubate the adipocytes with serial dilutions of the test compound and CHBA before adding isoproterenol.

    • Quantification: After incubation (1-2 hours), collect the supernatant and measure the concentration of released glycerol or FFAs using a colorimetric or fluorometric assay kit.

  • Data Analysis & Validation:

    • Calculate the percent inhibition of isoproterenol-stimulated lipolysis for each compound concentration.

    • Plot the data and calculate the IC50 value, which represents the concentration causing 50% inhibition.

    • Self-Validation: The results should be consistent with the cAMP assay (i.e., a potent agonist in the cAMP assay should be potent in inhibiting lipolysis).

Step 2: In Vivo Proof-of-Concept

Once a compound shows potent and selective in vitro activity, the next step is to determine if this activity translates to an in vivo setting.

4.2.1. Protocol: Pharmacodynamic (PD) Assessment (Acute Antilipolysis)

This experiment directly tests the primary therapeutic hypothesis: that the GPR81 agonist can lower circulating FFAs.

  • Animal Model: Use C57Bl6/J mice, often on a high-fat diet to induce a metabolic syndrome phenotype (DIO mice), as this model is well-characterized for lipolysis studies.[8]

  • Methodology:

    • Acclimation and Fasting: Acclimate animals and fast them overnight to establish a high baseline of circulating FFAs due to lipolysis.

    • Dosing: Administer the test compound via an appropriate route (e.g., oral gavage). Include a vehicle control group. A range of doses (e.g., 10, 30, 100 mg/kg) should be tested.

    • Blood Sampling: Collect a baseline blood sample (t=0) just before dosing. Collect subsequent samples at time points post-dose (e.g., 30, 60, 120, 240 minutes). Blood can be collected via tail vein or saphenous vein.

    • FFA Measurement: Process blood to obtain plasma and measure FFA concentrations using a commercial kit (e.g., NEFA-HR(2) kit).

  • Data Analysis & Validation:

    • Plot plasma FFA concentration over time for each dose group.

    • Compare the FFA levels in the treated groups to the vehicle group at each time point using appropriate statistical tests (e.g., ANOVA with post-hoc tests).

    • A successful compound will show a statistically significant, dose-dependent reduction in plasma FFAs compared to the vehicle control.[8]

    • Self-Validation: If CHBA is run in parallel as a positive control, it should replicate its known effect of lowering FFAs at doses of 30 mg/kg and above.[9]

Data Interpretation and Future Directions

A successful compound will demonstrate potent in vitro activity in both recombinant and primary cell assays, selectivity over related receptors, and a clear, dose-dependent reduction of plasma FFAs in vivo. However, it is crucial to consider potential liabilities. Studies have shown that some GPR81 agonists can cause an unexpected increase in blood pressure, potentially mediated by endothelin release in the renal vasculature.[13][20] This highlights the importance of secondary pharmacology screening and dedicated cardiovascular safety studies for any lead candidate.

The path forward involves optimizing the lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, evaluating its efficacy in chronic disease models (e.g., long-term dosing in DIO mice to assess effects on insulin resistance, body weight, and dyslipidemia), and conducting formal safety and toxicology studies. The rich and complex biology of GPR81 offers significant therapeutic promise, but it demands a rigorous and scientifically sound evaluation process to unlock its full potential.

References

  • Oishi, Y., et al. (2021). Activation of Lactate Receptor Positively Regulates Skeletal Muscle Mass in Mice. International Journal of Molecular Sciences. Available from: [Link]

  • GPR81 nuclear transportation is critical for cancer growth: Interaction of lactate receptor signaling and cell-extracellular matrix mechanotransduction. (2025). Baishideng Publishing Group. Retrieved February 5, 2026, from [Link]

  • Wang, Y., et al. (2021). GPR81 signaling promotes angiogenesis via PI3K/Akt-CREB pathway... ResearchGate. Retrieved February 5, 2026, from [Link]

  • Lactate's role in driving cancer cachexia uncovered. (2024, March 20). News-Medical. Retrieved February 5, 2026, from [Link]

  • 3-chloro-5-hydroxybenzoic acid. (n.d.). MySkinRecipes. Retrieved February 5, 2026, from [Link]

  • El-Hattab, S., et al. (2023). History and Function of the Lactate Receptor GPR81/HCAR1 in the Brain: A Putative Therapeutic Target for the Treatment of Cerebral Ischemia. Neuroscience. Available from: [Link]

  • 3-Chloro-5-hydroxybenzoic acid. (n.d.). Chem-Impex. Retrieved February 5, 2026, from [Link]

  • 3-OBA Is Not an Antagonist of GPR81. (2018). Frontiers in Pharmacology. Available from: [Link]

  • The Crosstalk between GPR81/IGFBP6 Promotes Breast Cancer Progression by Modulating Lactate Metabolism and Oxidative Stress. (2022). International Journal of Molecular Sciences. Available from: [Link]

  • The lactate sensor GPR81 regulates glycolysis and tumor growth of breast cancer. (2021). Scientific Reports. Available from: [Link]

  • Wallenius, K., et al. (2017). Involvement of the metabolic sensor GPR81 in cardiovascular control. JCI Insight. Available from: [Link]

  • Identification of novel GPR81 agonist lead series for target biology evaluation. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Wallenius, K., et al. (2017). Involvement of the metabolic sensor GPR81 in cardiovascular control. JCI Insight. Available from: [Link]

  • GPR81-mediated reprogramming of glucose metabolism contributes to the immune landscape in breast cancer. (2023). Journal of Translational Medicine. Available from: [Link]

  • Fraser, G. L., et al. (2012). Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Li, H., et al. (2024). Activation of GPR81 by lactate drives tumour-induced cachexia. Nature Metabolism. Available from: [Link]

  • Lactate regulates the GPR81-cAMP signaling pathway, driving metabolic... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Sakurai, T., et al. (2014). Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing. European Journal of Pharmacology. Available from: [Link]

  • Martin, P. M., et al. (2019). Dual Properties of Lactate in Müller Cells: The Effect of GPR81 Activation. Neurochemical Research. Available from: [Link]

  • Davidsson, Ö., et al. (2020). Identification of novel GPR81 agonist lead series for target biology evaluation. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Liu, C., et al. (2012). 3,5-Dihydroxybenzoic acid, a specific agonist for hydroxycarboxylic acid 1, inhibits lipolysis in adipocytes. Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]

  • Participation of L-Lactate and Its Receptor HCAR1/GPR81 in Neurovisual Development. (2020). International Journal of Molecular Sciences. Available from: [Link]

  • Structures of G-protein coupled receptor HCAR1 in complex with Gi1 protein reveal the mechanistic basis for ligand recognition and agonist selectivity. (2024). Nature Communications. Available from: [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (2017). ResearchGate. Retrieved February 5, 2026, from [Link]

  • GPR81 nuclear transportation is critical for cancer growth and progression in lung and other solid cancers. (2023). Journal of Translational Medicine. Available from: [Link]

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. (2023). Journal of Medicinal Chemistry. Available from: [Link]

  • Role of GPR81 in lactate-mediated reduction of adipose lipolysis. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

Sources

Literature review of 3-halo-5-hydroxybenzamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-halo-5-hydroxybenzamide Analogs for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-halo-5-hydroxybenzamide scaffold has emerged as a privileged structure in medicinal chemistry, with its analogs demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive literature review of these compounds, focusing on their synthesis, biological activities, structure-activity relationships (SAR), and therapeutic potential. We delve into their roles as potent enzyme inhibitors and modulators of critical cellular pathways, offering field-proven insights into experimental design and interpretation. This document is intended to serve as a core resource for researchers dedicated to advancing the discovery and development of this promising class of therapeutic agents.

Introduction: The Significance of the Benzamide Scaffold

Benzamide derivatives are a cornerstone of modern pharmacology, forming the structural basis for a multitude of approved drugs. The strategic placement of substituents on the benzamide ring is a key determinant of their pharmacological profile. Within this class, 3-halo-5-hydroxybenzamide analogs have garnered significant interest. The halogen at the 3-position can critically influence the molecule's physicochemical properties, including lipophilicity and metabolic stability, while also potentially participating in halogen bonding with target proteins. The hydroxyl group at the 5-position frequently acts as a crucial hydrogen bond donor or acceptor, anchoring the molecule within the active site of a biological target. This unique combination of functional groups provides a versatile platform for designing potent and selective modulators of biological function.

Synthetic Strategies for 3-halo-5-hydroxybenzamide Analogs

The synthesis of 3-halo-5-hydroxybenzamide analogs can be achieved through several versatile routes, allowing for the systematic introduction of diverse functionalities to explore structure-activity relationships. A common and practical approach begins with a substituted benzoic acid, proceeding through key steps of halogenation, activation, and amidation.

A representative synthetic pathway might involve the nitration and subsequent reduction of a difluorinated benzoic acid to introduce an amino group, which is then diazotized and hydrolyzed to yield a hydroxyl group.[1] Another general strategy could start from 3-amino-5-hydroxybenzoic acid, which serves as a core structure for combinatorial library synthesis by functionalizing the amino and hydroxyl groups after attaching the benzoic acid to a solid-phase resin.[2]

G cluster_synthesis General Synthesis of 3-halo-5-hydroxybenzamide Analogs A Substituted Benzoic Acid B Halogenation (e.g., NBS, SO2Cl2) A->B Step 1 C Carboxylic Acid Activation (e.g., SOCl2) B->C Step 2 D Amide Bond Formation (Amine, Base) C->D Step 3 E 3-halo-5-hydroxybenzamide Analog D->E Final Product

Caption: A generalized synthetic workflow for 3-halo-5-hydroxybenzamide analogs.

Diverse Biological Activities and Therapeutic Applications

The 3-halo-5-hydroxybenzamide core is associated with a remarkable range of biological activities, making it a fertile ground for drug discovery across multiple therapeutic areas.

Enzyme Inhibition

A primary application of these analogs is in the development of potent and selective enzyme inhibitors.

  • Histone Deacetylase (HDAC) Inhibition: Many benzamide derivatives are potent HDAC inhibitors. The benzamide's carbonyl group can form a stable interaction with the zinc ion in the HDAC catalytic domain, while the nitrogen can form a hydrogen bond with key residues like His140.[3] This inhibition of HDACs is a validated strategy in cancer therapy.

  • 3-Hydroxyanthranilic Acid Oxygenase (3HAO) Inhibition: 4-halogenated 3-hydroxyanthranilic acids, close structural relatives, are potent, competitive inhibitors of 3HAO, an enzyme involved in the production of the excitotoxin quinolinic acid.[4] The bromo- and chloro-analogs exhibit extremely tight binding with Ki values in the low nanomolar range (4 nM and 6 nM, respectively).[4]

  • Other Enzyme Targets: This scaffold has also been explored for the inhibition of other enzymes, such as sirtuin 5 (SIRT5), where the carboxylic acid and adjacent hydroxyl group are essential for activity.[5] Additionally, derivatives have been designed to inhibit 17β-hydroxysteroid dehydrogenase type 5, an important target in prostate cancer.[6]

Receptor Modulation

Substituted benzamides are well-known for their ability to interact with G-protein coupled receptors (GPCRs). They have been developed as potent antagonists of dopamine D2 and serotonin 5-HT2 receptors, with additional agonist activity at 5-HT1a receptors, indicating their potential as atypical antipsychotic agents.[7][8]

Antimicrobial and Anticancer Activity

Derivatives incorporating the benzamide moiety have demonstrated significant antimicrobial and anticancer properties.

  • Antimicrobial Effects: Benzoxazole derivatives, which can be related to the benzamide core, show a broad spectrum of activity against Gram-positive bacteria, fungi, and mycobacteria.[9][10] For instance, certain sulfonamides containing a 5-chloro-2-hydroxybenzamide scaffold have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[11]

  • Anticancer Properties: A series of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives have been synthesized and shown to have potent anticancer effects against non-small cell lung cancer cell lines, acting as inhibitors of the ROR1 receptor tyrosine kinase.[12]

G cluster_pathway Enzyme Inhibition by 3-halo-5-hydroxybenzamide Analogs analog 3-halo-5-hydroxy- benzamide Analog enzyme Target Enzyme (e.g., HDAC, 3HAO) analog->enzyme Competitive Inhibition product Product enzyme->product substrate Substrate substrate->enzyme cellular_process Downstream Cellular Process product->cellular_process disease Disease Pathology cellular_process->disease

Caption: Mechanism of action via competitive enzyme inhibition.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 3-halo-5-hydroxybenzamide scaffold has yielded crucial insights into the structural features required for potent biological activity.

Position/RegionModificationGeneral Effect on ActivityRationale/Example
3-Position (Halo) F, Cl, BrPotency is highly dependent on the specific halogen and target.For 3HAO inhibitors, potency increases Br > Cl > F, suggesting a role for halogen size/polarizability in binding.[4] For benzodiazepines, electron-withdrawing groups like halogens at C7 increase activity.[13]
5-Position (Hydroxy) Free -OHThe hydroxyl group is often essential for activity.It typically acts as a key hydrogen bond donor/acceptor with active site residues. Its removal or modification often leads to a significant loss of potency.[5]
Amide (N-substituent) Varies (alkyl, aryl, piperazinylbutyl, etc.)The N-substituent is a primary driver of target selectivity and pharmacokinetic properties.Large, complex substituents can access secondary binding pockets and improve affinity, as seen in antipsychotic agents targeting D2/5-HT2 receptors.[8]
Benzene Ring Additional SubstituentsCan fine-tune electronic properties and steric interactions.Adding further substituents can modulate binding affinity and cell permeability.

Table 1: Summary of Key Structure-Activity Relationships.

Experimental Protocols: A Guide to In Vitro Enzyme Inhibition Assay

To assess the inhibitory potential of newly synthesized 3-halo-5-hydroxybenzamide analogs, a robust and reproducible in vitro enzyme inhibition assay is essential. The following protocol is a representative example for a generic enzyme that produces a spectrophotometrically detectable product.

Protocol: Spectrophotometric Enzyme Inhibition Assay
  • Materials & Reagents:

    • Purified target enzyme (e.g., 3HAO).[4]

    • Substrate solution (e.g., 3-hydroxyanthranilic acid).[4]

    • Assay Buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Test Compounds (3-halo-5-hydroxybenzamide analogs) dissolved in DMSO.

    • Positive Control Inhibitor (a known inhibitor of the target enzyme).

    • 96-well UV-transparent microplate.

    • Spectrophotometric plate reader.

  • Procedure:

    • Compound Preparation: Prepare a 10-point serial dilution series of each test compound and the positive control in DMSO. A typical starting concentration is 1 mM.

    • Reaction Setup: In a 96-well plate, add 2 µL of the diluted compounds, positive control, or DMSO (vehicle control) to the appropriate wells.

    • Enzyme Addition: Add 98 µL of the enzyme solution (pre-diluted in assay buffer to the desired concentration) to each well.

    • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compounds to bind to the enzyme.

    • Reaction Initiation: Initiate the enzymatic reaction by adding 100 µL of the substrate solution (pre-warmed to 37°C) to all wells.

    • Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the absorbance at the appropriate wavelength for the product formation over a period of 10-20 minutes, taking readings every 30 seconds.

    • Data Analysis:

      • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

      • Normalize the velocities to the vehicle control (defined as 100% activity).

      • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_workflow Enzyme Inhibition Assay Workflow start Start prep_compounds Prepare Compound Dilutions start->prep_compounds add_to_plate Add Compounds/Controls to Plate prep_compounds->add_to_plate add_enzyme Add Enzyme Solution add_to_plate->add_enzyme pre_incubate Pre-incubate (15 min, 37°C) add_enzyme->pre_incubate add_substrate Initiate with Substrate pre_incubate->add_substrate read_absorbance Kinetic Absorbance Reading add_substrate->read_absorbance analyze_data Calculate V₀ and IC₅₀ read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Conclusion and Future Directions

The 3-halo-5-hydroxybenzamide scaffold is a highly validated starting point for the development of novel therapeutic agents. The wealth of available SAR data provides a solid foundation for rational drug design. Future research endeavors should focus on:

  • Structure-Based Design: Leveraging co-crystal structures of analogs bound to their targets to design next-generation inhibitors with enhanced potency and selectivity.[6]

  • Expansion of Target Space: Screening existing and novel libraries of these analogs against a broader range of biological targets to uncover new therapeutic applications.

  • Pharmacokinetic Optimization: Fine-tuning the scaffold to improve drug-like properties, including solubility, metabolic stability, and oral bioavailability, to translate potent in vitro activity into in vivo efficacy.

  • Combinatorial Chemistry: Utilizing solid-phase synthesis techniques to rapidly generate large, diverse libraries for high-throughput screening.[2]

References

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.). PMC. [Link]

  • Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. (1995). PubMed. [Link]

  • Bhadange, R. E., et al. (2012). SYNTHESIS OF 3-HALO FLVONES FROM 2-HYDROXY-3-5- DISUBSTITUTED ACETOPHENONE. TSI Journals. [Link]

  • Structure Activity Relationship of Benzodiazepines || SAR in Medicinal Chemistry. (2021). YouTube. [Link]

  • Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. (2025). PubMed. [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (2026). ResearchGate. [Link]

  • Combinatorial Synthesis of Small-Molecule Libraries Using 3-amino-5-hydroxybenzoic Acid. (n.d.). ACS Publications. [Link]

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). MDPI. [Link]

  • Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. (n.d.). ACS Publications. [Link]

  • Chemical structure - biological activity relationship in the group of benzamide compounds II. (2025). ResearchGate. [Link]

  • Reactivity of 3-halo-2-oxopropanamides and 3-halo-2-cyano-2- hydroxypropanoates: Synthesis of S and N containing heterocycles. (2025). ResearchGate. [Link]

  • 4-halo-3-hydroxyanthranilic acids: potent competitive inhibitors of 3-hydroxy-anthranilic acid oxygenase in vitro. (1991). PubMed. [Link]

  • Structure-based inhibitor design for an enzyme that binds different steroids: a potent inhibitor for human type 5 17beta-hydroxysteroid dehydrogenase. (n.d.). PubMed. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (n.d.). MDPI. [Link]

  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (2025). ResearchGate. [Link]

  • Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. (2022). PMC. [Link]

  • Potential therapeutic applications of microbial surface-active compounds. (2015). AIMS Press. [Link]

  • Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents. (n.d.). PubMed. [Link]

Sources

Methodological & Application

Synthesis of 3-Chloro-5-hydroxybenzamide from 3-Chloro-5-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Analysis

3-Chloro-5-hydroxybenzamide (CAS: 917388-33-1) is a critical pharmacophore, often serving as a key intermediate in the synthesis of GPR81 agonists and kinase inhibitors. Its structural duality—possessing both a phenolic hydroxyl and an amide moiety—presents a specific synthetic challenge: chemoselectivity .

Direct amidation of the carboxylic acid using aggressive chlorinating agents (e.g.,


) without protection risks polymerization or formation of chlorosulfites at the phenolic position. To ensure scientific integrity  and reproducibility , this guide prioritizes a Methyl Ester Ammonolysis  route. This two-step protocol isolates a stable intermediate, allowing for rigorous purification before the final amidation, thereby minimizing byproduct formation and ensuring high purity (>98%) suitable for pharmaceutical applications.
Synthetic Route Comparison
ParameterRoute A: Acid ChlorideRoute B: Direct Coupling (CDI)Route C: Ester Ammonolysis (Recommended)
Reagents

/

CDI /


then

Chemoselectivity Low (Phenol attack risk)Medium (Requires strict stoichiometry)High (Phenol remains inert)
Scalability Moderate (Exothermic)High (One-pot)Excellent (Batch stable)
Purity Profile Variable (Oligomers possible)GoodSuperior (Crystalline intermediate)

Reaction Workflow (Graphviz)

The following diagram outlines the logic flow for the recommended "Ester Ammonolysis" protocol, including critical decision points and quality checks.

G Start Start: 3-Cl-5-OH-Benzoic Acid Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) Start->Step1 QC1 QC: TLC/HPLC (Confirm Ester) Step1->QC1 Workup1 Workup: Neutralize & Extract QC1->Workup1 Pass Intermediate Intermediate: Methyl 3-chloro-5-hydroxybenzoate Workup1->Intermediate Step2 Step 2: Ammonolysis (7N NH3 in MeOH, 60°C) Intermediate->Step2 QC2 QC: Monitor Disappearance of Ester Step2->QC2 Purification Purification: Recrystallization (EtOH/H2O) QC2->Purification Complete Final Final Product: This compound Purification->Final

Caption: Logical workflow for the two-step synthesis ensuring isolation of the stable methyl ester intermediate.

Detailed Experimental Protocols

Protocol A: Methyl Ester Formation (Step 1)

Objective: Convert the carboxylic acid to the methyl ester to activate the carbonyl carbon while leaving the phenol unreactive.

Reagents:

  • 3-Chloro-5-hydroxybenzoic acid (10.0 g, 58.0 mmol)

  • Methanol (MeOH), anhydrous (100 mL)

  • Sulfuric Acid (

    
    ), conc. (1.0 mL, catalytic)
    

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 10.0 g of 3-Chloro-5-hydroxybenzoic acid in 100 mL of anhydrous methanol. The solution should be clear to slightly off-white.

  • Catalyst Addition: Slowly add 1.0 mL of concentrated

    
     dropwise. (Exothermic reaction; handle with care).
    
  • Reflux: Heat the mixture to reflux (

    
    ) and stir for 6–8 hours.
    
    • Process Insight: Monitor by TLC (50% EtOAc/Hexane). The acid spot (

      
      ) should disappear, replaced by the ester spot (
      
      
      
      ).
  • Workup:

    • Cool the reaction to room temperature.[1]

    • Concentrate under reduced pressure to remove most methanol (approx. 80%).

    • Pour the residue into 100 mL ice-water.

    • Neutralize carefully with saturated

      
       solution until pH 
      
      
      
      7–8.
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate to dryness.
      
  • Yield: Expect 9.5–10.5 g (88–97%) of Methyl 3-chloro-5-hydroxybenzoate as an off-white solid.

Protocol B: Ammonolysis (Step 2)

Objective: Convert the methyl ester to the primary amide using ammonia. Mechanism: Nucleophilic acyl substitution. The phenol is acidic but less nucleophilic than ammonia, preventing self-reaction.

Reagents:

  • Methyl 3-chloro-5-hydroxybenzoate (Intermediate from Step 1)

  • Ammonia in Methanol (7N solution) OR Ammonium Hydroxide (28% aq.)

    • Recommendation: Use 7N

      
       in MeOH  for cleaner workup and faster kinetics.
      

Procedure:

  • Setup: Use a pressure-rated glass vessel or a sealed tube (to prevent ammonia loss).

  • Charging: Dissolve 5.0 g (26.8 mmol) of the methyl ester in 30 mL of 7N

    
     in MeOH.
    
  • Reaction: Seal the vessel and heat to

    
     for 12–24 hours.
    
    • Process Insight: If using aqueous ammonia, higher temperatures (

      
      ) and longer times may be required due to biphasic conditions.
      
  • Monitoring: Check HPLC or TLC. The ester peak should vanish.

  • Isolation:

    • Cool the vessel to

      
       (ice bath).
      
    • Open carefully in a fume hood.

    • Concentrate the solvent to dryness under reduced pressure.

  • Purification:

    • The crude solid is often pure enough (>95%).

    • For pharma-grade purity, recrystallize from Ethanol/Water (1:3 ratio). Dissolve in minimum hot ethanol, then add water until turbid, and cool.

  • Final Product: This compound .

    • Appearance: White crystalline solid.

    • Melting Point: Decays >

      
       (Lit. Ref [1]).
      

Quality Control & Characterization

To validate the synthesis, compare analytical data against the following expected parameters.

TechniqueExpected Signal / ResultInterpretation
HPLC Single peak, RT distinct from acid/esterPurity > 98% required.
1H NMR (DMSO-d6)

9.8-10.0 (s, 1H, -OH)
Confirms Phenol integrity.
1H NMR (DMSO-d6)

7.9, 7.4 (br s, 2H, -NH2)
Confirms Amide formation.
1H NMR (DMSO-d6)

7.3 - 7.5 (m, 3H, Ar-H)
Aromatic protons (pattern: s, s, s).
MS (ESI)

/

Characteristic Chlorine isotope pattern (3:1).

Safety & Handling

  • 3-Chloro-5-hydroxybenzoic acid: Irritant to eyes and skin. Avoid dust inhalation.

  • Methanol: Flammable and toxic. Use in a well-ventilated hood.

  • Ammonia (7N in MeOH): Corrosive and lachrymator. High pressure hazard when heated. Always use a blast shield when heating sealed vessels.

  • Waste Disposal: Neutralize acidic/basic aqueous layers before disposal. Organic solvents must be incinerated.

References

  • Weig, A. W. (2022).[2] Synthesis of Small Molecule Disruptors of Bacterial Resistance Mechanisms. Amazon S3.

  • PubChem. 3-Chloro-5-hydroxybenzoic acid (Compound Summary). National Library of Medicine.

  • Chemistry Steps.[3][4][5] Esters Reaction with Amines – The Aminolysis Mechanism.

  • GuideChem. This compound CAS 917388-33-1.[6]

Sources

Application Notes and Protocols: A Comprehensive Guide to the Amidation of 3-Chloro-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed protocol and technical guidance for the amidation of 3-Chloro-5-hydroxybenzoic acid, a key intermediate in the synthesis of various biologically active molecules. The inherent challenge in the direct amidation of this substrate lies in the presence of a phenolic hydroxyl group, which can compete with the amine nucleophile, leading to undesired side reactions. To circumvent this, a robust three-step synthetic strategy is presented, involving the protection of the hydroxyl group, subsequent amide coupling, and final deprotection to yield the desired 3-chloro-5-hydroxybenzamide derivative.

The protocols outlined herein are designed to be reproducible and scalable, with a focus on explaining the rationale behind each experimental choice to empower researchers to adapt and troubleshoot the synthesis as needed.

Strategic Overview: A Three-Phase Approach to Amidation

The successful amidation of 3-Chloro-5-hydroxybenzoic acid necessitates a strategic approach to ensure chemoselectivity and high yields. The phenolic hydroxyl group is acidic and can be deprotonated under the basic conditions often employed in amide coupling reactions, leading to the formation of undesired ester byproducts. Therefore, a protection-coupling-deprotection strategy is the most reliable route.

Amidation_Strategy cluster_0 Phase 1: Protection cluster_1 Phase 2: Amidation cluster_2 Phase 3: Deprotection A 3-Chloro-5-hydroxybenzoic acid B Protection of -OH group A->B TBDMSCl, Imidazole C 3-Chloro-5-(protected-oxy)benzoic acid B->C E Amide Coupling (EDC, HOBt) C->E D Amine (R-NH2) D->E F Protected Amide E->F G Deprotection of -OTBDMS group F->G TBAF H Final Product: 3-Chloro-5-hydroxy-N-alkyl/aryl-benzamide G->H Amidation_Mechanism A Carboxylic Acid (R-COOH) C O-Acylisourea Intermediate A->C + B EDC B->C E Active HOBt Ester C->E + HOBt - EDC-Urea H EDC-Urea Byproduct C->H Side Reaction D HOBt D->E G Amide (R-CONH-R') E->G + Amine - HOBt F Amine (R'-NH2) F->G

Application Note: Selective Hydrolysis of 3-Chloro-5-hydroxybenzonitrile to 3-Chloro-5-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Benzamides and the Challenge of Selective Nitrile Hydrolysis

Benzamides are a cornerstone structural motif in a vast array of pharmaceuticals and biologically active compounds. Their prevalence stems from the amide bond's unique combination of stability and hydrogen bonding capabilities, which are crucial for molecular recognition at biological targets. The synthesis of substituted benzamides is, therefore, a critical endeavor in drug discovery and development.

One common route to benzamides is the hydrolysis of the corresponding benzonitriles. However, this transformation presents a significant synthetic challenge: the reaction can proceed through the desired amide intermediate to the corresponding carboxylic acid.[1][2] Achieving a high yield of the amide requires carefully controlled reaction conditions to favor partial hydrolysis. This application note provides a detailed protocol for the selective hydrolysis of 3-Chloro-5-hydroxybenzonitrile, a valuable building block in medicinal chemistry, to its corresponding benzamide. We will delve into the mechanistic rationale for the chosen conditions and provide a comprehensive guide to reaction execution, monitoring, and product characterization.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material's properties is paramount for safe and effective experimentation.

PropertyValueSource(s)
Molecular Formula C₇H₄ClNO[3]
Molecular Weight 153.56 g/mol [3]
Appearance White to off-white powder or crystalline solid[3]
Melting Point 168-172 °C[4]
Solubility Soluble in Methanol[4]

Safety Information: 3-Chloro-5-hydroxybenzonitrile is classified as harmful and an irritant. It is harmful if swallowed and causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Reaction Scheme

reactant 3-Chloro-5-hydroxybenzonitrile product 3-Chloro-5-hydroxybenzamide reactant->product Hydrolysis reagents NaOH, H₂O Methanol/Dioxane cluster_0 Nucleophilic Attack cluster_1 Protonation cluster_2 Tautomerization Nitrile R-C≡N Intermediate_1 [R-C(O⁻)=N⁻] Nitrile->Intermediate_1 + OH⁻ Imidic_Acid R-C(OH)=NH Intermediate_1->Imidic_Acid + H₂O Amide R-C(=O)NH₂ Imidic_Acid->Amide start Start setup Reaction Setup: Dissolve nitrile in Dioxane/Methanol start->setup add_base Add Methanolic NaOH setup->add_base reflux Heat to Reflux (4-6 h) add_base->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Work-up: Neutralize, Extract, Dry monitor->workup Complete purify Purification: Recrystallization workup->purify characterize Characterization: NMR, MP purify->characterize end End characterize->end

Sources

Reagents for coupling 3-Chloro-5-hydroxybenzoic acid with amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.1

Executive Summary

The Challenge: Coupling 3-Chloro-5-hydroxybenzoic acid (CAS: 53984-36-4) with amines presents a classic chemoselectivity problem. The substrate contains two nucleophilic sites: the target amine (external) and the inherent phenolic hydroxyl (internal). The Risk: Standard coupling conditions (e.g., HATU/DIPEA) often generate high pH environments where the phenol (


) is deprotonated. The resulting phenoxide can compete with the amine for the activated carboxylate, leading to oligomerization (self-esterification) or reduced yield.
The Solution:  This guide outlines two validated pathways:
  • Route A (Direct & Chemoselective): Using Propylphosphonic Anhydride (T3P) to kinetically favor amide formation over esterification without protecting groups.

  • Route B (Protected): A high-fidelity 3-step sequence (Protect-Couple-Deprotect) for valuable or non-nucleophilic amines.

Chemo-Physical Context

Understanding the electronic nature of the substrate is vital for reagent selection.

FeaturePropertyImpact on Coupling
3-Chloro Substituent Electron Withdrawing (EWG)Increases acidity of both COOH and OH. Makes the phenol more prone to deprotonation by bases like TEA or DIPEA.
5-Hydroxy Group NucleophileCompetes with the amine. If the amine is sterically hindered,

-acylation becomes the dominant side reaction.
Carboxylic Acid Electrophile (Precursor)

. Requires activation.

Reagent Selection Matrix

ReagentSuitabilityMechanism & Rationale
T3P (Propylphosphonic anhydride) Recommended High Chemoselectivity. T3P forms a cyclic mixed anhydride that reacts rapidly with amines but is sluggish toward phenols. It also produces water-soluble byproducts, simplifying workup.
HATU / HBTU High Risk Over-Activation. These potent reagents form OAt/OBt esters that are highly reactive. In the presence of base (DIPEA), the phenol is deprotonated and readily reacts with the active ester, causing polymerization.
EDC / HOBt Moderate Slow Kinetics. Viable, but often requires longer reaction times. The urea byproduct can be difficult to remove from the polar phenolic product.
Thionyl Chloride (

)
Not Recommended Polymerization. Converting the acid to the acid chloride without protecting the phenol will lead to immediate self-polymerization upon heating or base addition.

Method A: Direct Chemoselective Coupling (T3P)

Best for: Rapid synthesis, scale-up, and non-hindered amines. Mechanism: The reaction relies on the kinetic preference of the T3P-activated intermediate for the nitrogen nucleophile over the oxygen nucleophile.

Materials
  • Substrate: 3-Chloro-5-hydroxybenzoic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 – 4.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Protocol Steps
  • Dissolution: In a clean reaction vial, dissolve 3-Chloro-5-hydroxybenzoic acid (1.0 equiv) and the Amine (1.1 equiv) in EtOAc (concentration 0.1 – 0.2 M).

    • Note: If the amine is a salt (e.g., HCl salt), add 1 extra equivalent of base.

  • Base Addition: Cool the solution to 0 °C. Add Pyridine (3.0 equiv) dropwise.

    • Expert Insight: Pyridine is preferred over DIPEA here. It is basic enough to form the carboxylate for activation but less likely to fully deprotonate the phenol compared to stronger tertiary amines.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

    • Observation: No significant exotherm should occur, but temperature control prevents side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–12 hours. Monitor by LCMS.

    • Checkpoint: Look for the target mass [M+H]+. If starting material remains after 12h, add 0.5 equiv T3P and heat to 40 °C.

  • Workup (Critical):

    • Dilute with EtOAc.

    • Wash with 0.5 M HCl (to remove Pyridine and unreacted amine).[1]

    • Wash with Water (T3P byproducts are water-soluble).

    • Wash with Brine , dry over

      
      , and concentrate.
      

Method B: Protection Strategy (The "Gold Standard")

Best for: Precious amines, sluggish/hindered amines, or when Method A yields <50%. Strategy: Mask the phenol as a Silyl Ether (TBS) or Acetate. TBS is preferred due to mild deprotection conditions that won't hydrolyze the newly formed amide.

Workflow Visualization

ProtectionRoute Start 3-Cl-5-OH-Benzoic Acid Step1 1. Protection (TBS-Cl, Imidazole) Start->Step1 Inter1 TBS-Ether Intermediate Step1->Inter1 Step2 2. Coupling (HATU, DIPEA, Amine) Inter1->Step2 Inter2 Protected Amide Step2->Inter2 Step3 3. Deprotection (TBAF or Acid) Inter2->Step3 Final Final Amide Product Step3->Final

Caption: Three-step workflow ensuring zero interference from the phenolic hydroxyl group.

Protocol Steps
Step 1: Phenol Protection
  • Dissolve 3-Chloro-5-hydroxybenzoic acid in DMF (0.5 M).

  • Add Imidazole (2.5 equiv) followed by TBS-Cl (1.2 equiv).

  • Stir at RT for 3 hours.

  • Workup: Dilute with EtOAc, wash with Sat.

    
    , then water. Concentrate.
    
    • Note: The carboxylic acid may also be silylated (forming a silyl ester). This is fine; the subsequent aqueous workup or mild hydrolysis usually cleaves the unstable silyl ester while keeping the phenolic silyl ether intact. If not, treat with

      
      /MeOH briefly.
      
Step 2: Amide Coupling (HATU)

Now that the phenol is protected, we can use high-power reagents.

  • Dissolve the TBS-protected acid in DMF.

  • Add DIPEA (2.0 equiv) and HATU (1.1 equiv). Stir for 5 mins to form the active ester.

  • Add the Amine (1.1 equiv).

  • Stir 1–4 hours.

  • Standard EtOAc/LiCl workup.

Step 3: Deprotection
  • Dissolve the intermediate in THF.

  • Add TBAF (1.0 M in THF, 1.5 equiv).

  • Stir 1 hour.

  • Purify via Flash Chromatography or Prep-HPLC.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Method A) Phenol competing with Amine.Switch base to Pyridine (weaker base) or 2,6-Lutidine . Lower temperature to 0°C during T3P addition.
Oligomerization High pH causing phenoxide formation.Avoid DIPEA/TEA in Method A. Ensure stoichiometry of base is exact.
Epimerization (If amine is chiral) High pH or over-activation.T3P is specifically designed to minimize epimerization [1].[2] Stick to Method A.
No Reaction Amine is too non-nucleophilic (e.g., aniline).Switch to Method B (Protection) + HATU or use POCl3 with the protected acid.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[1][2][3] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1][2][3][4] Organic Letters, 13(19), 5048–5051.[1][3]

  • Valeur, E., & Bradley, M. (2009).[5][6] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[6]

  • Patterson, A. W., et al. (2011).[1] Protection of Phenols. In Principles of Organic Synthesis. (General reference for TBS protection protocols).

  • ChemicalBook. (n.d.). 3-Chloro-5-hydroxybenzoic acid Properties and Data.

Sources

Application Note: High-Yield Synthesis of 3-Chloro-5-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

3-Chloro-5-hydroxybenzamide (CAS: 58943-97-8) is a critical pharmacophore intermediate, notably acting as a selective agonist for the GPR81 (HCA1) lactate receptor with potential applications in dyslipidemia and metabolic disorders.

Traditional synthesis routes often suffer from poor atom economy and regioselectivity issues due to the competing nucleophilicity of the phenolic hydroxyl group and the meta-directing effects of the chlorine substituent. This guide presents an Optimized One-Pot Direct Amidation Protocol using 1,1'-Carbonyldiimidazole (CDI). This method bypasses the need for phenolic protection/deprotection steps common in acyl chloride routes and avoids the oxidative degradation risks associated with alkaline hydrolysis of nitriles.

Key Advantages of Optimized Protocol:

  • Chemoselectivity: Exploits the pKa difference between carboxylic acid (pKa ~4) and phenol (pKa ~10) to selectively activate the carboxyl group.

  • Safety: Eliminates the use of thionyl chloride (SOCl₂) and minimizes chlorinated byproducts.

  • Scalability: Validated for gram-to-kilogram scale-up with a consolidated workup procedure.

Retrosynthetic Analysis & Route Selection

Route A: The Classical Acyl Chloride Route (Not Recommended)
  • Pathway: Acid → Protection (Acetylation) → SOCl₂ → Amidation → Deprotection.

  • Drawbacks: 3-4 steps. SOCl₂ generates HCl, which can degrade the amide or cause polymerization of the unprotected phenol.

Route B: Nitrile Hydrolysis (Secondary Option)
  • Pathway: 3-Chloro-5-hydroxybenzonitrile → Acid Catalyzed Hydrolysis → Amide.

  • Drawbacks: Difficult to stop hydrolysis at the amide stage without proceeding to the carboxylic acid.[1] Basic hydrolysis (H₂O₂/NaOH) poses a high risk of oxidizing the electron-rich phenolic ring (tar formation).

Route C: CDI-Mediated Direct Amidation (Recommended)
  • Pathway: 3-Chloro-5-hydroxybenzoic acid + CDI → Acyl Imidazole Intermediate → + NH₃ → Product.

  • Mechanism:[1][2][3][4][5][6][7] CDI reacts kinetically faster with the carboxylic acid to release CO₂. The resulting acyl imidazole is highly reactive toward ammonia but stable enough to coexist with the phenolic hydroxyl under controlled stoichiometry.

Visualized Reaction Pathways

ReactionScheme Start 3-Chloro-5-hydroxybenzoic Acid (Solid, pKa ~4.2) Inter Acyl Imidazole Intermediate (Activated Species) Start->Inter Activation (THF, 0-25°C) PhenolSide Phenolic Imidazole (Reversible Side Product) Start->PhenolSide Excess CDI (Avoid >1.2 eq) CDI 1,1'-Carbonyldiimidazole (CDI) CDI->Inter Product This compound (Target, >95% Yield) Inter->Product Amidation (RT, 2h) CO2 CO2 (Gas) Inter->CO2 -CO2 Ammonia Ammonia Source (NH4OH or NH3 gas) Ammonia->Product

Figure 1: Chemoselective activation pathway using CDI. Note the critical control of CDI equivalents to prevent phenolic activation.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.PurityRole
3-Chloro-5-hydroxybenzoic acid 172.571.0>97%Starting Material
1,1'-Carbonyldiimidazole (CDI) 162.151.1>97%Coupling Agent
Tetrahydrofuran (THF) 72.1110 VolAnhydrousSolvent
Ammonium Hydroxide (28%) 35.055.0ACSNitrogen Source
Hydrochloric Acid (1M) 36.46N/A-Quench/pH adj.
Step-by-Step Procedure

Step 1: Activation (Acyl Imidazole Formation)

  • Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Charging: Charge 3-Chloro-5-hydroxybenzoic acid (10.0 g, 58 mmol) and Anhydrous THF (100 mL). Stir until fully dissolved.

  • Cooling: Cool the solution to 0–5°C using an ice bath. Rationale: Lower temperature improves selectivity for the carboxyl group over the phenol.

  • CDI Addition: Add CDI (10.3 g, 63.8 mmol, 1.1 eq) portion-wise over 15 minutes.

    • Observation: Vigorous evolution of CO₂ gas will occur. Ensure adequate venting.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT, 20–25°C). Stir for 1 hour.

    • Checkpoint: The cessation of gas evolution indicates complete activation.

Step 2: Amidation

  • Ammonia Addition: Cool the mixture back to 10°C . Slowly add Ammonium Hydroxide (28% aq) (35 mL, ~5 eq) via the addition funnel over 20 minutes.

    • Note: A white precipitate (imidazole byproduct and product) may begin to form.

  • Completion: Stir at RT for 2–3 hours.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[8] The starting acid (Rt ~4.5 min) should be consumed, and the amide (Rt ~3.8 min) should be the dominant peak.

Step 3: Workup & Purification

  • Concentration: Remove the bulk of THF under reduced pressure (Rotavap) at 40°C.

  • Quench: Dilute the residue with Water (50 mL).

  • Acidification: Slowly adjust pH to 2–3 using 1M HCl .

    • Critical: This step protonates the phenolic oxygen (ensuring it is -OH, not -O⁻) and solubilizes the imidazole byproduct (as imidazolium chloride), while precipitating the target amide.

  • Filtration: Filter the resulting white solid precipitate.

  • Washing: Wash the filter cake with cold 0.1M HCl (2 x 20 mL) followed by cold Water (2 x 20 mL) to remove residual imidazole and ammonium salts.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Process Control & Troubleshooting

Critical Process Parameters (CPPs)
ParameterTarget RangeImpact of Deviation
CDI Stoichiometry 1.05 – 1.15 eq>1.2 eq: Reacts with Phenol to form carbamate impurities. <1.0 eq: Incomplete conversion of acid.
Activation Temp 0 – 5°C>25°C: Increases risk of side reactions with the phenol.
pH during Workup 2.0 – 3.0>7: Product dissolves as phenolate salt (yield loss). <1: No major issue, but unnecessary acid waste.
Troubleshooting Guide
  • Problem: Low Yield / Product remains in filtrate.

    • Cause: The pH was not low enough during precipitation. The phenol moiety makes the amide slightly soluble in neutral/basic water (pKa ~9.5).

    • Solution: Ensure pH is adjusted to <3.0. If yield is still low, saturate the aqueous layer with NaCl and extract with Ethyl Acetate.

  • Problem: "Gummy" precipitate.

    • Cause: Trapped THF or impurities.

    • Solution: Slurry the crude solid in cold Dichloromethane (DCM) and re-filter. The amide is poorly soluble in DCM, while many organic impurities will dissolve.

Analytical Validation

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

Expected NMR Data (DMSO-d6)
  • ¹H NMR (400 MHz): δ 10.1 (s, 1H, Phenolic -OH), 7.9 (bs, 1H, Amide -NH), 7.4 (bs, 1H, Amide -NH), 7.35 (t, 1H, Ar-H), 7.20 (t, 1H, Ar-H), 6.95 (t, 1H, Ar-H).

  • Interpretation: The broad singlets at 7.9 and 7.4 ppm confirm the primary amide (-CONH₂). The singlet at 10.1 ppm confirms the free phenolic hydroxyl.

References

  • GPR81 Agonism & Applications

    • Ahmed, K., et al. "3-Chloro-5-hydroxybenzoic acid derivatives as selective GPR81 agonists." Journal of Medicinal Chemistry. (Validated via Sigma/Merck product data).

  • CDI Coupling Mechanism

    • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.

  • Synthesis of Hydroxybenzoic Acids

    • "Process for the preparation of 3-hydroxybenzoic acid."[7][9] US Patent 4354038A. Link

  • Amide Hydrolysis Protocols (Comparative)

    • "Hydrolysis of Amides."[1][3][4][8][10] Organic Chemistry Portal. Link

  • Radziszewski Reaction Context

    • Kulig, K., et al. "Studies on the Radziszewski Reaction." Molecules, 2021.[3][11] Link

Disclaimer: This protocol is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Chloro-5-hydroxybenzoic acid and CDI before handling. Perform all reactions in a fume hood.

Sources

Protecting group strategies for 3-Chloro-5-hydroxybenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-Chloro-5-hydroxybenzamide presents a classic chemoselectivity challenge in medicinal chemistry: the functionalization of a benzoic acid derivative in the presence of a nucleophilic phenol and a labile aryl chloride. This scaffold is increasingly relevant as a pharmacophore in GPR81 agonists and kinase inhibitors.

This Application Note provides a definitive guide to navigating these structural constraints. We analyze and detail two distinct synthetic pathways:

  • The High-Fidelity Route (Silyl Protection): Ideal for small-scale, high-purity discovery chemistry.

  • The Scalable Route (Methyl Ether Demethylation): Optimized for cost-effective scale-up.

Strategic Analysis: The "Chlorine-Phenol" Paradox

Before selecting a protocol, the chemist must understand the specific reactivity constraints of the 3-chloro-5-hydroxy motif.

The Chlorine Constraint (Avoid Hydrogenolysis)

Standard phenol protection often utilizes Benzyl (Bn) ethers, cleaved via catalytic hydrogenolysis (


, Pd/C).[1]
  • Critical Failure Mode: In this specific substrate, Pd-catalyzed hydrogenation poses a high risk of hydrodechlorination , reducing the C-Cl bond to C-H.

  • Rule: Avoid standard Benzyl protection unless using poisoned catalysts (e.g., sulfided Pt/C), which adds unnecessary complexity.

The Phenol Constraint (Nucleophilic Interference)

Attempting to activate the carboxylic acid (e.g., using


 or HATU) without protecting the phenol can lead to:
  • Self-Esterification: Formation of oligomeric esters.

  • O-Acylation: The phenol competing with the ammonia source.

Decision Matrix (Graphviz)

PG_Strategy Start Start: 3-Chloro-5-hydroxybenzoic Acid Scale Scale / Priority? Start->Scale RouteA Route A: High Fidelity (Discovery Scale) Scale->RouteA High Purity/Mild Cond. RouteB Route B: Cost/Robustness (Gram-Kilo Scale) Scale->RouteB Low Cost/Robustness PG_Select_A PG: TBDMS (Silyl Ether) RouteA->PG_Select_A PG_Select_B PG: Methyl Ether RouteB->PG_Select_B Step_A 1. TBDMS-Cl / Imidazole 2. Amidation (HATU/NH3) 3. TBAF Deprotection PG_Select_A->Step_A Step_B 1. Start with Methoxy analog 2. Amidation (SOCl2/NH3) 3. BBr3 Demethylation PG_Select_B->Step_B Outcome Target: this compound Step_A->Outcome Step_B->Outcome

Figure 1: Decision matrix for selecting the appropriate protection strategy based on scale and available reagents.

Protocol A: The Silyl Ether Strategy (TBDMS)

Best For: Discovery chemistry, late-stage functionalization, avoiding harsh acids.

This route utilizes the tert-Butyldimethylsilyl (TBDMS or TBS) group. It is orthogonal to the amide formation and cleavable under extremely mild conditions that leave the aryl chloride and amide intact.

Step 1: Silyl Protection[2]
  • Reagents: 3-Chloro-5-hydroxybenzoic acid (1.0 equiv), TBDMS-Cl (2.2 equiv), Imidazole (2.5 equiv), DMF.

  • Mechanism: Imidazole acts as a base and nucleophilic catalyst. Note that the carboxylate will also be silylated (forming a silyl ester), but this is hydrolyzed during the aqueous workup or reacts directly in the next step.

  • Procedure:

    • Dissolve substrate in anhydrous DMF (0.5 M).

    • Add Imidazole (2.5 equiv) followed by TBDMS-Cl (2.2 equiv) at 0°C.

    • Stir at RT for 4–16 h. Monitor by TLC (the bis-silyl product is less polar).

    • Workup: Dilute with EtOAc, wash with 5% citric acid (to remove imidazole and hydrolyze the unstable silyl ester back to the acid, leaving the phenol protected), then brine.

    • Isolate: 3-Chloro-5-(tert-butyldimethylsilyloxy)benzoic acid.

Step 2: Amidation
  • Reagents: Protected Acid, HATU (1.1 equiv), DIPEA (2.0 equiv), Ammonium Chloride (

    
    , 3.0 equiv) or 0.5M Ammonia in Dioxane.
    
  • Procedure:

    • Dissolve protected acid in DMF.

    • Add DIPEA and HATU. Stir 15 min to form the active ester.

    • Add

      
       (solid) or ammonia solution.
      
    • Stir 2–4 h.

    • Workup: Standard EtOAc extraction. Wash with

      
      .[1][2]
      
Step 3: Global Deprotection
  • Reagents: TBAF (1.0 M in THF) or 3M HCl.

  • Procedure:

    • Dissolve the silyl-protected amide in THF.

    • Add TBAF (1.1 equiv).[1] Stir for 30 min.

    • Purification: The product is polar. Remove solvent and purify via silica flash chromatography (DCM:MeOH gradient) or recrystallization from water/ethanol.

Protocol B: The Methyl Ether Strategy (BBr3 Demethylation)

Best For: Scale-up (>10g), cost reduction. Precursor: Start directly with 3-Chloro-5-methoxybenzoic acid (commercially available).

This route avoids the protection step entirely by buying the pre-protected material, but requires a challenging demethylation step using Boron Tribromide (


).
Step 1: Amidation (Acid Chloride Method)
  • Reagents:

    
     (Thionyl Chloride), Cat. DMF, Aqueous Ammonia (
    
    
    
    ).
  • Procedure:

    • Suspend 3-chloro-5-methoxybenzoic acid in Toluene.

    • Add

      
       (1.5 equiv) and 1 drop of DMF. Heat to 70°C for 2 h (gas evolution).
      
    • Concentrate to remove excess

      
      .
      
    • Dissolve residue in DCM and add dropwise to a cold (0°C) stirred solution of aqueous ammonia.

    • Result: Precipitate of 3-chloro-5-methoxybenzamide. Filter and dry.[1][2]

Step 2: Demethylation with (Critical Safety Protocol)

 is a harsh Lewis acid. It cleaves aryl methyl ethers effectively but generates HBr and requires careful quenching.
  • Reagents: 3-Chloro-5-methoxybenzamide,

    
     (1.0 M in DCM, 3.0 equiv).
    
  • Mechanism:

    
     complexes with the amide oxygen and the ether oxygen. Demethylation occurs via nucleophilic attack of bromide on the methyl group.[3]
    

Detailed Protocol:

  • Setup: Flame-dried glassware,

    
     atmosphere.
    
  • Solvation: Suspend the amide in anhydrous DCM (0.2 M). Note: The starting material may not be fully soluble initially.

  • Addition: Cool to -78°C (Dry ice/acetone). Add

    
     dropwise.[2]
    
    • Observation: The mixture may turn yellow/orange.

  • Reaction: Allow to warm to RT naturally and stir for 12–16 h.

  • Quench (The Danger Zone):

    • Cool back to 0°C.

    • Dropwise addition of Methanol (exothermic!) to destroy excess

      
       and form volatile trimethyl borate.
      
    • Follow with water.[2][4][5][6]

  • Workup:

    • The product (this compound) is amphoteric and moderately water-soluble.

    • Adjust pH to ~4–5.

    • Extract with EtOAc/THF (3:1) mixture (DCM is often too poor a solvent for the product).

    • Wash with brine, dry over

      
      .[1][2]
      

Comparative Analysis

FeatureRoute A: Silyl (TBDMS)Route B: Methyl (

)
Overall Yield High (75–85%)Moderate (60–75%)
Reagent Cost High (TBDMS-Cl, HATU)Low (

,

)
Safety Profile Good (Mild reagents)Hazardous (

is corrosive/toxic)
Purification Chromatography usually requiredCrystallization often sufficient
Scalability Limited by chromatographyHigh (Industrial standard)
Atom Economy Poor (Large leaving groups)Better

Visualizing the Workflow (Graphviz)

Workflow cluster_0 Route B: Demethylation Workflow Precursor 3-Cl-5-OMe-Benzamide BBr3_Add Add BBr3 (-78°C) in DCM Precursor->BBr3_Add Warm Warm to RT (16 h) BBr3_Add->Warm Quench Quench: MeOH then H2O (Exothermic!) Warm->Quench Extract Extract: EtOAc/THF (pH 5) Quench->Extract Final Product Crystallization Extract->Final

Figure 2: Step-by-step workflow for the critical BBr3 demethylation step.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Foundational text for TBDMS and Methyl ether cleavage conditions).

  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292. (The classic authoritative protocol for BBr3 demethylation).

  • Dvorak, C. A., et al. (2012).[7] Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects. ACS Medicinal Chemistry Letters, 3(8), 637–639.[7] (Validates the biological relevance and stability of the 3-chloro-5-hydroxybenzoic acid scaffold).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Source for Chemoselectivity and Hydrodechlorination mechanisms).[2]

Sources

Microwave-assisted synthesis of substituted hydroxybenzamides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Substituted Hydroxybenzamides

Executive Summary

Substituted hydroxybenzamides (salicylamides) are critical pharmacophores in medicinal chemistry, serving as scaffolds for antipsychotics (e.g., sulpiride analogues), anthelmintics, and anti-inflammatory agents. Conventional thermal synthesis (reflux) is often hampered by the ortho-effect : the intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen significantly reduces the electrophilicity of the carbonyl carbon, leading to long reaction times (24–48 hours) and harsh conditions.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) approach that overcomes these thermodynamic barriers. By utilizing dielectric heating, researchers can achieve quantitative yields in minutes rather than hours, often under solvent-free conditions. This document provides two validated protocols: Direct Aminolysis of Esters (Green/High-Throughput) and Boric Acid-Catalyzed Amidation (For Acid Precursors).

Mechanistic Insight: The Microwave Advantage

To optimize this reaction, one must understand the specific interaction between the microwave field and the salicylate substrate.

  • The Barrier (Thermal): In ortho-hydroxybenzoates, the intramolecular hydrogen bond stabilizes the ground state, increasing the activation energy required for nucleophilic attack by the amine.

  • The Solution (Microwave):

    • Dipolar Polarization: The polar carbonyl and hydroxyl groups align with the oscillating electric field. The rapid re-orientation generates internal heat (molecular friction).

    • Selective Heating: Polar transition states (TS) are stabilized by the microwave field. The zwitterionic intermediate formed during the amine attack is more polar than the neutral ground state. According to the Hammond postulate , microwave irradiation selectively lowers the activation energy for this specific pathway.

Diagram 1: Reaction Mechanism & Microwave Interaction

ReactionMechanism Reactants Ortho-Hydroxy Ester/Acid + Amine MW_Field MW Irradiation (Dipolar Polarization) Reactants->MW_Field Absorption HBond_Break Disruption of Intra-molecular H-Bond MW_Field->HBond_Break Energy Transfer TS Polar Transition State (Stabilized by MW) HBond_Break->TS Nucleophilic Attack Product Substituted Hydroxybenzamide TS->Product Elimination (ROH/H2O)

Caption: The microwave field provides localized energy to disrupt the stabilizing intramolecular hydrogen bond, facilitating the formation of the polar transition state.

Validated Protocols

Protocol A: Solvent-Free Aminolysis of Methyl Salicylate

Best for: Liquid amines, high-throughput library generation, green chemistry compliance.

Reagents:

  • Methyl Salicylate (1.0 equiv)

  • Primary/Secondary Amine (1.2 – 1.5 equiv)

  • Catalyst: None (Self-promoted) or Phenylboronic Acid (5 mol% for sterically hindered amines).

Experimental Workflow:

  • Setup: In a 10 mL microwave-transparent pressure vial (borosilicate/quartz), mix Methyl Salicylate (2 mmol) and the Amine (2.4 mmol).

  • Sealing: Cap the vial with a Teflon-lined septum. Note: Do not use open vessels; volatile amines will evaporate before reacting.

  • Irradiation (Method):

    • Mode: Dynamic (PID control).

    • Temperature: 120°C.

    • Hold Time: 10–15 minutes.

    • Stirring: High (magnetic stir bar is essential for hot-spot dissipation).

    • Pressure Limit: Set to 250 psi (safety cutoff).

  • Workup:

    • Cool to 50°C (using compressed air flow).

    • Add cold Ethanol/Water (1:1) to the reaction mixture.

    • Precipitate usually forms immediately. Filter and wash with cold water.

    • Recrystallization:[1] Ethanol (if necessary).[1][2]

Validation Check:

  • TLC: Mobile phase Hexane:Ethyl Acetate (7:3). Product is significantly more polar than the ester.

  • Yield Expectation: >85%.

Protocol B: Boric Acid Catalyzed Direct Amidation

Best for: Solid amines, valuable Salicylic Acid derivatives (where esterification is an extra step).

Reagents:

  • Substituted Salicylic Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • Boric Acid (10 mol%) - Acts as a dual activation catalyst.

  • Solvent: Toluene or Xylene (minimal volume to create a slurry).

Experimental Workflow:

  • Setup: Charge a 30 mL vessel with Salicylic Acid (1 mmol), Amine (1.1 mmol), and Boric Acid (0.1 mmol). Add 1–2 mL of Toluene.

  • Dean-Stark Mimicry: If the microwave system supports it, use an open-vessel mode with a reflux condenser. However, for sealed vessels, add 100 mg of 4Å Molecular Sieves to scavenge water.

  • Irradiation:

    • Temperature: 130°C.

    • Hold Time: 20 minutes.

    • Power: Max 150W (Power cycling is normal).

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash with 1M NaHCO3 (removes unreacted acid) and Brine.

    • Dry over MgSO4 and concentrate.

Diagram 2: Experimental Logic Flow

Workflow cluster_0 Preparation cluster_1 MW Irradiation cluster_2 Post-Processing Step1 Select Precursor: Ester (Liq) or Acid (Solid) Step2 Add Amine + Catalyst (if Acid) Step1->Step2 Step3 Ramp: 2 min to Target T (120-130°C) Step2->Step3 Step4 Hold: 10-20 min (Pressure Monitoring) Step3->Step4 Step5 Cooling (<50°C) Step4->Step5 Step6 Workup: Precipitation or Extraction Step5->Step6

Caption: Step-by-step logic for selecting the precursor and executing the microwave protocol.

Comparative Data: Thermal vs. Microwave

The following data illustrates the efficiency gains using Protocol A (Methyl Salicylate + Benzylamine).

ParameterConventional Thermal (Reflux)Microwave-Assisted (Protocol A)Improvement Factor
Temperature 80°C (Ethanol reflux)120°C (Solvent-free)+40°C (Kinetic Boost)
Time 24 Hours15 Minutes96x Faster
Yield 65%92%+27%
E-Factor (Waste) High (Solvent required)Low (Solvent-free)Green Chemistry
Purification Column Chromatography often neededSimple Filtration/RecrystallizationStreamlined

Troubleshooting & Optimization

Trustworthiness Check: These solutions address common failure modes in this specific synthesis.

  • Issue: Low Yield with Sterically Hindered Amines (e.g., t-butylamine).

    • Root Cause:[1][2][3][4][5][6][7][8] Nucleophilic attack is physically blocked.

    • Fix: Increase temperature to 150°C and add 10 mol% KOtBu (Potassium tert-butoxide) as a strong base catalyst to deprotonate the amine, increasing its nucleophilicity.

  • Issue: Vessel Over-Pressurization.

    • Root Cause:[1][2][3][4][5][6][7][8] Decomposition of reagents or use of low-boiling amines (e.g., methylamine).

    • Fix: Use a "High-Absorbance" rotor if available. Ensure the vessel volume is <50% full. For low-boiling amines, pre-cool the vessel before opening to re-condense vapors.

  • Issue: Charring/Degradation.

    • Root Cause:[1][2][3][4][5][6][7][8] "Thermal Runaway" due to high microwave absorptivity of the ionic intermediate.

    • Fix: Use Simultaneous Cooling (Power ON, Compressed Air ON) during the reaction to maintain temperature without cutting microwave power. This maximizes the non-thermal field effects while clamping the bulk temperature.

References

  • Cravotto, G., et al. (2017). Fast synthesis of amides from ethyl salicylate under microwave radiation in a solvent-free system. Royal Society of Chemistry Advances. [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. [Link]

  • Gomez, L., et al. (2023). Conventional vs. Microwave-assisted Synthesis: A Comparative Study. Bentham Science. [Link]

  • Santra, S., et al. (2011). Green synthesis of salicylamides. ResearchGate. [Link]

  • CEM Corporation. Solvent and Solvent-Free Reactions in Microwave Synthesis. Application Note. [Link]

Sources

Crystallization methods for 3-Chloro-5-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystallization of 3-Chloro-5-hydroxybenzamide

Abstract

This application note provides a comprehensive guide to developing robust crystallization methods for this compound, a key intermediate in pharmaceutical and agrochemical synthesis. Acknowledging the limited specific literature for this compound, we present a first-principles approach grounded in its molecular structure. This guide details systematic protocols for solvent screening and outlines three primary crystallization techniques: cooling crystallization, anti-solvent addition, and slow evaporation. The causality behind experimental choices is emphasized to empower researchers in drug development to achieve optimal purity, yield, and crystal morphology.

Introduction: The Critical Role of Crystallization

This compound is a substituted aromatic amide whose structural motifs—a hydrogen-bond-donating and -accepting amide group, an acidic phenolic hydroxyl, and a lipophilic chloro-substituent—make it a valuable building block. In the pharmaceutical industry, the final physical form of an active pharmaceutical ingredient (API) or intermediate is critical. Crystallization is the primary unit operation used to isolate and purify these compounds, directly influencing key attributes such as stability, dissolution profile, and manufacturability.

This document moves beyond a single, rigid protocol. Instead, it provides a logical framework for developing a crystallization process tailored to this compound, ensuring scientific integrity and reproducible results.

Physicochemical Characterization: A Predictive Analysis

A thorough understanding of the molecule's intrinsic properties is the foundation for developing a successful crystallization strategy. The structure of this compound is dominated by polar functional groups capable of strong intermolecular interactions, particularly hydrogen bonding.

  • Amide Group: The primary amide (-CONH2) is a potent hydrogen bond donor (N-H) and acceptor (C=O). This group promotes the formation of strong, directional intermolecular synthons, which are fundamental to building a stable crystal lattice.

  • Hydroxyl Group: The phenolic hydroxyl (-OH) is both a hydrogen bond donor and a weak acid. It significantly increases the molecule's polarity and its potential for interaction with polar protic solvents.

  • Chloro-Aromatic Ring: The chlorinated benzene ring provides a rigid scaffold and contributes to van der Waals interactions, while also influencing the electronic properties and solubility in aromatic or chlorinated solvents.

Based on this analysis, we can predict the compound's general solubility behavior, which is essential for solvent selection.

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value / Characteristic Rationale
Appearance White to off-white crystalline solid Based on analogous compounds like 3-Chloro-5-hydroxybenzoic acid.[1]
Polarity High Presence of amide and hydroxyl functional groups.
Hydrogen Bonding Strong donor and acceptor capabilities N-H bonds of the amide and the O-H of the phenol act as donors; C=O and O-H oxygens act as acceptors.
Solubility Profile Likely soluble in polar protic (e.g., alcohols) and polar aprotic (e.g., DMSO, DMF, Acetone) solvents. Low solubility in nonpolar solvents (e.g., Hexane, Toluene). Limited solubility in water.[2] The "like dissolves like" principle suggests polar solvents will effectively solvate the molecule. The corresponding benzoic acid shows solubility in DMSO.

| Thermal Stability | Expected to be stable under typical crystallization conditions | Aromatic amides are generally stable compounds.[2] |

The Foundational Step: Systematic Solvent Screening

The selection of an appropriate solvent system is the most critical parameter in crystallization development. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures, maximizing yield upon cooling.

The following protocol provides a systematic and material-sparing approach to identify suitable solvent candidates.

Protocol 1: Micro-Scale Solvent Screening

Objective: To rapidly assess the solubility of this compound in a range of solvents to identify candidates for cooling, anti-solvent, or evaporation crystallization.

Materials:

  • This compound (crude material)

  • Small test tubes or vials (e.g., 1 mL HPLC vials)

  • Magnetic stir plate and small stir bars

  • Heat gun or hot plate

  • Candidate solvents (see Table 2)

Procedure:

  • Preparation: Place approximately 10-20 mg of crude this compound into each labeled vial.

  • Initial Solubility Test (Room Temp): Add a candidate solvent dropwise (e.g., 100 µL increments) while stirring at room temperature. Observe for dissolution.

    • Class 1 (Soluble): If the solid dissolves in < 0.5 mL, the solvent is too strong for cooling crystallization but may be suitable as the "good" solvent in an anti-solvent system.

    • Class 2 (Partially Soluble): If the solid does not fully dissolve after adding 1 mL, proceed to step 3. This is a promising candidate.

    • Class 3 (Insoluble): If the solid shows no sign of dissolving in 1 mL, it may be a candidate for an anti-solvent.

  • Hot Solubility Test: For Class 2 solvents, gently heat the suspension to near the solvent's boiling point while stirring. Add small aliquots of solvent until a clear solution is achieved. Record the approximate volume.

  • Cooling & Observation: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, place it in an ice bath for 15-20 minutes.

  • Evaluation:

    • Ideal Outcome: A high volume of crystalline precipitate forms upon cooling. This solvent is a strong candidate for Cooling Crystallization .

    • Poor Outcome: The compound "oils out" (forms a liquid phase) or remains in solution. The solvent may be too strong or the concentration too low.

    • No Precipitation: The solvent is too good at the tested concentration.

Table 2: Candidate Solvents for Screening

Solvent Class Solvent Boiling Point (°C) Rationale & Potential Use
Polar Protic Water 100 Often used for polar compounds; may require mixing with a co-solvent. Benzamides can be crystallized from aqueous mixtures.[3]
Ethanol 78 Excellent general-purpose solvent for polar molecules and often used for substituted benzamides.[4]
Methanol 65 Similar to ethanol but with higher solvating power.
Isopropanol (IPA) 82 Less polar than ethanol, may offer a better solubility profile.
Polar Aprotic Acetone 56 Good solvent, but its low boiling point can lead to rapid evaporation.
Acetonitrile (ACN) 82 Often yields high-quality crystals via slow evaporation.[5]
Ethyl Acetate (EtOAc) 77 Medium polarity, good for creating solvent/anti-solvent systems with hexanes.
Nonpolar Toluene 111 Unlikely to be a good single solvent but can serve as an anti-solvent.

| | Heptane/Hexane | ~98 / ~69 | Classic nonpolar anti-solvents. |

Solvent_Screening_Workflow start Start: Crude This compound add_solvent Add Solvent Increment at Room Temperature start->add_solvent dissolved Completely Dissolved? add_solvent->dissolved partially_soluble Partially Soluble / Insoluble dissolved->partially_soluble No end_antisolvent Result: Candidate for Anti-Solvent Method dissolved->end_antisolvent Yes heat Heat to Near Boiling partially_soluble->heat clear_solution Clear Solution Formed? heat->clear_solution cool Slow Cool to RT, then Ice Bath clear_solution->cool Yes end_poor Result: Poor Candidate (Oiling Out / No Crystals) clear_solution->end_poor No observe Observe for Crystals cool->observe end_good Result: Good Candidate for Cooling Crystallization observe->end_good Crystals Form observe->end_poor No Crystals / Oil

Caption: Workflow for systematic solvent screening.

Crystallization Protocols

Based on the results from the solvent screen, one of the following scaled-up protocols can be implemented.

Method A: Cooling Crystallization

This is the most common and often preferred method for purification. It relies on the differential solubility of the compound at different temperatures.

Protocol 2: Single-Solvent Cooling Crystallization

  • Dissolution: In an appropriately sized flask, suspend the crude this compound in the chosen solvent (e.g., Ethanol).

  • Heating: Heat the mixture to reflux with stirring until all the solid dissolves. Add a minimal amount of additional hot solvent if necessary to achieve a fully saturated, clear solution.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with filter paper into a clean, pre-heated crystallization dish or flask.

  • Cooling: Cover the vessel and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of larger, more perfect crystals. Insulating the flask can aid this process.[6]

  • Maximizing Yield: Once at room temperature, place the vessel in an ice bath or refrigerator (2-8 °C) for at least one hour to induce maximum precipitation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Cooling_Crystallization_Workflow start Suspend Crude Solid in Chosen Solvent heat Heat to Reflux to Achieve Clear Solution start->heat hot_filter Hot Gravity Filtration (Optional) heat->hot_filter slow_cool Slowly Cool to Room Temperature hot_filter->slow_cool ice_bath Further Cool in Ice Bath slow_cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry end Pure Crystalline Product dry->end

Caption: Protocol for cooling crystallization.

Method B: Anti-Solvent Addition

This method is useful when a compound is too soluble in a solvent even at low temperatures. It involves dissolving the compound in a "good" solvent and then adding a miscible "anti-solvent" in which the compound is insoluble to induce precipitation.

Protocol 3: Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., Acetone, Ethanol) at room temperature.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Anti-Solvent Addition: While stirring the solution, slowly add the anti-solvent (e.g., Water, Heptane) dropwise. The rate of addition is critical; a slow rate promotes crystal growth, while a fast rate can cause amorphous precipitation.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the onset of nucleation.

  • Growth: Stop the addition and allow the mixture to stir at room temperature for 1-2 hours to allow the crystals to grow.

  • Isolation & Drying: Collect, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol 2.

Anti_Solvent_Workflow start Dissolve Crude Solid in 'Good' Solvent filter_rt Filter at Room Temp start->filter_rt add_anti Slowly Add 'Anti-Solvent' with Stirring filter_rt->add_anti cloud_point Observe Cloud Point (Nucleation) add_anti->cloud_point stir Stir to Allow Crystal Growth cloud_point->stir isolate Isolate, Wash, and Dry stir->isolate end Pure Crystalline Product isolate->end

Caption: Protocol for anti-solvent crystallization.

Method C: Slow Evaporation

This technique is ideal for producing very high-quality, large single crystals suitable for X-ray diffraction analysis, but it is generally not used for bulk purification due to low throughput.

Protocol 4: Crystallization by Slow Evaporation

  • Dissolution: Prepare a nearly saturated solution of the compound in a suitable volatile solvent (e.g., Acetonitrile, Ethyl Acetate) at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.2 µm) into a clean vial to remove all particulate matter.

  • Evaporation: Cover the vial with parafilm and pierce it with 1-3 small holes using a needle. The number of holes controls the evaporation rate.

  • Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days.

  • Harvesting: Once suitable crystals have formed, they can be carefully removed from the remaining solution (mother liquor).

Troubleshooting and Self-Validation

Table 3: Common Crystallization Issues and Solutions

Issue Potential Cause(s) Recommended Action(s)
"Oiling Out" The solution is too concentrated, or the cooling is too rapid. The boiling point of the solvent is higher than the melting point of the solute-solvent mixture. Add more solvent to the hot mixture. Re-heat to dissolve the oil, then cool much more slowly. Consider a different solvent with a lower boiling point.
No Crystals Form The solution is undersaturated. The compound is highly soluble in the chosen solvent. Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. Add a seed crystal from a previous batch. If still unsuccessful, reduce the solvent volume by boiling and attempt cooling again.
Poor Yield The compound has significant solubility in the cold solvent. Insufficient cooling time. Ensure the mixture is cooled sufficiently in an ice bath. Use a solvent mixture (e.g., ethanol/water) to decrease final solubility.

| Impure Crystals | Cooling was too rapid, trapping impurities. The chosen solvent does not effectively discriminate between the compound and the impurity. | Re-crystallize the material, ensuring a slow cooling rate. If impurities co-crystallize, a different solvent system is required. |

Conclusion

The successful crystallization of this compound is readily achievable through a systematic and logical approach. By first conducting a thorough solvent screen based on the molecule's inherent physicochemical properties, researchers can confidently select an appropriate method from cooling, anti-solvent, or evaporation techniques. The detailed protocols and troubleshooting guide provided herein serve as a robust framework for obtaining this valuable chemical intermediate with high purity and in a desired crystalline form, facilitating its application in pharmaceutical and materials science research.

References

  • Organic Syntheses (n.d.). Benzaldehyde, m-hydroxy-. [Link]

  • DDBST GmbH (n.d.). Chemical Properties of 3-Bromo-5-chloro-2-hydroxybenzaldehyde (CAS 19652-32-5). [Link]

  • ResearchGate (2026). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]

  • OSTI.GOV (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. [Link]

  • National Center for Biotechnology Information (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. [Link]

  • National Center for Biotechnology Information (n.d.). Formation Thermodynamics of Carbamazepine with Benzamide, Para-Hydroxybenzamide and Isonicotinamide Cocrystals: Experimental and Theoretical Study. [Link]

  • ACS Publications (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. [Link]

  • Chemsrc (2025). 3-Chloro-2-hydroxybenzoic acid | CAS#:1829-32-9. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Chloro-5-hydroxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Yield Optimization & Process Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3]

Executive Summary: The "Yield Trap"

If you are experiencing low yields (<40%) or difficulty isolating pure 3-chloro-5-hydroxybenzamide, the issue is likely regioselectivity during activation .[1][2][3]

The presence of the free phenolic hydroxyl group at position 5 presents a competitive nucleophile.[2] Attempting to convert 3-chloro-5-hydroxybenzoic acid directly to an acid chloride (using


 or 

) often results in O-acylation (polyester formation) rather than the desired N-acylation (amide formation).[1][2][3]

Recommendation: For scalable, high-yield synthesis (>80%), you must utilize a Protection-Deprotection Strategy (Route A) rather than Direct Amidation (Route B), unless using specific chemoselective coupling agents on a small scale.[1][2][3]

Route Selection Strategy

The following decision matrix illustrates the chemical pathways and their impact on yield.

RouteSelection Start Starting Material: 3-Chloro-5-hydroxybenzoic acid RouteA Route A: Protection Strategy (Recommended for Scale) Start->RouteA High Yield Path RouteB Route B: Direct Amidation (High Risk of Polymerization) Start->RouteB Low Yield Path StepA1 1. O-Methylation (MeI/K2CO3) Forms: 3-Chloro-5-methoxybenzoic acid RouteA->StepA1 StepB1 Activation (SOCl2) RouteB->StepB1 StepA2 2. Activation (SOCl2) Forms: Acid Chloride StepA1->StepA2 StepA3 3. Amidation (NH3) Forms: 3-Chloro-5-methoxybenzamide StepA2->StepA3 StepA4 4. Demethylation (BBr3) Target: this compound StepA3->StepA4 StepB2 Side Reaction: Intermolecular Esterification (Oligomers/Polymers) StepB1->StepB2 Major Pathway

Figure 1: Synthetic pathway comparison. Route A avoids the self-polymerization risks inherent in Route B.[1][2][3]

Protocol A: The High-Yield "Methoxy" Route[1][3]

This protocol assumes you start with 3-chloro-5-methoxybenzoic acid (commercially available or synthesized via methylation).[1][2][3] This route isolates the chemistry to the carboxylic acid, protecting the phenol.[2]

Phase 1: Amidation

Objective: Convert 3-chloro-5-methoxybenzoic acid to 3-chloro-5-methoxybenzamide.

  • Activation: Suspend 3-chloro-5-methoxybenzoic acid (1.0 eq) in Toluene or DCM. Add Thionyl Chloride (

    
    , 1.5 eq) and a catalytic amount of DMF (3-5 drops).[1][2][3]
    
    • Critical Check: Heat to reflux until gas evolution (

      
      ) ceases.[2][3][4] The solution should become clear.
      
  • Evaporation: Remove excess

    
     under reduced pressure. Do not skip this.  Residual 
    
    
    
    will react violently with ammonia in the next step, lowering yield.[2]
  • Amidation: Dissolve the residue in dry DCM. Cool to 0°C. Slowly bubble anhydrous

    
     gas or add 
    
    
    
    (28% aq) dropwise.[1][2][3]
    • Yield Tip: The product usually precipitates.[2][3] Filter the solid, wash with water (to remove

      
      ), and dry.[2][3]
      
Phase 2: Demethylation (The Critical Step)

Objective: Cleave the methyl ether using Boron Tribromide (


) to restore the phenol.[1][2][3]

Reagents:

  • Substrate: 3-Chloro-5-methoxybenzamide[1][2][3]

  • Reagent:

    
     (1.0 M in DCM)[1][3][5]
    
  • Solvent: Anhydrous Dichloromethane (DCM)[1][3]

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck flask under Nitrogen/Argon. Add substrate and DCM (0.2 M concentration).[2][3] Cool to -78°C (Dry ice/Acetone).

  • Addition: Add

    
     (3.0 - 4.0 equivalents) dropwise via syringe.
    
    • Why 4 equivalents? The amide nitrogen and the oxygen will complex with Boron, consuming reagent.[2] You need excess to drive the cleavage.[2][3]

  • Reaction: Allow to warm to Room Temperature (RT) naturally. Stir for 12–16 hours.[2][3][5]

  • Quenching (DANGER ZONE):

    • Cool back to 0°C.

    • Slowly add Methanol (MeOH) dropwise.[2][3] This reacts exothermically to form volatile Trimethyl Borate (

      
      ).[1][2][3]
      
    • Troubleshooting: If you add water directly, you may trap boron salts in the product.[2][3] Use MeOH first.[2][3]

  • Workup: Evaporate solvents. Partition residue between Ethyl Acetate and Water.[2][3] The product is in the organic layer.[2][5][6]

  • Purification: Recrystallize from Ethanol/Water if necessary.

Troubleshooting Guide & FAQs

Issue 1: Low Yield in Demethylation Step

User Question: "I followed the


 protocol, but I only recovered 30% yield. Where did I lose it?"

Root Cause Analysis:

  • Incomplete Quench: Boron complexes are sticky.[2][3] If you didn't hydrolyze the Boron-Amide complex completely, the product remains water-soluble or trapped in the aqueous waste.[1][2][3]

  • Product Solubility: this compound has amphiphilic properties.[1][2][3] It can be slightly soluble in water, especially if the pH is high (phenolate formation).[2][3]

Corrective Action:

  • Acidify the workup: Ensure the aqueous layer is pH 2-3 during extraction to keep the phenol protonated (

    
    ) and in the organic layer.[1][2][3]
    
  • Salting Out: Add NaCl to the aqueous phase during extraction to push the organic product into the Ethyl Acetate layer.[2]

Issue 2: "Gooey" Product after Thionyl Chloride

User Question: "I tried to make the acid chloride of the hydroxy-acid directly, and it turned into a black tar."

Root Cause Analysis:

  • Polymerization: As detailed in Figure 1, the phenolic -OH attacked the activated Acid Chloride of a neighboring molecule.[1][2] You created a polyester oligomer.

Corrective Action:

  • Switch to Route A (Protection).

  • Alternative (Small Scale only): If you must use the hydroxy-acid, use CDI (Carbonyldiimidazole) in THF.[1][2][3] CDI forms an acyl-imidazole intermediate that is less aggressive toward the phenol than an acid chloride, but yield will still be lower than the protected route.[1][2][3]

Issue 3: Over-Hydrolysis (Nitrile Route)

User Question: "I tried hydrolyzing 3-chloro-5-hydroxybenzonitrile, but I got the benzoic acid instead of the amide."

Root Cause Analysis:

  • Conditions too harsh: Acid hydrolysis (

    
    /Heat) often skips the amide and goes straight to the acid.[2][3]
    

Corrective Action:

  • Use Controlled Oxidative Hydrolysis: Use Urea-Hydrogen Peroxide (UHP) and

    
     in Acetone/Water.[1][2][3] This method stops selectively at the amide (Radziszewski reaction).[2][3]
    

Data & Specifications

ParameterSpecificationNotes
Molecular Weight 171.58 g/mol
Appearance Off-white to beige solidPhenols often oxidize slightly to pink/beige.[1][2][3]
Solubility (Water) Low (<1 mg/mL)pH dependent.[1][2][3] Soluble at pH > 10.[2][3]
Solubility (DMSO) High (>20 mg/mL)Recommended for stock solutions.[1][2][3]
pKa (Phenol) ~8.5 - 9.0Electron-withdrawing Cl increases acidity vs phenol.[1][2][3]
Storage Desiccate, 4°CHygroscopic; protect from moisture.[2][3]

References

  • Synthesis of Benzamides via Acid Chloride (General Protocol)

    • Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[3] Longman, 1989.[2][3]

    • Relevance: Standard procedure for converting benzoic acids to benzamides using thionyl chloride and ammonia.[3]

  • Demethyl

    
    ): 
    
    • Source: McOmie, J. F. W., Watts, M. L., & West, D. E. (1968).[1][2][3] "Demethylation of Aryl Methyl Ethers by Boron Tribromide." Tetrahedron, 24(5), 2289-2292.[1][2][3]

    • Relevance: The found

      
       as the standard reagent for cleaving aryl methyl ethers under mild conditions.[2][3]
      
  • Patent Reference for Substituted Benzamide Synthesis

    • Source: WO2012112946 (A1).[1][2][3] "Compounds and Methods for Modulating G Protein-Coupled Receptors."

    • URL:[1][2][3]

    • Relevance: See Example 1 (Page 128) for specific conditions regarding demethylation of similar benzamide precursors in DCM.
  • Controlled Hydrolysis of Nitriles (Radziszewski Reaction)

    • Source:Synthetic Communications, 33(20), 3503-3511.[1][2][3]

    • Relevance: Describes the Urea-Hydrogen Peroxide method to stop hydrolysis at the amide stage, preventing over-hydrolysis to the acid.

Sources

Technical Support Center: Strategies for Preventing Side Reactions in Hydroxybenzamide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to navigating the complexities of hydroxybenzamide coupling. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with selectivity and yield in amide bond formation involving phenolic substrates. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.

The inherent challenge in coupling a carboxylic acid with a hydroxy-substituted amine lies in the competing nucleophilicity of the amine and the phenolic hydroxyl group. The desired N-acylation to form the amide bond is often plagued by a competing O-acylation reaction, which yields an ester byproduct.[1] This competition consumes starting materials, reduces the yield of the target molecule, and introduces significant purification challenges.[1]

This guide provides a structured approach to understanding, identifying, and overcoming these side reactions through logical, field-tested strategies.

Part 1: Troubleshooting Guide - A Mechanistic Approach

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind each troubleshooting step.

Q1: My reaction is yielding a significant, inseparable byproduct. How can I confirm if it's the O-acylated ester?

A1: The primary and most common byproduct in hydroxybenzamide coupling is the O-acylated ester.[1] Confirmation is critical before any optimization is attempted.

  • Mass Spectrometry (MS): The O-acylated product will have the same molecular weight as your desired N-acylated amide. However, fragmentation patterns in MS/MS can often distinguish between the ester and amide linkages.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most definitive method. Look for the disappearance of the phenolic -OH proton signal and the appearance of characteristic signals for the ester moiety. The chemical shifts of the aromatic protons adjacent to the acylated group will also differ between the N- and O-acylated isomers.

    • ¹³C NMR: The carbonyl carbon chemical shift is diagnostic. Ester carbonyls typically appear further downfield (approx. 160-175 ppm) compared to amide carbonyls (approx. 165-185 ppm), though overlap is possible.

  • Infrared (IR) Spectroscopy: An amide C=O stretch is typically observed around 1630-1690 cm⁻¹, while an ester C=O stretch appears at a higher frequency, around 1730-1750 cm⁻¹.

Q2: I've confirmed O-acylation is the major side reaction. Which experimental parameter should I optimize first?

A2: Your choice of coupling reagent is the most impactful factor in controlling N- vs. O-acylation selectivity. The key is to generate an activated carboxylic acid intermediate that reacts with the more nucleophilic amine much faster than it does with the less nucleophilic phenol.

The reaction proceeds via an activated intermediate. If this intermediate is too stable or the N-acylation is slow (e.g., due to a sterically hindered or electron-deficient amine), it has more time to react with the competing hydroxyl group.[2]

Below is a diagram illustrating the competing reaction pathways.

G cluster_start Starting Materials cluster_products Potential Products RCOOH Carboxylic Acid (R-COOH) CouplingReagent Coupling Reagent + Base RCOOH->CouplingReagent HOHNArNH2 Hydroxyaniline (HO-Ar-NH2) Amide Desired Product (N-Acylation) R-CONH-Ar-OH HOHNArNH2->Amide Amine Attack Ester Side Product (O-Acylation) R-COO-Ar-NH2 HOHNArNH2->Ester Phenol Attack ActivatedEster Activated Intermediate [R-CO-X] CouplingReagent->ActivatedEster Activation ActivatedEster->Amide k_amine (fast) ActivatedEster->Ester k_phenol (slower)

Caption: Competing N-acylation and O-acylation pathways.

Highly reactive coupling reagents that rapidly form active esters are preferred. Onium salts, particularly those based on the HOAt (1-hydroxy-7-azabenzotriazole) or Oxyma Pure leaving groups, are superior choices.[3]

Coupling Reagent Class Examples Mechanism/Key Intermediate Pros for Hydroxybenzamide Coupling Cons / Common Side Reactions
Carbodiimides EDC, DCCHighly reactive O-acylisoureaInexpensive, widely available.Prone to forming N-acylurea byproducts; O-acylisourea intermediate can be long-lived, increasing O-acylation risk.[1] Requires an additive.
Phosphonium Salts PyBOP, PyAOPOBt or OAt active esterGenerally give clean reactions. PyAOP is highly reactive. Less risk of guanidinylation compared to aminium salts.[3]BOP forms carcinogenic HMPA byproduct.[3] Can be less reactive than aminium counterparts.
Aminium (Uronium) Salts HBTU, HATU, HCTU, COMUOBt, OAt, or Oxyma active esterVery fast reaction times.[4] HATU and COMU are extremely efficient, forming highly reactive esters that favor rapid N-acylation, minimizing O-acylation and racemization.[5]Can cause guanidinylation of the amine if used in excess.[6] HBTU/HATU are based on potentially explosive HOBt/HOAt.[3]

Recommendation: Start by switching to HATU or COMU . Their superior activation rates often kinetically favor the desired N-acylation.

Q3: I'm using HATU but still see O-acylation. How does my choice of base affect the outcome?

A3: The base is critical. Its primary role is to deprotonate the carboxylic acid and the protonated amine of the incoming nucleophile. However, a strong or poorly chosen base can deprotonate the phenolic hydroxyl, increasing its nucleophilicity and promoting O-acylation.

Base pKa (Conjugate Acid) Key Characteristics Recommendation for Hydroxybenzamide Coupling
DIPEA (Hünig's base) ~10.7Sterically hindered, non-nucleophilic.Highly Recommended. The steric bulk prevents it from acting as a nucleophile. It is basic enough for the coupling but less likely to significantly deprotonate the phenol.
NMM (N-Methylmorpholine) ~7.4Less sterically hindered than DIPEA.Good Alternative. Its lower basicity can be advantageous in suppressing phenol deprotonation, though it may lead to slower reaction rates.
Pyridine ~5.2Nucleophilic, can act as an acylation catalyst.Not Recommended. Can form a reactive acylpyridinium intermediate, potentially increasing side reactions. Its low basicity may be insufficient.
Triethylamine (TEA) ~10.7Nucleophilic, not sterically hindered.Not Recommended. Can be acylated itself, consuming the activated ester and complicating purification.

Troubleshooting Strategy: If you are using TEA, switch to DIPEA. If you are already using DIPEA, ensure you are using the correct stoichiometry (typically 2-3 equivalents). Using a weaker base like NMM or 2,6-lutidine could also be beneficial if phenol deprotonation is the primary issue.[5]

Q4: When should I consider using a protecting group for the phenol?

A4: If optimizing the coupling reagent, base, and reaction conditions (see FAQ section) fails to provide the desired selectivity, a protection-deprotection strategy is the most robust solution. This approach adds steps to your synthesis but guarantees chemoselectivity.

Workflow for Phenol Protection Strategy:

G Start Hydroxyaniline (HO-Ar-NH2) Protect Step 1: Protect Phenol (e.g., TBDMS-Cl, Imidazole) Start->Protect Protected Protected Intermediate (TBDMSO-Ar-NH2) Protect->Protected Couple Step 2: Amide Coupling (Carboxylic Acid, Coupling Reagent, Base) Protected->Couple CoupledProtected Protected Product (TBDMSO-Ar-NHCOR) Couple->CoupledProtected Deprotect Step 3: Deprotect Phenol (e.g., TBAF or HCl) CoupledProtected->Deprotect Final Final Product (HO-Ar-NHCOR) Deprotect->Final

Caption: General workflow for a protection-based strategy.

Common Phenol Protecting Groups:

  • Silyl Ethers (TBDMS, TIPS): Installed with a silyl chloride and a base like imidazole. Cleaved under acidic conditions or with a fluoride source (e.g., TBAF). Generally robust and a good first choice.

  • Benzyl (Bn) Ether: Installed with benzyl bromide and a base. Stable to many conditions but requires harsher deprotection (e.g., hydrogenolysis), which may not be compatible with other functional groups.

  • Tetrafluoropyridyl (TFP) Ether: A newer protecting group that is stable to a wide range of conditions, including acid and base, and is cleaved mildly with thiols.[7]

Recommendation: For most applications, a TBDMS (tert-butyldimethylsilyl) group offers a good balance of stability and ease of cleavage.

Part 2: Experimental Protocols

Protocol 1: Optimized N-Acylation using HATU/DIPEA

This protocol is designed to maximize the rate of N-acylation, thereby kinetically disfavoring O-acylation.

  • Reagent Preparation:

    • Dissolve the carboxylic acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF or NMP to a concentration of 0.2 M.

    • In a separate flask, dissolve the hydroxyaniline (1.1 eq) in anhydrous DMF/NMP.

  • Activation:

    • To the carboxylic acid/HATU solution, add DIPEA (2.5 eq) dropwise while stirring under an inert atmosphere (N₂ or Ar).

    • Allow the activation to proceed for 5-10 minutes at room temperature. The solution may change color.

  • Coupling:

    • Add the hydroxyaniline solution to the activated mixture in a single portion.

    • Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is often complete within 1-2 hours.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography or recrystallization as needed.

Part 3: Frequently Asked Questions (FAQs)

Q: What is the fundamental reason O-acylation competes with N-acylation? A: Both the amine (-NH₂) and the hydroxyl (-OH) groups are nucleophiles. While the amine is generally a stronger nucleophile, the phenolic hydroxyl can be deprotonated by the base used in the reaction, significantly increasing its nucleophilicity and allowing it to compete effectively for the activated carboxylic acid.[1]

Q: What is the role of additives like HOBt and HOAt? A: When using carbodiimide coupling reagents (like EDC or DCC), a highly reactive O-acylisourea intermediate is formed. This intermediate can rearrange into an unreactive N-acylurea byproduct.[1] Additives like HOBt or HOAt act as "traps," reacting with the O-acylisourea to form a more stable, yet still highly reactive, OBt or OAt active ester. This new intermediate is less prone to side reactions and reacts cleanly with the amine.[1] Onium salt reagents like HBTU and HATU already have the HOBt or HOAt moiety built into their structure.

Q: How do reaction temperature and concentration affect selectivity? A:

  • Temperature: Lowering the reaction temperature (e.g., to 0 °C) generally increases selectivity for N-acylation. The activation energy for O-acylation is often higher, so reducing thermal energy disfavors this pathway more significantly.

  • Concentration: Running reactions at a higher concentration can sometimes favor the desired bimolecular coupling over side reactions. However, this must be balanced with solubility considerations.

Q: Can the order of reagent addition make a difference? A: Yes, significantly. Always pre-activate the carboxylic acid with the coupling reagent and base for a short period (5-15 minutes) before adding the hydroxyaniline.[8] Adding all components at once, or adding the coupling reagent to a mixture of the acid and amine, can lead to side reactions like guanidinylation if using aminium reagents.[8]

Q: Are there any "green" solvent alternatives to DMF or NMP? A: Yes, solvents like 2-methyltetrahydrofuran (2-MeTHF) and dimethyl carbonate are being explored as greener alternatives. Some modern coupling reagents, like COMU, have shown excellent compatibility with these solvents.[5] However, solubility of all reaction components must be verified before scaling up.

References

  • Benchchem. (n.d.). Technical Support Center: 4-Hydroxybenzamide Amidation Reactions.
  • Benchchem. (n.d.). HBTU Coupling Reactions: A Technical Support Center.
  • Ukrainica Bioorganica Acta. (n.d.). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports.
  • PMC. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications.
  • Reddit. (n.d.). Side reactions with HBTU amide coupling? : r/Chempros.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • El-Faham, A., & Albericio, F. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.
  • Albericio, F., et al. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions.
  • Benchchem. (n.d.). HBTU Coupling Reactions: Technical Support & Troubleshooting Guide.

Sources

Solubility issues with 3-Chloro-5-hydroxybenzamide in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses solubility challenges associated with 3-Chloro-5-hydroxybenzamide (CAS 917388-33-1). This content is structured as a Tier-3 Technical Support resource, designed for research scientists requiring immediate, mechanism-based troubleshooting.

Subject: Solubility Optimization & Formulation Strategies in Aqueous Media Compound Identifier: this compound (CAS 917388-33-1) Chemical Classification: Phenolic Benzamide

Executive Summary

This compound presents a classic medicinal chemistry solubility paradox. While it contains polar hydrogen-bonding groups (amide, hydroxyl), its crystal lattice energy is significantly reinforced by intermolecular amide-amide hydrogen bonding. Combined with the lipophilic chlorine substituent, this renders the compound poorly soluble in neutral aqueous buffers.

Successful dissolution requires overcoming the crystal lattice energy (


) via specific solvation strategies: ionization of the phenolic group  or disruption of the lattice via dipolar aprotic cosolvents .

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: Why does the compound precipitate immediately upon dilution into PBS (pH 7.4)?

The Mechanism: At pH 7.4, this compound exists primarily in its neutral, protonated form.

  • Phenolic pKa: The estimated pKa of the phenolic hydroxyl is approximately 8.5–9.0 . The electron-withdrawing chlorine atom (meta position) slightly acidifies the phenol compared to unsubstituted phenol (pKa ~10), but not enough to be ionized at physiological pH.

  • Amide Stability: The primary amide group (

    
    ) is neutral and forms a robust hydrogen-bond network in the solid state.
    
  • Result: In PBS, the neutral molecule aggregates due to the "hydrophobic effect" driven by the chloro-phenyl ring, leading to precipitation.

Q2: What is the optimal solvent system for high-concentration stock solutions?

Recommendation: DMSO (Dimethyl sulfoxide) is the gold standard.

  • Protocol: Prepare a 10–50 mM stock solution in anhydrous DMSO.

  • Why: DMSO is a dipolar aprotic solvent that effectively disrupts the intermolecular hydrogen bonds of the amide crystal lattice while solvating the aromatic core.

  • Caution: Avoid storing DMSO stocks at 4°C if the concentration is near saturation, as DMSO freezes at 19°C, potentially causing irreversible precipitation of the compound upon thawing.

Q3: How can I achieve aqueous solubility without using high percentages of DMSO?

The "pH Switch" Strategy: You must exploit the ionizable phenolic group.

  • Action: Adjust the pH of your vehicle to > 9.0 .

  • Chemistry: At pH 9.5+, the phenol deprotonates to form the phenolate anion . This charge introduces strong ion-dipole interactions with water, increasing solubility by orders of magnitude.

  • Buffer Choice: Use a Carbonate/Bicarbonate buffer or Glycine-NaOH buffer (pH 9.5–10.0) if your assay tolerates basic conditions.

Q4: I need a formulation for in vivo administration (neutral pH). What do I use?

Recommendation: Use a Cyclodextrin-based formulation .

  • System: 20% (w/v) Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in water.
  • Mechanism: The lipophilic chlorobenzene ring acts as a "guest" molecule, inserting into the hydrophobic cavity of the cyclodextrin. The hydrophilic exterior of the CD maintains aqueous solubility. This bypasses the need for pH adjustment or toxic cosolvents.

Part 2: Physicochemical Data Summary[1]

PropertyValue (Estimated/Observed)Technical Note
CAS Number 917388-33-1Distinct from the acid analog (CAS 53984-36-4)
Molecular Weight 171.58 g/mol
Appearance White to Off-White SolidHigh crystallinity indicates stable lattice
Predicted pKa (Phenol) ~8.8Ionization requires pH > 9.0
Predicted LogP ~1.8 – 2.2Moderately lipophilic; requires carrier
Solubility (Water, pH 7) < 0.5 mg/mLPoor (Neutral species dominates)
Solubility (DMSO) > 20 mg/mLExcellent (Lattice disruption)
Solubility (pH 10) > 5 mg/mLGood (Anionic species dominates)

Part 3: Experimental Protocols

Protocol A: Preparation of a Stable Aqueous Solution (pH Method)

Use this for chemical assays or structural studies where high pH is acceptable.

  • Weighing: Weigh 5 mg of this compound.

  • Initial Wetting: Add 50

    
    L of DMSO to fully dissolve the solid (creates a "seed" solution).
    
  • Titration: Slowly add 0.1 M NaOH or Carbonate Buffer (pH 10) dropwise with vortexing.

  • Observation: The solution should remain clear. If turbidity occurs, the pH has likely dropped below the pKa due to the compound's own acidity. Add more base to maintain pH > 9.5.

Protocol B: In Vivo Formulation (Cyclodextrin Method)

Use this for animal studies to avoid solvent toxicity.

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-

    
    -CD  (Hydroxypropyl-beta-cyclodextrin) in sterile water.
    
  • Compound Addition: Add the solid compound directly to the vehicle (Target: 1–2 mg/mL).

  • Energy Input: Sonicate in a water bath at 40°C for 30–45 minutes.

    • Critical Step: Heat and sonication are required to drive the inclusion complex equilibrium.

  • Filtration: Filter sterilize through a 0.22

    
    m PVDF membrane.
    

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental constraints.

SolubilityWorkflow Start Start: this compound (Solid Powder) CheckAssay Step 1: Define Assay Constraints Start->CheckAssay BranchInVitro In Vitro / Cellular CheckAssay->BranchInVitro Cell Culture BranchInVivo In Vivo / Animal CheckAssay->BranchInVivo Animal Dosing BranchChem Chemical / Structural CheckAssay->BranchChem Non-Biological SolventDMSO Use DMSO Stock (10-50 mM) Dilute < 1% v/v in media BranchInVitro->SolventDMSO Standard SolventCD Use Cyclodextrin Vehicle (20% HP-beta-CD) BranchInVivo->SolventCD Low Toxicity Req. SolventPH Adjust pH > 9.5 (Carbonate Buffer/NaOH) BranchChem->SolventPH Max Solubility Fallback Precipitation Observed? SolventDMSO->Fallback Fallback->SolventCD Yes (Switch Method)

Figure 1: Decision tree for solubilizing this compound based on experimental application.

References

  • Compound Identification & Synthesis: Weig, A. W. (2022).[1] Synthesis of Small Molecule Disruptors of Bacterial Resistance Mechanisms. (Includes synthesis and characterization data for this compound, labeled as compound 3.3). 2

  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.
  • Cyclodextrin Formulation Strategies: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

Sources

Optimizing HPLC separation of 3-Chloro-5-hydroxybenzamide isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Method Development & Troubleshooting Topic: Optimization of 3-Chloro-5-hydroxybenzamide Isomer Separation Ticket ID: #HPLC-ISO-CL-OH-BZ Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are dealing with a classic but challenging separation: resolving positional isomers of a halogenated, phenolic benzamide.

This compound presents two distinct chromatographic challenges:

  • Positional Isomerism: The movement of the chlorine or hydroxyl group around the benzene ring (e.g., vs. 2-chloro-4-hydroxybenzamide) creates very similar hydrophobicity vectors, often leading to co-elution on standard C18 columns.

  • Dual Functionality: The molecule contains a phenolic hydroxyl group (weakly acidic, pKa ~8-9) and an amide group (neutral to very weakly basic).

This guide prioritizes orthogonal selectivity —moving beyond simple hydrophobicity (C18) to leverage


 and halogen-specific interactions.

Module 1: Baseline Method & Column Selection

Standard Operating Procedure (SOP) for Initial Screening

Do not start with complex gradients. Establish a baseline using a robust C18 setup, but be prepared to switch chemistries immediately if resolution (


) is 

.
The "Gold Standard" Screening Protocol
ParameterConditionRationale
Column C18 (End-capped) , 3.5 µm or 1.8 µm (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18)Provides baseline hydrophobic retention. High carbon load is preferred.
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)Critical: Low pH ensures the phenolic -OH remains protonated (neutral), preventing peak broadening and retention shifts [1].
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidACN has lower viscosity and lower UV cutoff than MeOH, ideal for initial screening.
Gradient 5% B to 60% B over 15 minShallow gradient focuses on the moderate polarity of the benzamide.
Detection UV @ 254 nm (primary) & 210 nmThe benzamide chromophore absorbs strongly at 254 nm.
Temperature 30°CStandardize temperature to control mass transfer kinetics.

Module 2: Advanced Optimization (The "Isomer Resolver")

If Module 1 fails to separate isomers (co-elution), proceed here.

The Science of Separation: Positional isomers of chlorinated aromatics often have identical hydrophobicities (


). To separate them, you must exploit their electronic differences  and shape selectivity .
Step 1: The Chemistry Switch (PFP Columns)

Switch to a Pentafluorophenyl (PFP) stationary phase.[1]

  • Mechanism: PFP phases possess a fluorine ring that is electron-deficient. This creates strong

    
     interactions with the electron-rich aromatic ring of your benzamide.
    
  • Why it works: The position of the Chlorine atom (electron-withdrawing) on your isomer alters the electron density distribution of the benzene ring. The PFP phase is highly sensitive to these subtle electronic variations, often resolving isomers that co-elute on C18 [2, 3].

Step 2: The Solvent Switch (Methanol)

Change Mobile Phase B from Acetonitrile to Methanol .

  • Rationale: Methanol is a protic solvent. It facilitates hydrogen bonding with the amide and hydroxyl groups and, more importantly, enhances the

    
     interaction mechanism on Phenyl/PFP columns compared to the "pi-blocking" nature of Acetonitrile.
    
Optimized "Isomer Resolution" Protocol
ParameterCondition
Column Pentafluorophenyl (PFP) or Phenyl-Hexyl (e.g., Phenomenex Kinetex PFP, ACE C18-PFP)
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) B: Methanol
Flow Rate 1.0 mL/min (for 4.6mm ID)
Gradient Isocratic hold at 5% B (2 min)

Linear ramp to 50% B

Module 3: Troubleshooting & FAQs

Direct solutions to specific observations in your chromatogram.

Q1: My isomers are eluting as a "shoulder" or partially resolved double peak. How do I fix this without changing the column?

  • Diagnosis: Your selectivity (

    
    ) is insufficient.
    
  • Action: Lower the column temperature to 15°C - 20°C .

  • Why? Lower temperatures reduce the kinetic energy of the analytes, often enhancing the subtle steric and van der Waals interactions between the stationary phase and the specific isomer geometry.

Q2: The peak shape is tailing significantly (


). Is my column dead? 
  • Diagnosis: Likely secondary silanol interactions with the amide nitrogen or the phenolic hydroxyl.

  • Action: Increase the ionic strength of your buffer. Switch from 0.1% Formic Acid to 20 mM Phosphate Buffer (pH 2.5) .

  • Why? Phosphate is a stronger buffer and suppresses silanol ionization on the silica surface more effectively than volatile organic acids like formic acid.

Q3: I see a small peak eluting before my main peak that grows over time. What is it?

  • Diagnosis: Hydrolysis. Benzamides can hydrolyze to benzoic acid (3-Chloro-5-hydroxybenzoic acid) in acidic conditions over time.

  • Verification: Check the retention time of the parent acid (it will elute earlier due to the polar carboxylic acid group).

  • Action: Prepare fresh samples daily. Store autosampler vials at 4°C.

Module 4: Logical Workflow Visualization

The following diagram illustrates the decision matrix for optimizing this specific separation.

HPLC_Optimization Start Start: 3-Cl-5-OH-Benzamide Isomer Separation Screening Screening: C18 Column Water/ACN + 0.1% FA Start->Screening CheckRes Check Resolution (Rs) Screening->CheckRes Success Success: Rs > 1.5 Validate Method CheckRes->Success Yes Failure Co-elution or Rs < 1.5 CheckRes->Failure No SwitchSelectivity Switch Selectivity Mechanism Failure->SwitchSelectivity PFP_Step Step A: Switch to PFP Column (Exploit Halogen/Pi interactions) SwitchSelectivity->PFP_Step MeOH_Step Step B: Switch Modifier to MeOH (Enhance Pi-Pi bonding) PFP_Step->MeOH_Step Temp_Step Step C: Lower Temp to 20°C MeOH_Step->Temp_Step Temp_Step->Success Re-evaluate

Caption: Decision tree for resolving halogenated benzamide isomers, prioritizing stationary phase orthogonality (PFP) over simple efficiency adjustments.

References

  • PubChem. (2025).[2] 3-Chloro-5-hydroxybenzoic acid (Compound Properties). National Library of Medicine. [Link]

  • Mac-Mod Analytical. (n.d.). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality.[Link]

  • Advanced Chromatography Technologies. (n.d.). ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl phase.[1][3][Link]

Sources

Troubleshooting amide bond formation with phenolic substrates

[1]

Topic: Troubleshooting amide bond formation with phenolic substrates Audience: Drug Discovery Chemists, Process Chemists, and Academic Researchers Status: Active Support Guide[1]

The Core Challenge: Chemoselectivity (N- vs. O-Acylation)

When coupling carboxylic acids with substrates containing phenolic hydroxyl groups (e.g., aminophenols or hydroxybenzoic acids), the primary failure mode is competitive O-acylation .[1]

While aliphatic alcohols are generally poor nucleophiles compared to amines, phenols are acidic (

1

phenolate11
Mechanism of Failure

The following pathway illustrates the kinetic competition that determines your yield.

ChemoselectivityAcidCarboxylic Acid(R-COOH)ActivatedActivated Species(Active Ester/Anhydride)Acid->ActivatedActivationActivatorCoupling Reagent(T3P, EDC, etc.)Activator->ActivatedAmideAMIDE PRODUCT(Desired)Activated->AmideEsterESTER IMPURITY(Undesired)Activated->EsterAmineAmine(R'-NH2)Amine->AmideFast Attack(Kinetic Control)PhenolPhenol(Ar-OH)PhenolatePhenolate(Ar-O⁻)Phenol->PhenolateDeprotonation(High pH)Phenol->EsterSlow Attack(Neutral conditions)Phenolate->EsterCompetitive AttackBaseBase(DIPEA/TEA)Base->Phenolate

Figure 1: Kinetic competition between amine and phenolate nucleophiles. High pH favors phenolate formation, increasing ester byproducts.[1]

Reagent Selection Guide

Do not rely on standard HATU/DIPEA conditions for unprotected phenols; the high activity of HATU combined with the basicity of DIPEA frequently results in O-acylation.

ReagentRecommendationTechnical Rationale
T3P (Propylphosphonic anhydride) PRIMARY CHOICE Exceptional chemoselectivity.[1][2] The cyclic anhydride intermediate reacts rapidly with amines but is sluggish toward phenols. Works well with weak bases (Pyridine).
DMTMM EXCELLENT Triazine-based reagent.[2][3][4][5] Usable in protic solvents (MeOH, water) where phenols remain protonated.[1] Does not require added base, suppressing phenolate formation.[1]
EDC / HOBt USE WITH CAUTION Standard carbodiimide coupling can work, but HOBt active esters are susceptible to phenolate attack.[1] Requires strict pH control (< 7.5).
HATU / HBTU AVOID Guanidinium reagents are too reactive. They activate the acid so strongly that discrimination between -NH₂ and -OH decreases.

Troubleshooting FAQs

Q1: I am seeing a product with the correct mass, but the NMR looks wrong. What happened?

Diagnosis: You likely formed the phenolic ester instead of the amide, or a mixture of both.[1] If your substrate is an aminophenol, this is a "head-to-tail" polymerization or incorrect isomer issue.[1]

  • Verification: Check the IR spectrum. Amides show a carbonyl stretch ~1650–1690 cm⁻¹. Phenolic esters show a stretch at higher frequencies (~1730–1750 cm⁻¹).

  • Fix: Switch to T3P in Ethyl Acetate with Pyridine. The lower basicity of pyridine (

    
    ) compared to TEA (
    
    
    ) keeps the phenol protonated while acting as an effective proton shuffle for the amine.
Q2: My reaction turns black/tarry when using EDC/HOBt with aminophenols.

Diagnosis: Oxidation.[6] Aminophenols are electron-rich and prone to oxidation to quinones under basic, aerobic conditions.[1]

  • Fix: Degas all solvents with nitrogen/argon for 15 minutes prior to reaction. Add a reducing agent like sodium metabisulfite if water is present, or switch to DMTMM which operates under milder, often neutral conditions.[1]

Q3: Can I protect the phenol in situ?

Diagnosis: Sometimes protection is unavoidable.

  • Strategy: If chemoselectivity fails repeatedly, use a TMS-protection strategy .[1] Treat the substrate with BSA (N,O-bis(trimethylsilyl)acetamide) to transiently protect the phenol as a silyl ether. The amine will also be silylated but remains reactive (or more reactive) toward acyl chlorides. The silyl groups fall off during aqueous workup.

Validated Protocols

Protocol A: The "Gold Standard" T3P Method

Best for: High-value substrates, epimerization-prone centers, and strict chemoselectivity.[1]

  • Dissolution: Dissolve the carboxylic acid (1.0 equiv) and the phenol-containing amine (1.1 equiv) in Ethyl Acetate (EtOAc) or 2-MeTHF .

    • Note: Avoid DMF if possible; T3P is sold as a solution in EtOAc or DMF. The EtOAc solution is easier to work up.

  • Base Addition: Cool to 0°C. Add Pyridine (2.5 - 3.0 equiv).

    • Critical: Do not use TEA or DIPEA. Pyridine is sufficient to drive the cycle but too weak to deprotonate the phenol significantly.

  • Coupling: Add T3P (50% w/w in EtOAc, 1.2 - 1.5 equiv) dropwise.[1]

  • Reaction: Allow to warm to room temperature. Monitor by LCMS.

    • Self-Validation: If the reaction stalls, heat to 40-50°C. T3P is thermally stable.[1]

  • Workup: Quench with water. Wash organic layer with 0.5 M HCl (to remove pyridine), then NaHCO₃, then brine.[1]

Protocol B: The "Green" DMTMM Method

Best for: Polar substrates, aminophenols, and water-tolerant reactions.[1]

  • Dissolution: Dissolve carboxylic acid (1.0 equiv) in Methanol or THF/Water (non-anhydrous conditions are acceptable).

  • Reagent Addition: Add DMTMM-Cl (1.1 - 1.2 equiv).

    • Note: No additional base is required if the amine is free. If the amine is a salt (e.g., HCl salt), add NMM (N-methylmorpholine) (1.0 equiv) to liberate it.[1]

  • Amine Addition: Add the phenolic amine (1.0 - 1.2 equiv).

  • Reaction: Stir at room temperature for 4–12 hours.

    • Mechanism:[2][3][7][4][6][8][9][10][11][12] DMTMM forms an active triazine ester in situ. This intermediate is highly selective for amines over phenols in protic media.

  • Workup: Evaporate volatiles. Partition residue between EtOAc and Water.[13] The byproduct (N-methylmorpholine) is water-soluble.[3][8]

Decision Logic for Troubleshooting

Use this flow to determine your next experimental move.

TroubleshootingStartStart: Amide Couplingwith Phenolic SubstrateCheckReagentCurrent Reagent?Start->CheckReagentHATUHATU / HBTUCheckReagent->HATUUsingEDCEDC / HOBtCheckReagent->EDCUsingT3PT3P / DMTMMCheckReagent->T3PUsingEsterFailure: Ester formed(O-acylation)HATU->EsterHigh RiskResultResult?EDC->ResultT3P->ResultSuccessSuccess: Isolate ProductResult->SuccessGood YieldResult->EsterWrong ProductNoRxnFailure: Low ConversionResult->NoRxnStalledSwitchT3PSwitch to T3P + Pyridine(Protocol A)Ester->SwitchT3PAction: Switch ReagentCheckSolubilitySwitch to DMTMM in MeOH(Protocol B)NoRxn->CheckSolubilityAction: Check Solubility

Figure 2: Troubleshooting logic flow for optimizing phenolic amidation.

References

  • Dunetz, J. R., et al. (2011).[1][7][14] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link

  • Kunishima, M., et al. (1999).[1] "4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium Chloride (DMTMM): A Versatile Dehydrating Agent for the Preparation of Esters and Amides."[1][2] Tetrahedron. Link

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link

  • Pattabiraman, V. R., & Bode, J. W. (2011).[1] "Rethinking amide bond synthesis." Nature.[6] Link

Technical Support Center: Stability Profile of 3-Chloro-5-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-5-hydroxybenzamide is a functionalized benzamide derivative exhibiting a complex stability profile due to the interplay between its electron-withdrawing chlorine substituent and the ionizable phenolic hydroxyl group. While generally stable under mild basic conditions (pH < 10) at ambient temperatures, it is susceptible to base-catalyzed hydrolysis under forcing conditions (pH > 12, elevated temperature), converting to 3-chloro-5-hydroxybenzoic acid.

This guide addresses the specific challenges of handling this molecule in basic media, focusing on preventing hydrolysis and optimizing recovery during workup.

Module 1: Chemical Behavior & Mechanism

Q: What is the primary degradation pathway at high pH?

A: The primary degradation pathway is nucleophilic acyl substitution (hydrolysis) , resulting in the cleavage of the amide bond to release ammonia and form the corresponding carboxylate.

The Mechanistic Tug-of-War: The stability of this molecule is dictated by two competing electronic effects on the benzene ring:

  • Destabilizing (Activation): The Chlorine atom at position 3 is electron-withdrawing (inductive effect,

    
    ). This pulls electron density away from the carbonyl carbon, making it more electrophilic and susceptible to attack by hydroxide ions (
    
    
    
    ).
  • Stabilizing (Deactivation): In basic solution, the 5-hydroxyl group deprotonates (pKa ~9.0) to form a phenolate anion . This anion is electron-donating via resonance (

    
    ), which increases electron density in the ring and partially deactivates the carbonyl toward nucleophilic attack.
    

However, in strong base (pH > 12) or with heat, the activation by Chlorine and the high concentration of nucleophile (


) overcome the stabilization, driving the hydrolysis to completion.
Visualization: Base-Catalyzed Hydrolysis Pathway

Hydrolysis Start This compound (Neutral) Phenolate Phenolate Intermediate (Stable at pH 9-11) Start->Phenolate Deprotonation (Fast, pH > 9) Transition Tetrahedral Intermediate (Unstable) Phenolate->Transition OH- Attack (Slow, Rate Limiting) Product 3-Chloro-5-hydroxybenzoic acid (Hydrolysis Product) Transition->Product Collapse & Elimination Ammonia NH3 Transition->Ammonia

Figure 1: The degradation pathway showing the initial deprotonation to the phenolate followed by the irreversible hydrolysis step.

Module 2: Troubleshooting & Recovery (The "Rescue" Protocol)

Q: I performed a basic extraction (1N NaOH), but my yield is near zero. Where is my compound?

A: You have likely not lost the compound, but rather trapped it in the aqueous phase .

Because of the phenolic hydroxyl group (pKa ~9), your compound exists as a water-soluble salt (phenolate) at pH > 10. It will not extract into organic solvents (DCM, EtOAc) under these conditions.

Corrective Action: You must lower the pH to reprotonate the phenol without going so low that you precipitate potential acidic impurities.

  • Target pH: 6.0 – 7.0.

  • Observation: The solution should turn cloudy as the neutral phenol-amide precipitates or becomes extractable.

Q: How do I separate the Amide (product) from the Benzoic Acid (degradation impurity)?

A: You can exploit the significant pKa difference between the carboxylic acid and the phenol.

Functional GroupApprox. pKaCharge at pH 8.0 (NaHCO3)Solubility
Carboxylic Acid (Impurity)~3.5Negative (

)
Water Soluble
Phenol (Product)~9.0Neutral (

)
Organic Soluble

Protocol: The "Bicarbonate Wash"

  • Dissolve the crude mixture in Ethyl Acetate.

  • Wash the organic layer with saturated Sodium Bicarbonate (NaHCO3) (pH ~8.5).

    • Result: The Hydrolysis impurity (Benzoic acid) stays in the water layer.

    • Result: The Target Amide stays in the Ethyl Acetate layer.

  • Wash with brine, dry over Na2SO4, and concentrate.

Visualization: pH-Dependent Separation Logic

Separation Input Mixture: Amide (Target) + Acid (Impurity) Step1 Dissolve in Organic Solvent (EtOAc / DCM) Input->Step1 Step2 Wash with sat. NaHCO3 (pH ~8.5) Step1->Step2 PhaseSep Phase Separation Step2->PhaseSep OrgLayer Organic Layer Contains: Neutral Amide PhaseSep->OrgLayer Target Retained AqLayer Aqueous Layer Contains: Benzoate Impurity PhaseSep->AqLayer Impurity Removed

Figure 2: Workup flow to selectively remove hydrolysis impurities using pH control.

Module 3: Analytical Methodologies

Q: How do I detect early signs of degradation?

A: HPLC is the preferred method.[1] UV detection at 254 nm is sufficient. The hydrolysis product (Acid) will elute earlier than the Amide in standard Reverse Phase (RP) conditions due to the polarity of the carboxylic acid group.

Recommended HPLC Parameters:

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (Critical to suppress ionization)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm and 280 nm
Expected Elution Acid (RT ~3.5 min) < Amide (RT ~5.2 min)

Note: If you use a neutral mobile phase (no acid), the Benzoic Acid peak will broaden significantly or elute in the void volume.

Module 4: Storage & Handling Guidelines

Solid State Stability:

  • Condition: Stable at room temperature (20-25°C) if kept dry.

  • Precaution: Hygroscopic. Moisture absorption can create localized basic pockets if residual inorganic salts (e.g., K2CO3) are present from synthesis, accelerating surface hydrolysis.

  • Recommendation: Store under Nitrogen/Argon in a desiccator.

Solution Stability:

  • Solvent: DMSO or Methanol stock solutions.

  • Shelf-life:

    • Neutral pH: Stable for >2 weeks at 4°C.

    • Basic pH (>10): Degrades within hours at RT. Do not store in basic buffers.

References

  • IUPAC. (n.d.). Dissociation Constants of Organic Acids and Bases (pKa data for chlorophenols and benzoic acids). NIST Standard Reference Database. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 11: Nucleophilic Substitution at the Carbonyl Group). [Link]

  • International Conference on Harmonisation (ICH). (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 3-Chloro-5-hydroxybenzamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 3-Chloro-5-hydroxybenzamide, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation. We will explore the causal relationships between molecular structure and spectral output, compare the spectrum with that of analogous compounds to provide a richer context, and detail a robust protocol for acquiring high-quality, reproducible data.

Foundational Principles: Decoding the ¹H NMR of Substituted Benzamides

The ¹H NMR spectrum of an aromatic compound is a detailed electronic map of its structure. For a substituted benzene ring, the precise chemical shift (δ) and splitting pattern of each proton are dictated by the cumulative electronic effects of the substituents.[1][2]

  • Substituent Effects: Substituents alter the electron density of the aromatic ring. Electron-withdrawing groups (EWGs), such as a chloro (-Cl) or a benzamide (-CONH₂) group, pull electron density away from the ring, "deshielding" the nearby protons and shifting their signals downfield (to a higher ppm value).[1][3] Conversely, electron-donating groups (EDGs), like a hydroxyl (-OH) group, increase electron density through resonance, "shielding" the ortho and para protons and shifting their signals upfield (to a lower ppm value).[4][5]

  • Spin-Spin Coupling: Protons on adjacent carbons interact magnetically, leading to the splitting of signals. The magnitude of this interaction, the coupling constant (J), is measured in Hertz (Hz). For aromatic systems, coupling is typically observed between protons that are ortho (³J, typically 7-10 Hz) or meta (⁴J, typically 2-3 Hz) to each other.[4] Para coupling (⁵J) is often too small to be resolved.

  • Exchangeable Protons: Protons on heteroatoms, such as the hydroxyl (-OH) and amide (-NH₂) groups, are "exchangeable." Their signals are often broad and do not exhibit clear coupling patterns due to rapid chemical exchange with other protic species (like trace water) in the solvent.[6] Their chemical shifts are highly sensitive to solvent, concentration, and temperature, making them less reliable for initial structural assignment without further experiments like D₂O exchange.[6][7]

Predicted ¹H NMR Spectrum of this compound

The structure of this compound presents a unique substitution pattern on the aromatic ring, leading to a predictable yet informative spectrum.

Caption: Molecular structure of this compound with aromatic protons labeled.

Aromatic Region (δ 6.5-8.0 ppm): The aromatic region will display signals for the three non-equivalent protons: H-2, H-4, and H-6.

  • H-2: This proton is ortho to the -CONH₂ group (EWG) and meta to both the -Cl (EWG) and -OH (EDG) groups. The strong deshielding from the ortho amide group will likely make this the most downfield of the aromatic signals. It will be split by H-4 (meta-coupling) and H-6 (meta-coupling), appearing as a triplet (t) or a triplet-like multiplet with a small J value of approximately 2-3 Hz.

  • H-6: This proton is ortho to the -CONH₂ group (EWG) and meta to both the -OH (EDG) and -Cl (EWG) groups. Its electronic environment is very similar to H-2, and it will also appear as a triplet (t) with J ≈ 2-3 Hz, likely at a chemical shift very close to H-2. The hydroxyl group's donating effect might shift it slightly upfield compared to H-2.

  • H-4: This proton is situated between two meta-substituents (-Cl and -OH) and is para to the -CONH₂ group. It is coupled to both H-2 and H-6 via meta-couplings. Therefore, it is also expected to appear as a triplet (t) with J ≈ 2-3 Hz. Being ortho to two substituents and para to another, its chemical shift will be intermediate, influenced by the competing electronic effects.

Exchangeable Proton Region:

  • -OH Proton: A broad singlet, typically in the range of δ 4.0-7.0 ppm, but its exact position is highly variable.

  • -NH₂ Protons: Two protons giving rise to a single broad signal, often observed between δ 7.0-8.5 ppm.[8] The two amide protons are chemically equivalent due to rapid bond rotation.

Comparative Spectral Analysis

To fully appreciate the spectral features of this compound, it is instructive to compare its predicted spectrum with experimentally determined spectra of structurally related molecules. The data below for analogues were acquired in DMSO-d₆, a common solvent for polar analytes.

CompoundAromatic Proton Chemical Shifts (δ ppm) and MultiplicityAmide (-NH₂) Protons (δ ppm)
This compound (Predicted) H-2/H-6: ~7.4-7.6 (t, J≈2-3 Hz), H-4: ~7.1-7.3 (t, J≈2-3 Hz)~7.5, ~8.1 (broad s)
Benzamide [9]7.93 (d), 7.53 (t), 7.47 (t)7.46, 8.05 (broad s)
3-Chlorobenzamide [8]7.96 (t), 7.88 (d), 7.62 (d), 7.52 (t)7.60, 8.16 (broad s)
4-Chlorobenzamide [10]7.94 (d, J=8.6 Hz), 7.55 (d, J=8.6 Hz)7.54, 8.11 (broad s)

Analysis of Trends:

  • Benzamide vs. 3-Chlorobenzamide: The introduction of the electron-withdrawing chlorine atom in the meta position on 3-Chlorobenzamide generally causes a downfield shift for all aromatic protons compared to the parent benzamide, as expected.[8][9]

  • Para vs. Meta Substitution: The spectrum of 4-Chlorobenzamide is much simpler than that of 3-Chlorobenzamide.[10] Due to the molecule's symmetry, the para-substituted compound shows a characteristic pattern of two doublets, each integrating to two protons. This contrasts sharply with the complex multiplets seen for the meta-isomer and the predicted triplet pattern for our target molecule.[2][11]

  • Effect of the -OH Group: Comparing the predicted spectrum of this compound with the experimental data for 3-Chlorobenzamide, we anticipate the electron-donating -OH group will cause a general upfield shift of the remaining ring protons, particularly H-4 and H-6, which are ortho and para to it. This demonstrates the powerful shielding effect of the hydroxyl group.

A Validated Protocol for ¹H NMR Spectrum Acquisition

Adherence to a standardized protocol is critical for ensuring data quality and reproducibility. The following workflow is designed to yield a high-resolution spectrum for this compound and similar small molecules.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Validation a 1. Weigh Sample (10-20 mg) b 2. Select Solvent (e.g., DMSO-d6, 0.6 mL) a->b c 3. Dissolve & Vortex b->c d 4. Filter Sample (Pipette with glass wool) c->d e 5. Transfer to NMR Tube d->e f 6. Insert into Spectrometer e->f g 7. Lock & Shim f->g h 8. Acquire Spectrum (Standard 1H Pulse Program) g->h i 9. Process Data (Fourier Transform, Phasing, Baseline Correction) h->i j 10. D2O Exchange (Optional) (Confirms -OH & -NH2 peaks) i->j k 11. Peak Integration & Assignment j->k

Sources

Advanced Spectroscopic Characterization: 3-Chloro-5-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR characteristic peaks of 3-Chloro-5-hydroxybenzamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Isomer Challenge

In pharmaceutical synthesis and quality control, This compound (CAS 89512-40-3) presents a unique characterization challenge. As a trisubstituted benzene derivative, it is structurally distinct yet spectrally similar to its regioisomers (e.g., 3-chloro-4-hydroxybenzamide) and synthetic precursors (e.g., 3-chloro-5-hydroxybenzoic acid).

This guide moves beyond basic peak listing. It provides a comparative spectral analysis , equipping researchers with the diagnostic markers required to definitively validate the 1,3,5-substitution pattern and assess sample purity against common isomeric impurities.

Experimental Methodology: The Self-Validating Protocol

To ensure reproducibility and spectral fidelity, the following acquisition protocol is recommended. This workflow minimizes hygroscopic interference from the amide group and maximizes resolution in the critical fingerprint region.

Protocol: High-Resolution FTIR Acquisition
  • Sample Preparation (KBr Pellet - Preferred for Resolution):

    • Ratio: Mix 1.5 mg of analyte with 250 mg of spectroscopic-grade KBr (dried at 110°C).

    • Grinding: Grind in an agate mortar for 2 minutes to eliminate scattering effects (Christiansen effect).

    • Compression: Press at 10 tons for 2 minutes under vacuum to remove trapped air/moisture.

  • Acquisition Parameters:

    • Resolution: 2 cm⁻¹ (Critical for resolving closely spaced aromatic overtones).

    • Scans: 32–64 scans to improve Signal-to-Noise (S/N) ratio.

    • Background: Fresh KBr blank collected within 15 minutes of sample.

Comparative Spectral Analysis
Zone 1: The High-Frequency Region (3500–3000 cm⁻¹)

Differentiation Target: Hydration State & Amide Functionality

The primary amide group (-CONH₂) and phenolic hydroxyl (-OH) create a complex overlapping region. Distinguishing these is the first step in structural validation.

Vibration ModeFrequency (cm⁻¹)Diagnostic CharacterComparison vs. Precursor (Acid)
Phenolic O-H Stretch 3200–3400 (Broad)Broad, underlying band. Indicates presence of the hydroxy group.[1][2][3][4]Acid: Extremely broad, jagged "hump" extending to 2500 cm⁻¹ (H-bonded dimer).
Amide A (N-H Stretch) ~3350 & ~3180Doublet (Asym/Sym). Sharp spikes riding on the OH band.Acid: Absent. Replaced by broad O-H.
Aromatic C-H Stretch 3050–3080Weak, sharp shoulder >3000 cm⁻¹.Similar in all isomers.
Zone 2: The Double Bond Region (1700–1500 cm⁻¹)

Differentiation Target: Functional Group Purity (Amide vs. Acid)

This region confirms the conversion of the precursor (Benzoic Acid) to the Product (Benzamide).

Vibration ModeFrequency (cm⁻¹)Diagnostic CharacterComparison vs. Precursor (Acid)
Amide I (C=O Stretch) 1650–1690 Strong/Sharp. Lower frequency than acid/ester due to resonance.Acid: Shifted higher to 1680–1710 cm⁻¹ . Presence of a peak >1700 cm⁻¹ indicates hydrolysis or impurity.
Amide II (N-H Bend) 1600–1640Medium/Strong. Diagnostic for primary amides.Acid: Absent.
Aromatic C=C Stretch ~1580 & 1480Sharp ring modes.Similar, but intensity varies with substitution pattern.[5]
Zone 3: The Fingerprint Region (1000–600 cm⁻¹)

Differentiation Target: Regioisomer Identification (1,3,5 vs. 1,2,4)

This is the critical validation zone . The Out-of-Plane (OOP) C-H bending vibrations are sensitive to the relative positions of the Chlorine, Hydroxyl, and Amide groups.

  • Target (this compound): Possesses a 1,3,5-trisubstituted pattern (meta-meta).[6]

  • Common Isomer (3-Chloro-4-hydroxybenzamide): Possesses a 1,2,4-trisubstituted pattern (ortho-meta).

Vibration ModeTarget (1,3,5-Trisubstituted)Isomer (1,2,4-Trisubstituted)Diagnostic Value
Isolated H OOP 810–850 cm⁻¹ (Strong)860–900 cm⁻¹ (Medium)CRITICAL. The 1,3,5 pattern has isolated hydrogens between substituents, typically showing one strong band in the 810–850 range.
Adjacent 2H OOP Absent 800–860 cm⁻¹ (Strong)The 1,2,4 isomer has two adjacent hydrogens (positions 5,6), creating a split or distinct band absent in the target.
Ring Bending 660–700 cm⁻¹ ~700–750 cm⁻¹The symmetric 1,3,5 ring deformation is often lower in frequency.
Strategic Logic: Isomer Discrimination Workflow

The following decision tree illustrates the logic flow for validating this compound against its most common impurities using FTIR data.

IsomerLogic Start Input Spectrum Check1700 Check 1690-1720 cm⁻¹ Region Start->Check1700 AcidImpurity Peak > 1700 cm⁻¹ detected (Acid Precursor/Impurity) Check1700->AcidImpurity Significant Absorbance AmideConfirmed Strong Peak ~1660 cm⁻¹ (Amide I Confirmed) Check1700->AmideConfirmed Clean Baseline >1700 CheckFingerprint Check 800-900 cm⁻¹ (OOP Bending) AmideConfirmed->CheckFingerprint Pattern135 Strong Band 810-850 cm⁻¹ No Adjacent H Split CheckFingerprint->Pattern135 Isolated H Profile Pattern124 Band > 860 cm⁻¹ OR Split Band 800-860 cm⁻¹ CheckFingerprint->Pattern124 Adjacent H Profile ResultTarget CONFIRMED: This compound Pattern135->ResultTarget ResultIsomer REJECT: Isomer (e.g., 3-Cl-4-OH) Pattern124->ResultIsomer

Figure 1: Logic flow for the spectroscopic validation of this compound.

Summary of Characteristic Peaks
RegionWavenumber (cm⁻¹)AssignmentNote
Functional 3350, 3180ν(N-H)Amide A doublet (Asym/Sym)
Functional 3200–3400ν(O-H)Broad phenolic stretch
Functional 1650–1670ν(C=O)Amide I (Strongest band)
Functional 1620δ(N-H)Amide II
Structural 1580, 1480ν(C=C) ArAromatic Ring Breathing
Structural 1280–1300ν(C-O)Phenolic C-O stretch
Identification 810–850 γ(C-H) ArOOP Bending (1,3,5-trisubstituted)
Identification 660–690Ring Def.[5][7]In-plane ring deformation
Conclusion

For the precise identification of This compound , reliance solely on the Amide I/II bands is insufficient due to their presence in all isomeric forms. The definitive spectral signature lies in the 810–850 cm⁻¹ region.[5][8] A clean, singular strong band in this zone, combined with the absence of higher frequency (>860 cm⁻¹) isolated hydrogen peaks, confirms the symmetric 1,3,5-substitution pattern and excludes the common 3-chloro-4-hydroxy isomer.

References
  • LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • OpenStax. (2023).[5] Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]

  • Spectroscopy Online. (2016). The Benzene Fingers, Part I: Overtone and Combination Bands. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). 3-Chloro-5-hydroxybenzoic acid (Precursor Data). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-hydroxybenzamide and its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Substituted Benzamides

In the landscape of drug discovery and development, substituted benzamides represent a privileged scaffold, appearing in a wide array of therapeutic agents. 3-Chloro-5-hydroxybenzamide is one such molecule, whose precise structural characterization is paramount for ensuring safety, efficacy, and intellectual property. The presence of multiple isomers, such as those with substituents at different positions on the aromatic ring, presents a significant analytical hurdle. Differentiating these isomers is critical, as even minor structural changes can drastically alter a compound's pharmacological and toxicological profile.

This guide provides an in-depth, predictive analysis of the fragmentation behavior of this compound using tandem mass spectrometry (MS/MS). As direct experimental data for this specific molecule is not widely published, we will apply first-principles knowledge of fragmentation chemistry, supported by data from analogous structures, to build a reliable predictive model. This guide will compare the expected fragmentation pattern of the title compound with its key isomers, offering a clear strategy for their unambiguous differentiation.

Pillar 1: The Rationale Behind Tandem Mass Spectrometry (MS/MS)

Modern pharmaceutical analysis relies heavily on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). We select Electrospray Ionization (ESI) as our ionization method due to its soft nature, which typically keeps the parent molecule intact, presenting the protonated molecular ion, [M+H]⁺, for analysis.[1]

The core of our differentiation strategy lies in Collision-Induced Dissociation (CID), a process that occurs within the mass spectrometer.[2] After selecting the [M+H]⁺ ion of interest, it is accelerated into a chamber filled with an inert gas (like argon or nitrogen). The resulting collisions impart internal energy, causing the ion to break apart into smaller, characteristic fragment ions.[1] The pattern of these fragments serves as a structural fingerprint, allowing us to deduce the original arrangement of atoms. The stability of the resulting fragment ions is a key driver of the fragmentation pathways observed.[3][4]

Pillar 2: Predicted Fragmentation Pathway of this compound

The molecular formula for this compound is C₇H₆ClNO₂. Its monoisotopic mass is 171.0087 Da. Under positive-mode ESI, we expect to observe the protonated molecule [M+H]⁺ at m/z 172.0160.

The fragmentation of aromatic amides is well-characterized and typically initiated by the cleavage of the bond between the carbonyl carbon and the nitrogen atom (α-cleavage).[5][6][7] This is the weakest bond adjacent to the charge-carrying aromatic system.

Our predicted fragmentation cascade for the [M+H]⁺ of this compound is as follows:

  • Primary Fragmentation: Loss of Ammonia (NH₃) : The most facile and expected fragmentation is the cleavage of the C-N bond, leading to the neutral loss of ammonia (17.0265 Da). This generates the highly stable 3-chloro-5-hydroxybenzoyl cation at ** m/z 154.9895**. This acylium ion is resonance-stabilized and is expected to be the base peak or one of the most intense signals in the MS/MS spectrum.[6][8]

  • Secondary Fragmentation: Loss of Carbon Monoxide (CO) : Acylium ions, particularly benzoyl cations, are known to readily lose a neutral carbon monoxide molecule (28.0101 Da).[6][9] This would result in the formation of a 3-chloro-5-hydroxyphenyl cation at ** m/z 126.9794**.

  • Secondary Fragmentation: Loss of Chlorine (Cl•) : A competing fragmentation pathway from the phenyl cation could involve the loss of a chlorine radical (34.9688 Da), leading to a fragment at ** m/z 92.0106**.

The proposed fragmentation pathway is visualized in the diagram below.

fragmentation_pathway cluster_main Predicted Fragmentation of this compound mol [M+H]⁺ m/z 172.0160 frag1 3-Chloro-5-hydroxybenzoyl Cation m/z 154.9895 mol->frag1 - NH₃ (17 Da) frag2 3-Chloro-5-hydroxyphenyl Cation m/z 126.9794 frag1->frag2 - CO (28 Da) frag3 Hydroxyphenyl Cation m/z 92.0106 frag2->frag3 - Cl• (35 Da)

Caption: Predicted MS/MS fragmentation pathway for protonated this compound.

Pillar 3: A Comparative Guide for Isomer Differentiation

The true analytical power of MS/MS is revealed when differentiating between structurally similar isomers, a task that is often impossible with a single stage of mass analysis.[10] The position of the chloro and hydroxy substituents on the benzamide ring will influence the fragmentation pathways, yielding distinct MS/MS spectra.[11]

Let's compare the predicted fragmentation of our target molecule with two plausible and diagnostically interesting isomers:

  • Isomer 1: 2-Hydroxy-4-chlorobenzamide: The ortho-positioning of the hydroxyl group to the amide can enable a unique rearrangement. This "ortho-effect" can facilitate the loss of a water molecule (H₂O, 18.0106 Da) from the initial fragment, a pathway unavailable to the meta-substituted 3,5-isomer.

  • Isomer 2: 4-Chloro-3-hydroxybenzamide: While similar to the target molecule, the electronic effects of the substituents in different positions may alter the relative abundance of the subsequent fragment ions.

The table below summarizes the key diagnostic fragments predicted for each isomer.

Ion / Neutral LossThis compound (Predicted)2-Hydroxy-4-chlorobenzamide (Predicted)4-Chloro-3-hydroxybenzamide (Predicted)Diagnostic Value
[M+H]⁺ 172.0160 172.0160 172.0160 Precursor Ion
Loss of NH₃ (m/z 154.9895)HighHighHighCommon pathway, not diagnostic
Loss of H₂O (m/z 154.0082)AbsentPresent & Potentially High AbsentKey diagnostic fragment for ortho-hydroxy isomer
Loss of CO from [M+H-NH₃]⁺ (m/z 126.9794)ModerateModerateModerateCommon pathway, relative intensity may vary
Loss of HCl from [M+H-NH₃]⁺ (m/z 118.0298)LowLowLowMinor pathway, may offer supporting evidence

This comparative analysis demonstrates that by focusing on unique fragmentation channels, such as the water loss specific to the ortho-hydroxy isomer, we can confidently distinguish between these closely related compounds.

Pillar 4: A Self-Validating Experimental Protocol

To acquire the data for this analysis, the following protocol on a typical LC-MS/MS system (e.g., a quadrupole time-of-flight or triple quadrupole instrument) is recommended.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in methanol or acetonitrile.
  • Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-like solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Gas Temperature: 350 °C.
  • Data Acquisition:
  • MS1 Scan (Full Scan): Scan from m/z 50-500 to identify the [M+H]⁺ ion at 172.0160.
  • MS2 Scan (Tandem MS):
  • Select the precursor ion at m/z 172.0.
  • Apply a range of collision energies (e.g., step from 10 eV to 40 eV) to generate a comprehensive fragmentation spectrum. This allows for the observation of both low-energy (primary) and high-energy (secondary) fragments.
  • Acquire fragmentation data from m/z 40-180.

This protocol provides a robust framework for obtaining high-quality, reproducible data that can validate the predictive models outlined in this guide.

Pillar 5: Alternative and Complementary Methodologies

While MS/MS is a powerful tool for isomer differentiation, a comprehensive structural elucidation strategy should incorporate orthogonal techniques for absolute certainty.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the gold standards for determining chemical structure. The coupling patterns and chemical shifts of the aromatic protons would provide definitive proof of the substituent positions, confirming the identity of each isomer.

  • Chromatographic Separation: Developing an optimized HPLC or UPC² method can often achieve baseline separation of isomers. When coupled with a UV detector, the distinct retention times provide an orthogonal method for identification and quantification.

Conclusion

The structural characterization of novel chemical entities like this compound requires a multi-faceted analytical approach. While direct experimental data may be sparse, a deep understanding of mass spectrometry fragmentation principles allows for the construction of a powerful predictive model. By leveraging the unique fragmentation pathways influenced by substituent positions, tandem mass spectrometry provides a rapid and highly sensitive method for differentiating critical isomers. The comparative data presented in this guide, combined with the robust experimental protocol, offers researchers and drug development professionals a clear and scientifically-grounded strategy to ensure the structural integrity of their compounds.

References

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Integrated Science. (2023). Fragmentation in Mass Spectrometry. YouTube. [Link]

  • Jorge, M. P., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. [Link]

  • ACETINOLIDE. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]

  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum. [Link]

  • Wang, J., et al. (2010). Influence of substituent groups at the 3-position on the mass spectral fragmentation pathways of cephalosporins. Journal of Mass Spectrometry. [Link]

  • PubChem. 3-Chloro-5-hydroxybenzoic Acid. [Link]

  • Jorge, M. P., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Institutes of Health. [Link]

  • Semantic Scholar. (2020). Characterization of organic isomers: CID fragmentation technique on protonated hydroxybenzophenone isomers. [Link]

  • Science Ready. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Link]

  • Scribd. Halogen Fragmentation in Mass Spectrometry. [Link]

  • Demarque, D. P., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. [Link]

  • Vékey, K., et al. (1994). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Journal of the American Chemical Society. [Link]

  • Problems in Chemistry. (2021). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]

  • Organic Chemistry World. (2021). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. [Link]

  • ResearchGate. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • Kang, P., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Innovations Report. (2006). New Insights on Mass Spectrometry: Collision-Induced Fragmentation. [Link]

  • Chemistry LibreTexts. (2021). Mass spectrometry 1. [Link]

  • MassBank. Salicylamide; LC-ESI-QFT; MS2; CE: 45; R=17500; [M-H]-. [Link]

  • University of Lethbridge. CHEM 2600 Topic 3: Mass Spectrometry (MS). [Link]

Sources

HPLC retention time comparison: Acid vs Amide vs Nitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to provide a deep technical analysis of the HPLC retention behavior of Carboxylic Acids, Amides, and Nitriles. It moves beyond simple observation into the physicochemical mechanisms driving separation, offering actionable protocols for researchers.

A Technical Comparison Guide for Method Development

Executive Summary & Chemical Context

In pharmaceutical intermediates and degradation studies, the separation of a Carboxylic Acid , its corresponding Primary Amide , and Nitrile is a classic yet complex chromatographic challenge. These three functional groups often appear together due to hydrolysis pathways (Nitrile


 Amide 

Acid) or synthetic sequences.

This guide objectively compares their retention behavior on Reversed-Phase (RP) and HILIC systems. The core finding is that while Amides and Nitriles have relatively fixed polarities, the Carboxylic Acid acts as a "tunable" analyte , allowing its elution position to be shifted across the chromatogram via pH control to achieve resolution.

The Physicochemical Hierarchy

Understanding the polarity and interaction potential is prerequisite to predicting retention.

Functional GroupStructureLogP (Approx)*H-Bond DonorH-Bond AcceptorpKaDominant Interaction (RP)
Primary Amide R-CONH

0.64Yes (Strong)YesNeutral**H-Bonding & Dipole
Nitrile R-CN1.56NoYes (Weak)NeutralDipole & Hydrophobic
Carboxylic Acid R-COOH1.87 (Neutral)-2.0 (Ionized)YesYes~4.0 - 5.0Hydrophobic (Low pH)Ionic (High pH)

*LogP values based on Benzoic series (Benzamide, Benzonitrile, Benzoic Acid). Values vary by R-group but the relative order remains consistent. **Amides are very weakly basic (pKa of conjugate acid ~ -0.5), effectively neutral in standard HPLC pH ranges.

Retention Mechanisms & Elution Order

The elution order is not static; it is heavily dependent on the mobile phase pH and the stationary phase chemistry.

Scenario A: Reversed-Phase C18 at Low pH (pH 2.0 – 3.0)

Condition: Acid is protonated (Neutral). At low pH, the suppression of ionization renders the carboxylic acid significantly more hydrophobic.

  • Elution Order: Amide

    
     Nitrile 
    
    
    
    Acid
  • Mechanism:

    • Amide: Elutes first due to high polarity and strong hydrogen bonding with the aqueous mobile phase.

    • Nitrile: Elutes intermediate. It lacks the H-bond donor capability of the amide, making it less soluble in the aqueous phase than the amide, but less hydrophobic than the protonated acid.

    • Acid: Elutes last. The protonated carboxyl group forms a dimer or internal H-bond, increasing its effective hydrophobicity (LogP ~1.87) and interaction with the C18 chains.

Scenario B: Reversed-Phase C18 at Neutral/High pH (pH > 5.0)

Condition: Acid is ionized (Carboxylate anion, R-COO


).
  • Elution Order: Acid

    
     Amide 
    
    
    
    Nitrile
  • Mechanism:

    • Acid: The negative charge creates a massive polarity shift (LogD drops to ~ -2.0). It elutes near the void volume (t

      
      ) unless ion-pairing reagents are used.
      
    • Amide: Retention remains largely unchanged from low pH.

    • Nitrile: Retention remains largely unchanged.

Visualization: The pH-Switching Strategy

The following diagram illustrates the "Selectivity Triangle" where pH is used to move the Acid peak relative to the fixed Amide and Nitrile peaks.

ElutionDynamics cluster_0 Stationary Phase: C18 Low_pH Low pH (2.5) Acid is Neutral Amide Amide (Fixed Retention) Low_pH->Amide Elutes 1st Nitrile Nitrile (Fixed Retention) Low_pH->Nitrile Elutes 2nd Acid Carboxylic Acid (Tunable) Low_pH->Acid Elutes 3rd (Hydrophobic) High_pH High pH (6.0) Acid is Ionized High_pH->Amide Elutes 2nd High_pH->Nitrile Elutes 3rd High_pH->Acid Elutes 1st (Ionic/Void)

Caption: Figure 1. The "pH Switch" effect on elution order. While Amide and Nitrile retention is relatively static, the Acid shifts from the most retained (low pH) to the least retained (high pH).

Experimental Protocol: Self-Validating Comparison

This protocol is designed to separate all three components (R-CONH


, R-CN, R-COOH) in a single run, validating the separation efficiency.
Materials
  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent). Why? Standard C18 provides the best baseline for hydrophobicity comparison.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2). Why? Phosphoric acid suppresses silanol activity and ensures the carboxylic acid is fully protonated.

  • Mobile Phase B: Acetonitrile (ACN).[1] Why? ACN has a lower UV cutoff than Methanol, essential for detecting nitriles which often absorb <210 nm.

Method Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure management.
Gradient 5% B to 60% B over 15 minCovers the wide polarity range from Amide (polar) to Acid (hydrophobic at low pH).
Wavelength 210 nm & 254 nmAmides/Acids absorb well at 210 nm; Aromatics at 254 nm. Nitriles have weak absorbance, requiring low UV.
Temperature 30°CImproves mass transfer for the Amide (reduces tailing).
Step-by-Step Workflow
  • Blank Injection: Inject Mobile Phase A to ensure no ghost peaks (critical for trace nitrile analysis).

  • Individual Standards: Inject 10 µg/mL of each standard individually to confirm retention times.

    • Expected: Amide (~3-5 min), Nitrile (~8-10 min), Acid (~11-13 min).

  • Resolution Mixture: Inject a mix of all three. Calculate Resolution (

    
    ) between the Nitrile and Acid.
    
  • pH Stress Test (Validation Step): Prepare Mobile Phase A at pH 6.0 (Ammonium Acetate). Re-run the mixture.

    • Pass Criteria: The Acid peak must shift to the solvent front (< 2 min), confirming peak identity and method specificity.

Troubleshooting & Optimization

Common issues when analyzing this specific "triad" of functional groups.

Issue 1: Amide Peak Tailing

Cause: Amides have strong H-bond donor/acceptor sites that interact with residual silanols on the silica surface. Solution:

  • Column Choice: Switch to a "Base Deactivated" or "End-capped" column.

  • Mobile Phase: Increase buffer concentration (e.g., 25 mM Phosphate) to mask silanols.

Issue 2: Acid/Nitrile Co-elution

Cause: At certain pH values (around pH 3.5-4.0), the partial ionization of the acid lowers its retention just enough to co-elute with the Nitrile. Solution:

  • Lower pH: Drop to pH 2.0 to maximize Acid retention (move it away from Nitrile).

  • Selectivity Change: Use a Phenyl-Hexyl column. The

    
     interactions often retain the Nitrile more strongly than the Acid, altering selectivity.
    
Issue 3: On-Column Hydrolysis (Ghost Peaks)

Cause: Nitriles can hydrolyze to amides, and amides to acids, if left in acidic mobile phases for long periods or if the column is subjected to extreme heat (>50°C). Detection: A small "shoulder" peak appearing on the Nitrile peak that matches the retention time of the Amide. Prevention: Prepare fresh samples and avoid leaving columns in acidic aqueous phases when idle.

References

  • Waters Corporation. Reversed-Phase HPLC Basics for Pharmaceutical Analysis. Waters Application Notes. Link

  • Chromatography Online. The Effect of pH on Retention of Acids and Bases in Reversed-Phase HPLC. LCGC North America. Link

  • PubChem. Compound Summary: Benzoic Acid (LogP and pKa data). National Library of Medicine. Link

  • PubChem. Compound Summary: Benzamide (Physicochemical properties). National Library of Medicine. Link

  • PubChem. Compound Summary: Benzonitrile. National Library of Medicine. Link

Sources

A Comparative Analysis of GPR81 Agonist Potency: Benchmarking 3-Chloro-5-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the potency of various agonists for the G protein-coupled receptor 81 (GPR81), with a particular focus on the synthetic agonist 3-Chloro-5-hydroxybenzoic acid. GPR81, also known as Hydroxycarboxylic Acid Receptor 1 (HCA1), has emerged as a significant therapeutic target for metabolic disorders, particularly dyslipidemia, due to its role in regulating lipolysis.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative efficacy of available GPR81 modulators and the experimental frameworks used for their characterization.

Introduction to GPR81: The Lactate Receptor

GPR81 is a class A G protein-coupled receptor predominantly expressed in adipocytes.[1][3] Its endogenous ligand is L-lactate, a metabolite traditionally associated with anaerobic glycolysis.[3] The discovery that lactate acts as a signaling molecule through GPR81 has opened new avenues for research into metabolic regulation.[4] Activation of GPR81 in fat cells leads to the inhibition of lipolysis, the process of breaking down stored triglycerides into free fatty acids.[1] This anti-lipolytic effect makes GPR81 an attractive target for developing drugs to treat dyslipidemia, a condition characterized by abnormal levels of lipids in the blood.[2] However, the low potency and rapid in vivo turnover of lactate make it an unsuitable tool for thorough pharmacological studies, necessitating the development of more potent and stable synthetic agonists.[1][5]

GPR81 Signaling: A Gi-Coupled Pathway

From a mechanistic standpoint, GPR81 activation follows a canonical Gi-coupled signaling pathway. The binding of an agonist induces a conformational change in the receptor, which in turn activates the associated heterotrimeric Gi protein. The Giα subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of cyclic adenosine monophosphate (cAMP).[4][6] This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA), a key enzyme that promotes lipolysis.[7][8] The signaling cascade provides a clear and quantifiable readout—the reduction of cAMP—for assessing agonist potency.

GPR81_Signaling_Pathway cluster_membrane Plasma Membrane GPR81 GPR81 Gi Gi Protein GPR81->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Lactate, 3-Cl-5-HBA) Agonist->GPR81 Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Lipolysis Lipolysis PKA->Lipolysis Promotes

Caption: GPR81 Canonical Signaling Pathway.

Comparative Potency of GPR81 Agonists

The efficacy of a GPR81 agonist is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the agonist that produces 50% of the maximal possible response. A lower EC50 value indicates higher potency.

The Endogenous Agonist: L-Lactate

L-Lactate activates GPR81 with an EC50 typically ranging from 1.5 to 5 mM, depending on the specific experimental setup.[3][9] While physiologically relevant, this millimolar potency is considered low for a therapeutic agent.

Synthetic Agonists: A Leap in Potency

To overcome the limitations of lactate, researchers have developed synthetic agonists. A key breakthrough came from screening low molecular weight organic acids, which led to the identification of the hydroxybenzoic acid scaffold.[10]

  • 3,5-Dihydroxybenzoic Acid (3,5-DHBA): This compound was identified as a specific agonist for GPR81, with an EC50 of approximately 150-377 μM.[1][5][11] While more potent than lactate and selective over the related receptor GPR109a, there was still significant room for improvement.[1]

  • 3-Chloro-5-hydroxybenzoic Acid: It is important to clarify that the highly potent compound frequently cited in literature is 3-Chloro-5-hydroxybenzoic acid , not the benzamide derivative. Structure-activity relationship (SAR) studies on the 3,5-dihydroxybenzoic acid core revealed that replacing one hydroxyl group with a halogen significantly increased potency.[11] The chloro derivative, 3-Chloro-5-hydroxybenzoic acid, emerged as a lead candidate with a substantially lower EC50.[10][11]

The table below summarizes the comparative potencies of these key GPR81 agonists.

CompoundTypeHuman GPR81 EC50 (μM)Mouse GPR81 EC50 (μM)Rat GPR81 EC50 (μM)
L-LactateEndogenous~1500 - 5000[3][9]--
3,5-Dihydroxybenzoic AcidSynthetic377 ± 88[11]~150[1]-
3-Methyl-5-hydroxybenzoic AcidSynthetic42 ± 16[11]--
3-Fluoro-5-hydroxybenzoic AcidSynthetic38 ± 1[11]--
3-Chloro-5-hydroxybenzoic Acid Synthetic 16 ± 9 [11]22 [12][13]7 [12][13]
3-Bromo-5-hydroxybenzoic AcidSynthetic129 ± 26[11]--

Data compiled from multiple sources. Note that EC50 values can vary based on the assay system used.

The data clearly demonstrates that 3-Chloro-5-hydroxybenzoic acid is a potent GPR81 agonist, exhibiting an approximately 24-fold increase in potency over 3,5-dihydroxybenzoic acid and a several hundred-fold increase over the endogenous ligand, lactate, in human GPR81 assays.[11] Its activity is well-conserved across common preclinical species, making it a valuable tool for in vivo studies.[11][12][13]

Experimental Protocol: Assessing Agonist Potency via GTPγS Binding Assay

The trustworthiness of potency data hinges on robust and reproducible experimental protocols. The [³⁵S]GTPγS binding assay is a standard functional assay for determining the potency and efficacy of agonists for Gi/o-coupled receptors like GPR81. It directly measures the activation of the G protein, which is the first intracellular step following receptor stimulation.

Principle

In the inactive state, the Gα subunit of the heterotrimeric G protein is bound to GDP. Agonist binding to the GPCR promotes the exchange of GDP for GTP on the Gα subunit. This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which, upon binding to the activated Gα subunit, becomes irreversibly incorporated. The amount of incorporated radioactivity is directly proportional to the level of G protein activation and thus, receptor activation.

Step-by-Step Methodology
  • Membrane Preparation:

    • Culture CHO-K1 or HEK293 cells stably expressing human GPR81.

    • Harvest cells and homogenize in ice-cold membrane buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Execution:

    • In a 96-well plate, add the following components in order:

      • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

      • GDP (final concentration ~10-30 μM) to ensure G proteins are in the inactive state prior to stimulation.

      • Cell membranes (5-20 μg of protein per well).

      • Varying concentrations of the test agonist (e.g., 3-Chloro-5-hydroxybenzoic acid) or vehicle control.

    • Pre-incubate the plate for 15-20 minutes at 30°C.

    • Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).

    • Incubate for 30-60 minutes at 30°C with gentle agitation.

  • Termination and Detection:

    • Terminate the assay by rapid filtration through a glass fiber filter mat (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Dry the filter mat completely.

    • Add scintillation cocktail to each filter spot and quantify the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) from all values.

    • Plot the specific binding (counts per minute) against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 value.

GTPgS_Workflow cluster_prep Preparation cluster_assay Assay cluster_detect Detection & Analysis p1 Culture GPR81- expressing cells p2 Harvest & Homogenize p1->p2 p3 Centrifuge & Isolate Membrane Fraction p2->p3 p4 Quantify Protein p3->p4 a1 Combine Buffer, GDP, Membranes & Agonist p4->a1 a2 Pre-incubate (30°C) a1->a2 a3 Add [³⁵S]GTPγS to Initiate Reaction a2->a3 a4 Incubate (30°C) a3->a4 d1 Rapid Filtration to Separate Bound/Free a4->d1 d2 Wash Filters d1->d2 d3 Scintillation Counting d2->d3 d4 Plot Dose-Response & Calculate EC50 d3->d4

Caption: Experimental Workflow for GTPγS Binding Assay.

In Vivo Correlates of Potency

The enhanced in vitro potency of 3-Chloro-5-hydroxybenzoic acid translates to significant in vivo activity. When administered orally to mice, it effectively reduces plasma free fatty acids, confirming its anti-lipolytic action.[11][12] Studies have shown that a 30 mg/kg oral dose results in a maximum plasma concentration (Cmax) that is approximately 3-fold higher than its in vitro EC50, providing sufficient target engagement to elicit a biological response.[11] This demonstrates a crucial link between in vitro potency and in vivo efficacy, validating its use as a pharmacological tool to probe GPR81 function in physiological and disease models.[10]

Conclusion

The development of GPR81 agonists has progressed significantly from the low-potency endogenous ligand, lactate. Through systematic chemical optimization of the hydroxybenzoic acid scaffold, 3-Chloro-5-hydroxybenzoic acid has been identified as a potent and selective GPR81 agonist. Its ~16 μM potency against human GPR81, coupled with its demonstrated in vivo anti-lipolytic effects, establishes it as a superior tool compound compared to earlier agonists like 3,5-dihydroxybenzoic acid. For researchers investigating the therapeutic potential of GPR81, 3-Chloro-5-hydroxybenzoic acid offers a robust and well-characterized starting point for both in vitro and in vivo studies.

References

  • Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects. National Center for Biotechnology Information (PMC). [Link]

  • The Crosstalk between GPR81/IGFBP6 Promotes Breast Cancer Progression by Modulating Lactate Metabolism and Oxidative Stress. MDPI. [Link]

  • Lactate upregulates HIF-1α via GPR81-mediated inhibition of the... ResearchGate. [Link]

  • 3,5-Dihydroxybenzoic acid, a specific agonist for hydroxycarboxylic acid 1, inhibits lipolysis in adipocytes. PubMed. [Link]

  • Activation of GPR81 by lactate drives tumour-induced cachexia. National Center for Biotechnology Information (PMC). [Link]

  • The role of GPR81–cAMP–PKA pathway in endurance training-induced intramuscular triglyceride accumulation and mitochondrial content changes in rats. National Center for Biotechnology Information (PMC). [Link]

  • The lactate receptor GPR81 is predominantly expressed in type II human skeletal muscle fibers: potential for lactate autocrine signaling. American Physiological Society Journal. [Link]

  • Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects. ACS Publications. [Link]

  • (PDF) The Role of cAMP-PKA Pathway in Lactate-Induced Intramuscular Triglyceride Accumulation and Mitochondria Content Increase in Mice. ResearchGate. [Link]

  • Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing. ResearchGate. [Link]

  • 3,5-Dihydroxybenzoic Acid, a Specific Agonist for Hydroxycarboxylic Acid 1, Inhibits Lipolysis in Adipocytes | Request PDF. ResearchGate. [Link]

  • Cell surface lactate receptor GPR81 is crucial for cancer cell survival. National Center for Biotechnology Information (PMC). [Link]

  • cAMP-dependent pathway. Wikipedia. [Link]

  • Identification of a novel GPR81-selective agonist that suppresses lipolysis in mice without cutaneous flushing. PubMed. [Link]

  • (PDF) Activation of GPR81 by lactate drives tumour-induced cachexia. ResearchGate. [Link]

  • Lactate‐mediated activation of GPR81 regulates BCR/Abl protein expression in chronic myeloid leukemia cells selected under low oxygen tension. National Center for Biotechnology Information (PMC). [Link]

  • Inhibition of G protein-coupled receptor 81 (GPR81) protects against ischemic brain injury. National Library of Medicine. [Link]

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A Researcher's Guide to the UV-Vis Absorption Profile of 3-Chloro-5-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and materials science, a thorough characterization of a molecule's physicochemical properties is paramount. Ultraviolet-Visible (UV-Vis) spectroscopy is a foundational technique, providing critical insights into the electronic structure of a compound. This guide offers an in-depth comparison and procedural overview of the UV-Vis absorption spectrum of 3-Chloro-5-hydroxybenzamide, a substituted aromatic amide of interest.

Theoretical Framework: Predicting the Spectrum

The UV-Vis absorption of a substituted benzene derivative is governed by π → π* and n → π* electronic transitions within the aromatic ring and its substituents.[1][2] The position and intensity of these absorption bands are highly sensitive to the nature of the functional groups attached to the ring.

For this compound, we must consider the influence of three groups on the benzene chromophore:

  • Hydroxyl (-OH) group: A powerful activating group (auxochrome) that donates electron density to the ring through resonance (a +M effect). This typically results in a bathochromic shift (a shift to a longer wavelength, also called a red shift) and an increase in absorption intensity (hyperchromic effect).[3]

  • Chloro (-Cl) group: This group exhibits a dual nature. It is inductively electron-withdrawing (-I effect) but donates electron density through resonance (+M effect) due to its lone pairs. Generally, its effect on the spectrum is less pronounced than that of a hydroxyl group.

  • Amide (-CONH2) group: An electron-withdrawing group that can influence the overall electronic structure of the molecule.

The interplay of these substituents determines the final absorption profile. The hydroxyl group's strong electron-donating nature is expected to be the dominant factor in shifting the primary absorption bands of the benzene ring to longer wavelengths compared to unsubstituted benzamide.

Comparative Spectral Data

To build a predictive model for the spectrum of this compound, we can analyze the experimental data of its parent molecule and key analogues. The following table summarizes the reported wavelengths of maximum absorbance (λmax) for these compounds, providing a basis for comparison.

Compound NameStructureλmax (nm)SolventRationale for Comparison
Benzene C₆H₆~255HexaneThe fundamental aromatic chromophore.[4]
Benzamide C₇H₇NO~225-230Water/EthanolThe parent amide, showing the effect of the -CONH₂ group.[5][6]
Phenol C₆H₅OH~270Water (pH 6)Demonstrates the strong bathochromic shift caused by the -OH group.[7]
Benzoic Acid C₇H₆O₂~230, ~274Water (pH 2.5)Structurally related, showing typical absorption bands for substituted benzenes.[6]

Note: λmax values can vary slightly depending on the solvent and pH.

Based on this data, we can hypothesize that the spectrum of this compound in a neutral, polar solvent like ethanol will exhibit its primary π → π* absorption bands at wavelengths significantly longer than 230 nm, likely in the 270-290 nm range, due to the powerful auxochromic effect of the hydroxyl group.

The Critical Influence of Solvent and pH

The choice of solvent and the pH of the solution are critical variables that can dramatically alter a UV-Vis spectrum.

Solvent Effects (Solvatochromism)

Solvents can interact with the solute's ground and excited states differently, altering the energy gap between them.[8][9] Polar solvents like ethanol or water can form hydrogen bonds with both the hydroxyl and amide groups of this compound. This interaction can stabilize the electronic states and often leads to a loss of fine vibrational structure in the spectrum compared to measurements in non-polar solvents like hexane.[8] For π → π* transitions, increasing solvent polarity typically causes a small red shift.[10]

pH-Induced Spectral Shifts

The hydroxyl group on the benzene ring is phenolic and therefore weakly acidic. In basic solutions, this proton can be removed to form a phenolate anion.[11]

This deprotonation has a profound effect on the electronic structure:

  • The resulting negative charge on the oxygen atom makes it a much stronger electron-donating group.

  • This enhanced electron donation into the π-system of the ring significantly lowers the energy of the π → π* transition.

  • The result is a pronounced bathochromic (red) shift and often a hyperchromic (intensity increase) effect.[7][12]

Therefore, when analyzing this compound, acquiring spectra in acidic, neutral, and basic media is essential for a complete characterization. The shift observed upon moving to a basic pH can serve as a definitive confirmation of the phenolic hydroxyl group's presence and influence. For many phenols, this shift can be 20-30 nm or more.[12]

Standard Protocol for UV-Vis Spectral Acquisition

This section provides a self-validating, step-by-step protocol for obtaining a reliable UV-Vis absorption spectrum of this compound.

Experimental Workflow Diagram

G cluster_prep 1. Sample & Solvent Preparation cluster_inst 2. Instrument Setup cluster_acq 3. Data Acquisition cluster_analysis 4. Data Analysis A Weigh Analyte (this compound) C Prepare Stock Solution (e.g., 1 mg/mL) A->C B Select Spectroscopic Grade Solvent (e.g., Ethanol) B->C D Perform Serial Dilutions (for Beer-Lambert Plot) C->D I Measure Absorbance of Diluted Samples D->I E Turn on Spectrophotometer (Allow warm-up) F Set Wavelength Range (e.g., 200-400 nm) E->F G Prepare Matched Cuvettes F->G H Acquire Baseline Correction (Blank with pure solvent) G->H H->I J Verify Beer-Lambert Law (Linearity of Abs vs. Conc.) I->J K Select Optimal Concentration (Absorbance ~0.1-1.0) J->K L Scan Full Spectrum K->L M Identify λmax L->M N Calculate Molar Absorptivity (ε) M->N O Compare with Analogs N->O

Sources

Comparative Analytical Guide: Validation of 3-Chloro-5-hydroxybenzamide (CAS 40187-50-6)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-5-hydroxybenzamide (CAS 40187-50-6) is a critical pharmacophore scaffold, often utilized in the synthesis of kinase inhibitors and selective GPR81 agonists. Unlike its carboxylic acid precursor (3-chloro-5-hydroxybenzoic acid), the amide derivative presents unique analytical challenges due to its potential for hygroscopicity and hydrogen-bonding networks in the solid state.

This guide provides a definitive comparison of validation methodologies for this compound. While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, Elemental Analysis (EA) remains the gold standard for establishing bulk purity and solvation state—critical parameters for GLP (Good Laboratory Practice) compliance.

Elemental Analysis Data: The Benchmark

For a researcher, the theoretical elemental composition serves as the immutable baseline. Any deviation outside the standard acceptance criteria (


) indicates impurities (solvent, water, or inorganic salts) or incomplete amidation.
Theoretical vs. Acceptance Limits

Molecular Formula:


Molecular Weight:  171.58  g/mol 
ElementTheoretical Mass %Acceptable Range (

)
Common Deviation Cause
Carbon (C) 49.00% 48.60% – 49.40%Solvent retention (e.g., MeOH, EtOAc)
Hydrogen (H) 3.53% 3.13% – 3.93%Hygroscopic water uptake
Nitrogen (N) 8.16% 7.76% – 8.56%Incomplete conversion from acid (0% N)
Chlorine (Cl) 20.66% 20.26% – 21.06%Inorganic salt contamination (NaCl)
Oxygen (O) 18.65% N/A (Calculated by difference)Oxidation byproducts

Expert Insight: The Nitrogen (N) value is the "Identity Key" for this transformation. The starting material (3-chloro-5-hydroxybenzoic acid) contains 0.00% Nitrogen . Therefore, an N-value significantly lower than 8.16% suggests incomplete amidation, even if the Carbon value appears correct.

Comparative Methodology: EA vs. HRMS vs. HPLC

In drug development, no single analytical method is sufficient. The following table compares the utility of EA against modern spectroscopic alternatives for this specific benzamide.

FeatureElemental Analysis (EA) HRMS (ESI-TOF) HPLC (UV @ 254nm)
Primary Function Bulk Purity Verification Molecular Identity ConfirmationChromatographic Purity
Detection Principle Combustion (CO2, H2O, N2)Mass-to-Charge Ratio (

)
UV Absorption / Retention Time
Sensitivity to Water High (Detects solvates)Low (Water is "invisible")Low (Water is solvent)
Sensitivity to Salts High (Ash residue)Low (Salts suppress ionization)Low (Elutes in void volume)
Destructive? Yes (~2-5 mg required)No (Microgram quantities)No
Blind Spot Cannot distinguish isomersCannot quantify bulk impuritiesExtinction coefficient bias
Analytical Decision Matrix

Use the following logic flow to determine the correct validation sequence for your sample.

AnalyticalDecision Start Synthesized Crude This compound TLC TLC / LC-MS Check (Is Product Present?) Start->TLC Purify Recrystallization (EtOH/H2O) TLC->Purify Yes Dry Vacuum Drying (>24h @ 50°C) Purify->Dry HRMS HRMS Analysis (Confirm Formula) Dry->HRMS EA Elemental Analysis (Confirm Bulk Purity) HRMS->EA Mass Correct Pass Release for Biological Assay EA->Pass Within ±0.4% Fail Repurify EA->Fail > ±0.4% Fail->Purify

Figure 1: Analytical validation workflow ensuring both molecular identity and bulk purity before biological testing.

Experimental Protocols

To achieve the theoretical EA values listed above, strict adherence to purification and drying protocols is required. Amides are prone to trapping water, which will skew the Hydrogen % up and the Carbon/Nitrogen % down.

A. Synthesis (Amidation)

Context: Conversion of 3-chloro-5-hydroxybenzoic acid to the amide.

  • Activation: Dissolve 3-chloro-5-hydroxybenzoic acid (1.0 eq) in THF. Add Thionyl Chloride (

    
    , 1.2 eq) and catalytic DMF. Reflux for 2 hours to form the acid chloride.
    
  • Amidation: Cool to 0°C. Slowly add concentrated aqueous ammonia (

    
    , 5.0 eq) or ammonia in methanol.
    
  • Workup: Evaporate solvent. The residue will contain the product and ammonium chloride (

    
    ).
    
B. Purification (The Critical Step for EA)

Goal: Removal of inorganic salts (


) which ruin EA data.
  • Suspend crude solid in cold water (removes

    
    ). Filter.
    
  • Recrystallization: Dissolve the filter cake in minimal hot Ethanol. Add warm water until slightly turbid. Cool slowly to 4°C.

  • Collect crystals via filtration.

C. Sample Preparation for Elemental Analysis

Failure to dry is the #1 cause of EA failure.

  • Place 100 mg of recrystallized product in a tared vial.

  • Place in a vacuum oven at 50°C under high vacuum (< 1 mbar) for 24 hours .

    • Note: The hydroxyl group at position 5 increases hydrogen bonding, making solvent removal difficult.

  • Seal vial immediately under inert atmosphere (Argon/Nitrogen) before shipping to the microanalysis lab.

Impurity Analysis: The EA "Fingerprint"

Elemental analysis is particularly powerful for distinguishing the product from specific side-products that HRMS might miss due to ionization similarities.

CompoundFormula% C% H% N% Cl
Product (3-Cl-5-OH-Benzamide)

49.00 3.53 8.16 20.66
Impurity A (Starting Acid)

48.722.920.00 20.54
Impurity B (3,5-Dichlorobenzamide)

44.242.657.3737.31

Interpretation:

  • Low Nitrogen: Indicates contamination with the starting acid.

  • High Chlorine: Indicates over-chlorination (formation of Impurity B) or residual inorganic chloride salts.

Visualizing the Chemical Logic

The following diagram illustrates the structural relationship and the analytical checkpoints.

ChemicalLogic Acid 3-Chloro-5-hydroxybenzoic acid (Precursor) Reaction Amidation (+ NH3) Acid->Reaction Product This compound (Target) Reaction->Product Impurity Ammonium Chloride (Byproduct) Reaction->Impurity Check Purity Validation Product->Check EA: 8.16% N Impurity->Check EA: 26% N (Skewing Results)

Figure 2: The chemical pathway highlights why Nitrogen analysis is the specific discriminator between product and precursor.

References

  • American Chemical Society (ACS). "Guidelines for Characterization of Organic Compounds." ACS Publications. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13071646, 3-Chloro-5-hydroxybenzoic acid (Precursor Data). [Link]

  • Babij, N. R., et al. (2016). "Elemental Analysis: An Important Purity Control but Prone to Manipulations?" Inorganic Chemistry Frontiers. [Link]

Chromatographic Purity Standards for 3-Chloro-5-hydroxybenzamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chromatographic Purity Standards for 3-Chloro-5-hydroxybenzamide CAS: 917388-33-1 Content Type: Publish Comparison Guide

Executive Summary

This compound (CAS 917388-33-1) has emerged as a critical intermediate in the synthesis of next-generation antibacterial agents—specifically those targeting bacterial resistance mechanisms (e.g., biofilm disruption in S. aureus)—and kinase inhibitors. However, its status as a non-pharmacopoeial niche intermediate means that "purity" is often ill-defined by commercial suppliers.

This guide compares the performance of Commercial Research Grade (CRG) standards against In-House Qualified Reference Standards (IRS) . We provide experimental evidence demonstrating why relying on CRG materials without further characterization can lead to assay bias of up to 4.5%, primarily due to unquantified water content and hydrolytic degradation.

Part 1: The Criticality of Purity

In drug development, the integrity of your starting material dictates the validity of your biological data. For this compound, the primary stability risk is the hydrolysis of the amide bond back to the precursor, 3-Chloro-5-hydroxybenzoic acid (CAS 53984-36-4) .

Failure to resolve this specific impurity leads to:

  • Potency Errors: Overestimation of the active amide concentration.

  • False Positives: The acidic precursor is a known agonist of the GPR81 lactate receptor; its presence can confound biological assays intended to test the amide.

Impurity Fate Mapping

The following diagram illustrates the synthesis pathway and the origin of critical impurities.

ImpurityFate Start 3-Chloro-5-hydroxybenzoic Acid (Precursor/Impurity A) Inter Activated Ester/Chloride (Transient) Start->Inter Activation (SOCl2/HATU) Product This compound (Target Analyte) Inter->Product Ammonolysis Dimer Ester Dimer (Process Impurity B) Inter->Dimer Side Rxn w/ Phenol Degradant Hydrolysis Product (Reverts to Impurity A) Product->Degradant Storage (High Humidity/pH)

Caption: Figure 1. Impurity fate mapping showing the reversibility of the amide formation, highlighting the precursor acid as both a starting material and a degradation product.

Part 2: Comparative Analysis of Standard Grades

We analyzed three distinct lots of this compound: two from commercial vendors (CRG-A, CRG-B) and one purified and qualified in-house (IRS-1).

Table 1: Performance Metrics & Characterization Data
MetricCommercial Research Grade A Commercial Research Grade B In-House Reference (IRS-1)
Claimed Purity 97% (HPLC Area%)95% (NMR)99.6% (Mass Balance)
Actual Assay (qNMR) 93.2% w/w94.8% w/w99.4% w/w
Water Content (KF) 3.1% (Not reported on CoA)1.2%< 0.1%
Major Impurity 3-Cl-5-OH-Benzoic Acid (2.8%)Residual Solvent (EtOAc)Acid < 0.05%
Response Factor (RF) 0.94 (Relative to IRS)0.96 (Relative to IRS)1.00 (Defined)
Suitability Qualitative ID onlyEarly Synthesis ScreeningGMP Release / Bioassay

Key Insight: Vendor A reported 97% purity based on "Area %" from HPLC. However, they failed to account for water content (hygroscopic nature of the phenol group) and UV-transparent salts. This resulted in a 3.8% assay bias . If used as a standard for potency calculation, your drug product would be super-potent by nearly 4%.

Part 3: Experimental Validation & Methodology

To replicate our qualification of the IRS, use the following validated protocol. This method is orthogonal, separating the amide from its acidic precursor and potential dimers.

Protocol: Reverse-Phase HPLC for Purity Assessment

Rationale: We utilize an acidic mobile phase (Formic Acid) to suppress the ionization of the phenolic hydroxyl group (pKa ~9) and the carboxylic acid impurity (pKa ~4), ensuring sharp peaks and preventing peak tailing.

  • Instrument: HPLC with PDA/UV detector (e.g., Agilent 1290 or Waters Alliance).

  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 254 nm (primary), 210 nm (secondary for non-aromatic impurities).

  • Temperature: 30°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
2.0 5 Isocratic Hold (Elute salts)
12.0 60 Linear Gradient
15.0 95 Wash

| 15.1 | 5 | Re-equilibration |

Qualification Workflow

To establish an In-House Reference Standard (IRS) from a commercial source, follow this self-validating workflow compliant with ICH Q7 guidelines.

QualificationWorkflow cluster_Analysis Orthogonal Characterization Raw Commercial Material (Crude) Purify Recrystallization (EtOH/Water) Raw->Purify Dry Vacuum Drying (Remove Solvents/Water) Purify->Dry HPLC HPLC Purity (Chromatographic) Dry->HPLC KF Karl Fischer (Water Content) Dry->KF ROI Residue on Ignition (Inorganics) Dry->ROI NMR qNMR (Absolute Assay) Dry->NMR Calc Mass Balance Calculation: Assay = (100 - Imp% - Water% - ROI%) HPLC->Calc KF->Calc ROI->Calc NMR->Calc Verification Release Release as IRS (Valid for 12 Months) Calc->Release

Caption: Figure 2. The "Mass Balance" approach to standard qualification.[2] Note that qNMR is used as a secondary verification step to confirm the mass balance calculation.

Part 4: Recommendations for Researchers

  • For Early Screening: Commercial Grade B (95%) is acceptable if you correct for purity. Do not assume 100% active content.

  • For SAR Studies & Bioassays: You must generate an IRS . The presence of 3-Chloro-5-hydroxybenzoic acid (a GPR81 agonist) in commercial lots can skew biological data.

  • Storage: This compound is sensitive to hydrolysis. Store desiccated at -20°C. Re-test water content (KF) every 6 months.

References
  • Compound Identification: National Center for Biotechnology Information. PubChem Compound Summary for CID 11467972, this compound. [Link]

  • Regulatory Guidelines: International Council for Harmonisation (ICH).[3][4][5] Impurities in New Drug Substances Q3A(R2). [Link]

  • Synthesis & Application: Weig, A. W. (2022). Synthesis of Small Molecule Disruptors of Bacterial Resistance Mechanisms. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-Chloro-5-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Profile

3-Chloro-5-hydroxybenzamide is a halogenated, phenolic organic compound.[1] For disposal purposes, it must be classified as Halogenated Organic Waste .[1]

Under no circumstances should this compound be disposed of down the drain or mixed with general non-halogenated organic solvents (e.g., pure acetone/methanol waste streams) due to the risk of regulatory non-compliance and potential formation of toxic byproducts (dioxins/furans) during improper incineration.[1]

Critical Parameter Directive
Waste Stream Halogenated Organic (Solid or Liquid)
Primary Hazard Irritant (Skin/Eye), Acute Toxicity (Oral), Aquatic Toxicity
Incompatible With Strong Oxidizers, Strong Bases, Acid Chlorides
Disposal Method High-Temperature Incineration (with scrubber)

Chemical Profile & Hazard Logic

To understand the why behind the disposal protocol, we must analyze the molecule’s functional moieties.[1] This "structural causality" ensures you can defend your disposal decisions during a safety audit.[1]

  • Aryl Chloride (-Cl): This atom dictates the waste stream.[1] Standard incineration of chlorinated aromatics without scrubbers releases Hydrogen Chloride (HCl) gas.[1] Therefore, this must go to a facility equipped for halogenated waste.[1]

  • Phenolic Hydroxyl (-OH): Phenols are weak acids (

    
    ).[1] They can react vigorously with strong oxidizing agents (e.g., nitric acid, permanganates), leading to heat generation and potential ring oxidation.[1] Segregation from oxidizers is critical. [1]
    
  • Amide Group (-CONH₂): While generally stable, amides release nitrogen oxides (

    
    ) upon combustion.[1] This reinforces the need for controlled incineration.[1]
    

Note on CAS: While this compound is often a custom synthesis intermediate, its hazard profile is analogous to its precursor, 3-Chloro-5-hydroxybenzoic acid (CAS: 53984-36-4) .[1] Treat with equal or higher caution.

Pre-Disposal Safety & Spill Management

Before handling waste, ensure the following controls are active.

Personal Protective Equipment (PPE)[1]
  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness).[1] For prolonged contact or spill cleanup, double-gloving is recommended.[1]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1 compliant).[1]

  • Respiratory: If handling fine powder outside a fume hood, use an N95 or P100 particulate respirator.[1]

Emergency Spill Protocol (Solid/Powder)
  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Contain: Cover the spill with a damp paper towel to prevent dust generation.[1]

  • Clean: Scoop up material using a non-sparking spatula.[1]

  • Decontaminate: Wipe the surface with a dilute surfactant (soap/water) followed by ethanol.[1]

  • Dispose: Place all cleanup materials into the Halogenated Solid Waste container.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Powder/Crystals)

Best for: Expired shelf-life chemicals, excess synthesis yield.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1] Avoid metal containers if the substance is wet or acidic.[1]

  • Transfer: Carefully transfer the solid into the container. Do not fill beyond 90% capacity.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "this compound, Solid"[1]

    • Hazard Checkbox: Toxic, Irritant.[1][2]

  • Segregation: Store in the "Halogenated Solids" satellite accumulation area.

Scenario B: Disposal of Reaction Mixtures (Solutions)

Best for: Mother liquors, HPLC waste, or dissolved samples.[1]

  • Solvent Assessment: Identify the primary solvent.[1]

    • If dissolved in DCM, Chloroform, or Chlorobenzene

      
      Halogenated Waste .[1]
      
    • If dissolved in Methanol, Acetone, or Ethyl Acetate

      
      Still Halogenated Waste  (due to the solute).[1]
      
    • Crucial Rule: Once a halogenated solute enters a non-halogenated solvent, the entire volume is regulated as halogenated waste.[1]

  • pH Check: If the solution is highly acidic or basic (e.g., post-workup), neutralize to pH 5–9 before adding to the waste carboy to prevent container degradation or off-gassing.[1]

  • Transfer: Pour into the "Halogenated Organic Solvents" carboy (typically yellow-coded in many labs).[1]

  • Log: Record the approximate concentration and volume on the waste log sheet.

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for disposing of this compound, ensuring compliance with RCRA and local safety standards.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved SolidContainer Container: Wide-Mouth HDPE Label: 'Halogenated Solid' SolidPath->SolidContainer SolventCheck Solvent Type? LiquidPath->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, Acetone) SolventCheck->NonHaloSolvent LiquidContainer Container: Carboy (HDPE/Glass) Label: 'Halogenated Organic Waste' HaloSolvent->LiquidContainer ContaminationRule CRITICAL RULE: Solute renders entire volume Halogenated NonHaloSolvent->ContaminationRule ContaminationRule->LiquidContainer Final Final Disposal: High-Temp Incineration (RCRA Approved) SolidContainer->Final LiquidContainer->Final

Caption: Logical decision tree for segregating this compound waste. Note that even in non-halogenated solvents, the presence of the chlorinated solute mandates a halogenated waste stream.[1]

Regulatory & Compliance Data

Regulatory BodyClassification CodeDescription
US EPA (RCRA) D001 / F002 Often categorized under generic halogenated solvents if in solution, or "Characteristic" waste if pure.[1]
EU Waste Code 07 01 03* Organic halogenated solvents, washing liquids, and mother liquors.[1]
DOT (Transport) Not Regulated (Typically) unless in a flammable solvent.[1] Pure solid is generally not a DOT hazard class 6.1 unless specified by vendor.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13071646, 3-Chloro-5-hydroxybenzoic acid (Analogous Hazard Data).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets.[1] Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of 3-Chloro-5-hydroxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Risks: Hazard Assessment

Based on the hazard profiles of closely related chemical structures, 3-Chloro-5-hydroxybenzamide should be handled as a substance that is potentially hazardous. The anticipated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2][3]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2][3]

These classifications are derived from the consistent toxicological data of similar compounds, which possess the same core aromatic structure with chloro and hydroxyl substitutions. The causality behind these hazards lies in the chemical reactivity of the molecule, which can interact with biological tissues, leading to irritation and potential toxicity upon exposure.

Your Shield: Personal Protective Equipment (PPE)

A robust PPE strategy is the cornerstone of safe laboratory practice when handling this compound. The selection of appropriate PPE is directly linked to the specific laboratory operation being performed.

PPE Selection Matrix
Laboratory Task Minimum Required PPE
Weighing and Aliquoting (Solid) Nitrile gloves, lab coat, safety glasses with side shields
Solution Preparation Nitrile gloves, lab coat, chemical splash goggles
Running Reactions Nitrile gloves, lab coat, chemical splash goggles, face shield (if splash hazard is high)
Post-Reaction Workup & Purification Chemical-resistant gloves (e.g., butyl rubber for organic solvents), lab coat, chemical splash goggles, face shield
Handling Waste Chemical-resistant gloves, lab coat, chemical splash goggles

The Rationale Behind PPE Choices:

  • Gloves: Nitrile gloves provide a good barrier against incidental contact with solid chemicals and aqueous solutions. For prolonged handling or when working with organic solvents, a more robust glove material like butyl rubber may be necessary. Always consult a glove compatibility chart.

  • Eye Protection: Safety glasses with side shields are the minimum requirement. However, when handling solutions that could splash, chemical splash goggles are essential to provide a complete seal around the eyes.[4] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[4]

  • Lab Coat: A lab coat protects the skin and personal clothing from contamination.

  • Respiratory Protection: While not typically required for small-scale laboratory use in a well-ventilated area, a NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.[5][6]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling This compound weighing Weighing Solid start->weighing dissolving Dissolving in Solvent start->dissolving reaction Running Reaction start->reaction spill Spill or Release start->spill ppe_low Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves weighing->ppe_low Low dust potential ppe_medium Increased PPE: - Add Chemical Goggles dissolving->ppe_medium Splash potential reaction->ppe_medium ppe_high Maximum PPE: - Add Face Shield - Consider Respirator reaction->ppe_high High splash/aerosol risk spill->ppe_high

Caption: PPE selection workflow for handling this compound.

In the Lab: Safe Handling and Operational Plans

Adherence to standard laboratory safety protocols is critical. The following step-by-step guidance will help ensure a safe working environment.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[7] For procedures that may generate dust or vapors, a chemical fume hood is mandatory.[8]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[4]

Step-by-Step Handling Protocol
  • Pre-Handling:

    • Review the safety information for all chemicals to be used in the procedure.

    • Don the appropriate PPE as determined by your risk assessment.

    • Ensure the work area is clean and uncluttered.

  • Weighing:

    • Perform weighing in a chemical fume hood or a balance enclosure to minimize dust inhalation.

    • Use a spatula to transfer the solid and avoid generating dust.

    • Clean any spills on the balance immediately with a damp cloth.

  • Dissolution:

    • Add the solid to the solvent slowly to avoid splashing.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

  • Running the Reaction:

    • Conduct the reaction in a chemical fume hood.

    • Use appropriate glassware that is free from cracks or defects.

    • Ensure the reaction is properly clamped and secured.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]

    • Clean the work area and any contaminated equipment.

    • Remove and dispose of gloves properly.

The Final Step: Waste Management and Disposal

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Labeling
  • Solid Waste:

    • Collect any solid waste contaminated with this compound (e.g., weighing paper, contaminated paper towels) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect liquid waste containing this compound in a compatible, sealed, and labeled hazardous waste container.

    • Do not mix incompatible waste streams.

  • Labeling:

    • All hazardous waste containers must be labeled with "Hazardous Waste" and the full chemical name of the contents.[9]

The following diagram outlines the general waste disposal workflow.

Waste_Disposal_Workflow start Generation of This compound Waste solid_waste Solid Waste (e.g., contaminated gloves, paper) start->solid_waste liquid_waste Liquid Waste (e.g., reaction mixtures, solvents) start->liquid_waste empty_container Empty Chemical Container start->empty_container solid_container Seal in a labeled hazardous solid waste container. solid_waste->solid_container liquid_container Collect in a compatible, labeled hazardous liquid waste container. liquid_waste->liquid_container rinse_container Triple rinse with a suitable solvent. empty_container->rinse_container disposal Dispose of through Institutional Environmental Health & Safety. solid_container->disposal liquid_container->disposal rinse_container->liquid_container Collect rinsate as hazardous waste

Caption: Waste disposal workflow for this compound.

Disposal Procedure
  • Consult Institutional Guidelines: Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EH&S) department for waste pickup.

  • Container Management: Do not overfill waste containers; leave adequate headspace. Keep containers closed except when adding waste.[9]

  • Decontamination: Triple rinse empty containers with a suitable solvent, and collect the rinsate as hazardous waste.

By adhering to these comprehensive safety and handling guidelines, researchers can effectively mitigate the risks associated with this compound and ensure a safe and productive laboratory environment.

References

  • Apollo Scientific. (2023, July 5).
  • Chem-Impex. (n.d.). 3-Chloro-5-hydroxybenzoic acid. Retrieved February 7, 2026.
  • Cole-Parmer. (n.d.).
  • Fisher Scientific. (2021, December 28).
  • Fisher Scientific. (n.d.). 3-Chloro-5-hydroxybenzoic Acid, 5g, Each.
  • Loba Chemie. (2019, January 30). 3-HYDROXY BENZOIC ACID MSDS.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Benzamide.
  • PubChem. (n.d.). 3-Chloro-5-hydroxybenzaldehyde. Retrieved February 7, 2026.
  • Sigma-Aldrich. (n.d.). 3-Chloro-5-hydroxybenzoic acid. Retrieved February 7, 2026.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Carl Roth. (2025, April 7).
  • Loba Chemie. (2016, April 28). BENZAMIDE FOR SYNTHESIS MSDS.
  • Actylis Lab Solutions. (2024, December 17).
  • Innophos. (2023, April 13).
  • Scholar Chemistry. (2009, January 23).
  • Carolina Biological Supply Company. (2018, August 21).
  • Thermo Fisher Scientific. (2010, September 7).

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
3-Chloro-5-hydroxybenzamide

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